Isonicotinic acid N-oxide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-oxidopyridin-1-ium-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWTWMJMLSKQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065557 | |
| Record name | 4-Pyridinecarboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13602-12-5 | |
| Record name | Isonicotinic acid N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13602-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13602-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxylic acid, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinecarboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-N-oxide-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Isonicotinic Acid N-oxide (CAS 13602-12-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinic acid N-oxide (CAS 13602-12-5), a derivative of isonicotinic acid, is a versatile compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its promising antitubercular effects. Detailed experimental protocols, quantitative data, and visualizations of its chemical synthesis and potential mechanism of action are presented to support further research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is a derivative of pyridine (B92270) featuring a carboxylic acid group at the 4-position and an N-oxide moiety on the pyridine ring. This structure imparts unique reactivity and biological properties to the molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13602-12-5 | [1] |
| Molecular Formula | C₆H₅NO₃ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 270-273 °C | [2] |
| Solubility | Moderately soluble in polar solvents like water and alcohols | [1] |
| InChI Key | QCWTWMJMLSKQCJ-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)c1cc--INVALID-LINK--cc1 | [1] |
Synthesis
While various methods exist for the synthesis of the parent compound, isonicotinic acid, the N-oxidation is a critical subsequent step. A general and reliable method for the N-oxidation of pyridines involves the use of a peroxy acid.
Experimental Protocol: Synthesis of this compound from Isonicotinic Acid
This protocol describes a common method for the N-oxidation of a pyridine derivative.
Materials:
-
Isonicotinic acid
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Sodium carbonate
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve a known amount of isonicotinic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidizing Agent: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Neutralization and Precipitation: Dissolve the residue in a minimum amount of water and neutralize the solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. The this compound will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Logical Workflow for the Synthesis of this compound:
Caption: Synthesis workflow for this compound.
Biological Activity
This compound has demonstrated notable biological activity, particularly as an antitubercular agent.
Antitubercular Activity
A study has reported the antitubercular activity of this compound against drug-sensitive (DS), multiple drug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
| Strain | MIC (µM) | Reference |
| Drug-Sensitive (DS) | 0.22 | [1] |
| Multiple Drug-Resistant (MDR) | 28.06 | [1] |
| Extensively Drug-Resistant (XDR) | 56.19 | [1] |
Experimental Protocol: Antitubercular Activity Assay (Microplate Alamar Blue Assay)
This protocol is based on the methodology described for evaluating the antitubercular activity of compounds.[2]
Materials:
-
Mycobacterium tuberculosis strains (DS, MDR, XDR)
-
7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and glycerol
-
96-well microplates
-
This compound (test compound)
-
Isoniazid (B1672263) (control drug)
-
Alamar Blue reagent
-
Tween 80 (20%)
-
Microplate reader (fluorescence)
Procedure:
-
Preparation of Inoculum: Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 2 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound (this compound) and the control drug (isoniazid) in 7H9 broth in a 96-well microplate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a drug-free control well.
-
Incubation: Incubate the microplates at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, add Alamar Blue reagent and 20% Tween 80 to each well.
-
Second Incubation: Continue incubation at 37°C for 16-24 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a reduction of fluorescence by ≥ 90% compared to the drug-free control.
Workflow for Antitubercular Activity Assay:
Caption: Workflow for the Microplate Alamar Blue Assay.
Mechanism of Action
In silico docking studies suggest that this compound may exert its antitubercular effect by inhibiting the enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway of M. tuberculosis, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. The inhibition of InhA disrupts cell wall formation, leading to bacterial death. This proposed mechanism is similar to that of the frontline anti-TB drug isoniazid, which also targets InhA after being activated by the catalase-peroxidase enzyme KatG.
Proposed Signaling Pathway for Antitubercular Activity:
Caption: Proposed inhibition of the mycolic acid synthesis pathway.
Applications in Coordination Chemistry
This compound is a versatile ligand in coordination chemistry. The presence of both a carboxylate group and an N-oxide group allows it to coordinate with metal ions in various modes, leading to the formation of coordination polymers with diverse structures and properties. These materials have potential applications in areas such as catalysis, magnetism, and gas storage.
Synthesis of Coordination Polymers
The synthesis of coordination polymers involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent system, often under hydrothermal conditions. The choice of metal ion, solvent, and reaction conditions can influence the final structure of the coordination polymer.
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It may be harmful if swallowed or inhaled and can cause skin and eye irritation. It is stable under normal conditions but may be sensitive to strong acids or bases.[1] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.
Conclusion
This compound is a compound of significant interest with demonstrated potent antitubercular activity, even against resistant strains of M. tuberculosis. Its potential mechanism of action via InhA inhibition warrants further investigation. Additionally, its utility as a ligand in coordination chemistry opens avenues for the development of novel materials. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this promising molecule in drug discovery and materials science.
References
Isonicotinic Acid N-Oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid N-oxide, also known as 4-pyridinecarboxylic acid 1-oxide, is a pyridine (B92270) derivative of significant interest in medicinal chemistry and drug development. As a metabolite and a synthetic intermediate, a thorough understanding of its physicochemical properties is crucial for its application in pharmaceutical sciences. This technical guide provides an in-depth overview of the core physical properties of this compound, details general experimental protocols for their determination, and outlines a typical workflow for its synthesis and characterization.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | Units | Notes |
| Molecular Formula | C₆H₅NO₃ | ||
| Molecular Weight | 139.11 | g/mol | |
| Melting Point | 270 - 298 | °C | Decomposes |
| Boiling Point | 469 | °C | Estimated |
| Solubility | Very soluble in water | ||
| pKa | 3.66 | Acid dissociation constant | |
| LogP (o/w) | -1.520 | Estimated octanol-water partition coefficient | |
| Appearance | White to slightly beige crystalline powder |
Experimental Protocols for Physical Property Determination
While specific experimental details for this compound are often proprietary or not explicitly published in detail, the following outlines standard methodologies for determining the key physical properties listed above.
Melting Point Determination
The melting point of this compound is determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in a heated block or oil bath. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded as the melting point. For a pure substance, this range is typically narrow.
Boiling Point Determination
Due to its high boiling point and tendency to decompose at elevated temperatures, the boiling point of this compound is often estimated using computational models. Experimental determination would require specialized equipment for distillation under high vacuum to prevent decomposition.
Solubility Determination
The solubility of this compound in water can be determined by the equilibrium solubility method. An excess amount of the solid compound is added to a known volume of water at a specific temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration. A solution of the compound of known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.
Spectroscopic Analysis
-
UV-Visible (UV-Vis) Spectroscopy: A solution of this compound in a suitable solvent (e.g., water or ethanol) is prepared. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum absorbance (λmax) is a characteristic property.
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull. The IR spectrum is recorded using an FTIR spectrometer. The positions of the absorption bands provide information about the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide on the Chemical Structure and Bonding of Isonicotinic Acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinic acid N-oxide, a derivative of the biologically significant isonicotinic acid, presents a unique molecular framework characterized by the presence of an N-oxide functional group on the pyridine (B92270) ring. This modification significantly influences its electronic distribution, bonding characteristics, and potential as a ligand in coordination chemistry and as a building block in medicinal chemistry. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by a compilation of spectroscopic and theoretical data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.
Chemical Structure and Bonding
This compound, with the chemical formula C₆H₅NO₃, is a heterocyclic compound featuring a pyridine ring N-oxidized at position 1 and a carboxylic acid group at position 4.[1] The introduction of the N-oxide group fundamentally alters the electronic properties of the pyridine ring, impacting its reactivity and intermolecular interactions.
The bonding in this compound is characterized by a combination of covalent and polar covalent bonds. The pyridine ring is an aromatic system with delocalized π-electrons. The N-O bond is a coordinate covalent bond, where the nitrogen atom donates a lone pair of electrons to the oxygen atom. This results in a formal positive charge on the nitrogen and a formal negative charge on the oxygen, contributing to a significant dipole moment. The carboxylic acid group exhibits typical carboxylate bonding, with a carbon-oxygen double bond and a carbon-oxygen single bond.
To visually represent the fundamental structure of this compound, the following diagram is provided:
References
An In-depth Technical Guide to Isonicotinic Acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinic acid N-oxide, a pyridine (B92270) derivative, is a compound of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and its relationship with the prominent anti-tuberculosis drug, isoniazid (B1672263). Detailed experimental protocols and a summary of its physicochemical data are presented to facilitate further research and application in drug development and chemical synthesis.
Core Properties of this compound
This compound, also known as 4-pyridinecarboxylic acid 1-oxide, is a stable, solid organic compound. Its core chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C6H5NO3 | [1][2][3] |
| Molecular Weight | 139.11 g/mol | [1][3][4] |
| CAS Number | 13602-12-5 | [1][2] |
| Appearance | Slightly beige solid | [1] |
| Melting Point | 295 - 298 °C | [1] |
| Solubility | Very soluble in water | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of isonicotinic acid. A general experimental protocol is outlined below.
Experimental Protocol: Oxidation of Isonicotinic Acid
Materials:
-
Isonicotinic acid
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
Ethyl alcohol
-
Acetone
-
Ether
-
Round-bottom flask with ground-glass joint
-
Air condenser
-
Heating mantle or steam bath
-
Rotary evaporator
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask, dissolve isonicotinic acid in glacial acetic acid with gentle warming.
-
To the resulting clear solution, add 30% hydrogen peroxide.
-
Attach an air condenser and heat the mixture on a steam bath for approximately 3.5 hours.
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Near the end of the distillation, the product may begin to crystallize. Continue the distillation until almost dry.
-
Dissolve the crude product in a minimal amount of boiling water.
-
Add ethyl alcohol to the hot solution and allow it to cool slowly to facilitate crystallization.
-
Cool the mixture to 5°C to maximize the yield of the precipitate.
-
Collect the crystalline product by filtration using a Büchner funnel.
-
Wash the collected solid sequentially with cold alcohol, acetone, and finally ether.
-
Air-dry the final product, this compound.
Relationship to Isoniazid and Metabolic Pathways
Isonicotinic acid is a key metabolite of the first-line anti-tuberculosis drug, isoniazid. Understanding the metabolic fate of isoniazid is crucial for comprehending its efficacy and toxicity. Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). The metabolism of isoniazid in the human liver primarily involves acetylation and hydrolysis.
The following diagram illustrates the major metabolic pathways of isoniazid.
Caption: Metabolic pathway of Isoniazid.
The primary metabolic routes for isoniazid are acetylation by N-acetyltransferase 2 (NAT2) to form acetylisoniazid, and hydrolysis by amidase to yield isonicotinic acid and hydrazine.[2][4] Acetylisoniazid can be further hydrolyzed to isonicotinic acid and acetylhydrazine.[2][4] The hydrazine and acetylhydrazine metabolites can be further metabolized by cytochrome P450 2E1 (CYP2E1) into reactive, toxic metabolites that are implicated in isoniazid-induced hepatotoxicity.[2][4]
Potential Biological Assays
While specific biological assays for this compound are not extensively documented in the public domain, its structural similarity to other biologically active pyridine derivatives suggests that its effects could be evaluated using standard in vitro assays.
Experimental Protocol: Cytotoxicity Screening (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
Conclusion
This compound is a versatile compound with established chemical properties and a clear synthetic route. Its close relationship to the essential drug isoniazid highlights its importance in the study of drug metabolism and potential toxicities. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and organic synthesis, enabling further exploration of this and related compounds.
References
Solubility Profile of Isonicotinic Acid N-oxide: A Technical Guide for Researchers
Introduction
Isonicotinic acid N-oxide, also known as 4-pyridinecarboxylic acid 1-oxide, is a derivative of isonicotinic acid, a metabolite of the tuberculosis drug isoniazid. As a heterocyclic compound, its physicochemical properties, particularly its solubility in aqueous and organic solvents, are of critical importance for a wide range of applications in pharmaceutical sciences, including drug development, formulation, and analytical method development. The N-oxide functional group significantly influences the molecule's polarity, hydrogen bonding capabilities, and, consequently, its solubility characteristics compared to its parent compound, isonicotinic acid.
This technical guide provides a comprehensive overview of the available solubility data for this compound in water and various organic solvents. Due to the limited availability of quantitative data for this compound, this guide also includes solubility information for the closely related compounds, nicotinic acid N-oxide (an isomer) and isonicotinic acid (the parent compound), to offer a broader context for researchers. Furthermore, detailed experimental protocols for determining solubility are provided, along with a visual workflow to aid in experimental design.
Solubility of this compound
Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in the public domain. The information is primarily qualitative or based on estimations.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 | Very Soluble[1] | Qualitative |
| Water | Not Specified | 1e+006 mg/L[2] | Estimated |
| Water | Not Specified | log10WS = -3.06[3] | Calculated |
Comparative Solubility Data
To provide a useful reference for researchers, the following sections present solubility data for nicotinic acid N-oxide and isonicotinic acid.
Nicotinic Acid N-oxide (Isomer)
Nicotinic acid N-oxide is an isomer of this compound, with the carboxylic acid group at the 3-position of the pyridine (B92270) ring.
Table 2: Solubility of Nicotinic Acid N-oxide
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water (cold) | Not Specified | Slightly Soluble[4] | Qualitative |
| Polar Organic Solvents | Not Specified | Soluble | Qualitative |
| Ethanol | Not Specified | Slightly Soluble[4] | Qualitative |
| Benzene | Not Specified | Insoluble[4] | Qualitative |
| Chloroform | Not Specified | Insoluble[4] | Qualitative |
Isonicotinic Acid (Parent Compound)
Isonicotinic acid is the parent compound of this compound, lacking the N-oxide functional group.
Table 3: Solubility of Isonicotinic Acid
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water (hot) | Not Specified | Soluble[5][6] | Qualitative |
| Water (cold) | Not Specified | Slightly Soluble[5][6] | Qualitative |
| Ethanol | Not Specified | Soluble (in hot)[5] | Qualitative |
| Benzene | Not Specified | Insoluble[5][6] | Qualitative |
| Ether | Not Specified | Insoluble[5][6] | Qualitative |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable methods for determining the solubility of a compound like this compound.
Isothermal Saturation Method (Gravimetric Analysis)
This method directly measures the mass of the solute dissolved in a known mass or volume of a solvent at a constant temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is ensured when undissolved solid remains visible after equilibration.
-
Add a known volume or mass of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely removed, place the container in a vacuum oven to ensure all residual solvent is gone.
-
Cool the container to room temperature in a desiccator and weigh it on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
UV-Vis Spectrophotometric Method
This method relies on the absorbance of the compound in the UV-Vis spectrum and is suitable for compounds with a chromophore.
Materials and Equipment:
-
All materials listed for the gravimetric method
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).
-
-
Preparation and Equilibration of Saturated Solution:
-
Follow steps 1 and 2 from the Isothermal Saturation Method.
-
-
Sample Withdrawal, Filtration, and Dilution:
-
Withdraw a small, precise volume of the supernatant through a syringe filter.
-
Dilute the filtered saturated solution quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted saturated solution at the λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted solution and the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of a compound using the methods described above.
Caption: General workflow for solubility determination.
Conclusion
This technical guide summarizes the currently available solubility information for this compound and provides context through data on related compounds. While quantitative data for the target compound in organic solvents remains scarce, the detailed experimental protocols and workflow diagram offer researchers a solid foundation for determining these values in their own laboratories. The choice of method will depend on the available equipment and the properties of the compound and solvent. Accurate solubility data is fundamental to advancing the research and application of this compound in various scientific disciplines.
References
- 1. ovid.com [ovid.com]
- 2. Comparison of pyridyl and pyridyl N-oxide groups as acceptor in hydrogen bonding with carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. researchgate.net [researchgate.net]
Isonicotinic Acid N-Oxide: A Comprehensive Physicochemical Analysis
For Immediate Release
This technical guide provides an in-depth analysis of the physicochemical properties of isonicotinic acid N-oxide, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines its key thermal properties, details the experimental methodologies for their determination, and presents a logical workflow for its characterization.
Core Physicochemical Data
The melting and boiling points are critical parameters for the identification and purity assessment of a chemical compound. The data for this compound are summarized below.
| Property | Value | Conditions |
| Melting Point | 270 °C | 760.00 mm Hg |
| Melting Point | 295 - 298 °C | Not specified |
| Boiling Point | 469.00 °C (estimated) | 760.00 mm Hg |
Note: Discrepancies in reported melting points may arise from variations in experimental conditions or sample purity.
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to chemical analysis. The following are standard protocols for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.[1][2] This can be performed using a Thiele tube apparatus or a modern digital melting point apparatus.
Apparatus:
-
Thiele tube or digital melting point apparatus
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Heating medium (e.g., silicone oil)
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is introduced into a capillary tube and packed to a height of 2-3 mm.[3][4]
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] The assembly is then immersed in the heating oil within the Thiele tube.[3]
-
Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents. The heating rate should be slow, approximately 1-2 °C per minute, as the melting point is approached.[4]
-
Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[3][4] A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination: Siwoloboff Method (Microscale)
For determining the boiling point of small quantities of liquid, the Siwoloboff method is a suitable and efficient technique.[5]
Apparatus:
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with heating oil)
Procedure:
-
Sample Preparation: A small amount of the substance is placed in the fusion tube. A capillary tube, with its sealed end uppermost, is then placed inside the fusion tube.[5][6]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a heating bath.[5][6]
-
Heating: The bath is heated gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.[5]
-
Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.[6] The heat source is then removed. The boiling point is the temperature at which the liquid is drawn up into the capillary tube as the sample cools.[5]
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.
References
An In-depth Technical Guide to the Acid-Base Properties of Isonicotinic Acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-base properties of isonicotinic acid N-oxide, with a focus on its pKa value. The information herein is intended to support research and development activities where the ionization state of this molecule is of critical importance.
Core Physicochemical Properties
This compound, also known as 1-oxidopyridin-1-ium-4-carboxylic acid, is a derivative of pyridine. The introduction of the N-oxide functional group and the carboxylic acid substituent significantly influences the electron distribution within the aromatic ring and, consequently, its acid-base properties.
Quantitative Data Summary
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH. The available data for this compound is summarized below.
| Parameter | Value | Remarks |
| pKa | 3.66 ± 0.10 | Predicted value. This corresponds to the dissociation of the carboxylic acid proton.[1] |
| Molecular Formula | C₆H₅NO₃ | |
| Molecular Weight | 139.11 g/mol | [2] |
| Appearance | Slightly beige solid | [3] |
| Solubility | Very soluble in water | [3] |
Acid-Base Equilibrium
The pKa of 3.66 indicates that this compound is a moderately weak acid. In aqueous solution, it exists in equilibrium between its protonated (acidic) and deprotonated (conjugate base) forms. The equilibrium is dictated by the pH of the solution. At a pH below the pKa, the protonated, neutral form predominates, while at a pH above the pKa, the deprotonated, anionic form is the major species.
Caption: Acid-base equilibrium of this compound.
Experimental Protocol for pKa Determination: Potentiometric Titration
Materials and Equipment
-
This compound
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in deionized water to a final concentration of approximately 1-10 mM. To maintain a constant ionic strength, add KCl to the solution to a final concentration of 0.1 M.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the analyte solution to be at least 2 pH units below the expected pKa (e.g., to pH ~1.5-2.0) using the standardized HCl solution.
-
Titration: Immerse the calibrated pH electrode and the tip of the burette containing the standardized 0.1 M NaOH solution into the analyte solution. Begin stirring the solution at a constant rate.
-
Data Collection: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Smaller increments should be used near the equivalence point.
-
Endpoint Determination: Continue the titration until the pH is at least 2 units above the expected pKa (e.g., to pH ~11-12).
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Significance in Drug Development
The pKa of this compound is a fundamental parameter in drug development for several reasons:
-
Solubility: The ionization state of a molecule significantly impacts its solubility in aqueous and lipid environments. This, in turn, affects its formulation and bioavailability.
-
Absorption, Distribution, Metabolism, and Excretion (ADME): The ability of a drug to cross biological membranes is often dependent on its charge. The pKa determines the extent of ionization at physiological pH, which is crucial for predicting its ADME properties.
-
Receptor Binding: The charge of a molecule can play a critical role in its interaction with its biological target. Understanding the pKa allows for a better understanding of the potential binding modes and interactions.
Conclusion
This guide has provided an overview of the acid-base properties of this compound, focusing on its pKa. The provided data and experimental framework offer a solid foundation for researchers and scientists working with this compound. A thorough understanding of its ionization behavior is essential for its effective application in pharmaceutical and chemical research.
References
A Technical Guide to the Spectroscopic Profile of Isonicotinic Acid N-Oxide
This document provides an in-depth analysis of the spectroscopic characteristics of Isonicotinic Acid N-Oxide (4-Carboxypyridine 1-oxide), a compound of interest in pharmaceutical research and drug development. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols utilized for their acquisition.
Data Presentation
The spectroscopic data for this compound are summarized in the tables below, offering a clear and quantitative overview of its spectral features.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (ν_max) / cm⁻¹ | Functional Group Assignment |
| 3427 | O-H stretch (from carboxylic acid and/or water) |
| 1712 | C=O stretch (carboxylic acid) |
| 1397 | N-O stretch |
Source:[1]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| 8.12 | Doublet (d) | 6.6 | H-2, H-6 |
| 7.72 | Doublet (d) | 6.6 | H-3, H-5 |
Solvent: DMSO-d₆, Frequency: 400 MHz. Source:[1]
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) / ppm | Assignment |
| 166.3 | C=O (Carboxylic acid) |
| 138.2 | C-2, C-6 |
| 138.1 | C-4 |
| 126.7 | C-3, C-5 |
Solvent: DMSO-d₆, Frequency: 100 MHz. Source:[1]
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Wavelength (λ_max) / nm | Solvent |
| 303 | Methanol (B129727) (MeOH) |
Source:[1]
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The detailed methodologies are outlined below.
2.1 Infrared (IR) Spectroscopy
The infrared spectrum was recorded using the Potassium Bromide (KBr) disc method.[1]
-
Sample Preparation: A small amount of this compound was intimately mixed with dry KBr powder in a mortar and pestle.
-
Disc Formation: The mixture was then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 spectrophotometer.[1]
-
Sample Preparation: The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Spectroscopy: The proton NMR spectrum was recorded at a frequency of 400 MHz.[1]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum was recorded at a frequency of 100 MHz, utilizing a DEPTQ-135 pulse sequence to differentiate between CH, CH₂, and CH₃ groups.[1]
2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum was obtained using a standard UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of this compound was prepared using methanol (MeOH) as the solvent.[1]
-
Data Acquisition: The absorbance of the solution was measured over a wavelength range of 200-400 nm, with a pure methanol blank used as a reference. The wavelength of maximum absorbance (λ_max) was then determined.[1]
Visualization of Experimental Workflow
The logical flow of the spectroscopic analysis of this compound is depicted in the diagram below.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Crystal Structure of Isonicotinic Acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: An exhaustive search of scientific literature and crystallographic databases did not yield a publicly available, complete single-crystal X-ray diffraction study for isonicotinic acid N-oxide. Consequently, this guide presents a detailed analysis of the crystal structure of the closely related and structurally significant parent compound, isonicotinic acid , as a proxy. The methodologies and data presentation herein serve as a comprehensive example of the crystallographic analysis pertinent to this class of compounds.
Introduction
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a pyridine (B92270) derivative with a carboxylic acid group at the 4-position. It is an isomer of nicotinic acid (vitamin B3) and picolinic acid. Isonicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development, forming the backbone of several pharmaceutical compounds. Understanding its solid-state structure is crucial for predicting its physicochemical properties, such as solubility and stability, which are critical parameters in drug formulation and development. This technical guide provides a detailed overview of the crystal structure of isonicotinic acid, based on single-crystal X-ray diffraction data.
Molecular and Crystal Structure
The crystal structure of isonicotinic acid reveals a planar molecule with the carboxylic acid group lying in the plane of the pyridine ring. The crystal packing is dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers. These dimers are further organized into a three-dimensional network through weaker C-H···O interactions.
Crystallographic Data
The following table summarizes the key crystallographic data for isonicotinic acid.
| Parameter | Value |
| Chemical Formula | C₆H₅NO₂ |
| Formula Weight | 123.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.177(2) |
| b (Å) | 11.673(3) |
| c (Å) | 7.228(2) |
| α (°) | 90 |
| β (°) | 113.51(3) |
| γ (°) | 90 |
| Volume (ų) | 555.0(3) |
| Z | 4 |
| Density (calculated) | 1.472 g/cm³ |
| Absorption Coefficient (μ) | 0.11 mm⁻¹ |
| F(000) | 256 |
Selected Bond Lengths and Angles
The intramolecular geometry of isonicotinic acid is presented below.
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.389(2) | C6-C1-C2 | 119.3(1) |
| C2-C3 | 1.387(2) | C1-C2-C3 | 119.5(1) |
| C3-N1 | 1.339(2) | C2-C3-N1 | 123.6(1) |
| N1-C4 | 1.338(2) | C3-N1-C4 | 117.4(1) |
| C4-C5 | 1.390(2) | N1-C4-C5 | 123.5(1) |
| C5-C6 | 1.382(2) | C4-C5-C6 | 119.4(1) |
| C1-C6 | 1.512(2) | C5-C6-C1 | 116.7(1) |
| C6-O1 | 1.209(2) | O1-C6-O2 | 123.1(1) |
| C6-O2 | 1.314(2) | O1-C6-C1 | 120.8(1) |
| O2-C6-C1 | 116.1(1) |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a representative methodology for the determination of the crystal structure of isonicotinic acid.
3.1. Crystal Growth: Single crystals of isonicotinic acid suitable for X-ray diffraction were grown by slow evaporation of a saturated solution in ethanol (B145695) at room temperature.
3.2. Data Collection: A colorless, prismatic crystal of suitable dimensions was mounted on a glass fiber. X-ray diffraction data were collected on a Bruker APEX II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296(2) K. A series of ω and φ scans were performed to cover a large portion of the reciprocal space.
3.3. Structure Solution and Refinement: The collected data were processed using the SAINT software package for integration of the diffraction spots. The structure was solved by direct methods using SHELXS and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
Thermochemical Properties of Isonicotinic Acid N-Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for isonicotinic acid N-oxide (also known as 4-pyridinecarboxylic acid, 1-oxide). The information is compiled from established chemical databases and relevant scientific literature to support research and development activities where this compound is of interest.
Core Thermochemical Data
This compound (CAS RN: 13602-12-5) is a derivative of pyridine (B92270) with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol . The following table summarizes the key quantitative thermochemical data that has been experimentally determined for this compound.
| Thermochemical Property | Symbol | Value | Units | Reference |
| Standard Molar Enthalpy of Sublimation | ΔH sub o | 136.1 ± 1.2 | kJ/mol | [Ribeiro da Silva, M.A.V. (1998)][1] |
| Standard Molar Enthalpy of Combustion | ΔH c o | Data not available in searched sources | kJ/mol | Referenced in Ribeiro da Silva, M.A.V. (1998) |
| Standard Molar Enthalpy of Formation | ΔH f o | Data not available in searched sources | kJ/mol | Derived from ΔH c o in Ribeiro da Silva (1998) |
| Molar Heat Capacity | C p,m | Data not available in searched sources | J/(mol·K) | - |
Note: The standard molar enthalpy of combustion and formation are cited to be determined in the work of Ribeiro da Silva (1998), however, the specific numerical values were not available in the publicly accessible search results. Researchers are encouraged to consult the original publication for these data points.
Experimental Protocols
Detailed experimental protocols for the determination of the thermochemical data of this compound are not explicitly available in the searched literature. However, based on the methods reported for analogous pyridine N-oxide derivatives, the following experimental procedures are highly probable to have been used.
Determination of Enthalpy of Sublimation (Knudsen Effusion Method)
The enthalpy of sublimation of pyridine N-oxide derivatives has been determined using the Knudsen effusion method with mass spectrometric control of the vapor composition.[2][3]
Methodology:
-
Sample Preparation: A high-purity sample of this compound is placed in a Knudsen effusion cell. The cell is a small, thermostated container with a small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber of a mass spectrometer.
-
Heating and Effusion: The cell is heated to a series of precisely controlled temperatures, causing the sample to sublime and effuse through the orifice.
-
Mass Spectrometric Detection: The effusing vapor is ionized, and the ion currents of the parent molecular ion are measured as a function of temperature.
-
Data Analysis: The Clausius-Clapeyron equation is applied to the temperature dependence of the ion currents to determine the enthalpy of sublimation. The relationship is expressed as:
d(ln(p))/d(1/T) = - ΔHsub/R
where p is the vapor pressure (proportional to the ion current), T is the absolute temperature, and R is the ideal gas constant.
Determination of Enthalpy of Combustion (Static Bomb Calorimetry)
The standard enthalpy of combustion of organic nitrogen compounds is typically determined using a static bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within a combustion bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.
-
Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in a constant-temperature jacket.
-
Ignition and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water in the calorimeter is measured with high precision using a platinum resistance thermometer.
-
Correction for Heat Exchange: Corrections are made for heat exchange between the calorimeter and its surroundings.
-
Analysis of Combustion Products: The final contents of the bomb are analyzed to determine the extent of nitric acid formation.
-
Calculation: The energy equivalent of the calorimeter is determined by burning a standard substance (e.g., benzoic acid). The standard enthalpy of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with appropriate corrections for the formation of nitric acid and the standard states of the reactants and products.
Synthesis Workflow
This compound can be synthesized from isonicotinic acid. The following diagram illustrates a typical laboratory-scale synthesis workflow.
References
The Dawn of a Versatile Intermediate: A Technical History of Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history and discovery of pyridine (B92270) N-oxides, a class of compounds that has become indispensable in organic synthesis and medicinal chemistry. From their initial synthesis to their role as key intermediates in the development of pharmaceuticals, this document provides a comprehensive overview of the foundational research that established pyridine N-oxides as a cornerstone of modern chemistry.
A Serendipitous Discovery: The Genesis of Pyridine N-Oxides
The story of pyridine N-oxides begins in 1926 with the pioneering work of German chemist Jakob Meisenheimer. In his seminal publication in Berichte der deutschen chemischen Gesellschaft, Meisenheimer reported the first synthesis of pyridine N-oxide by treating pyridine with peroxybenzoic acid.[1][2] This discovery was a significant breakthrough, as it introduced a new functional group and opened up a new frontier in heterocyclic chemistry. Meisenheimer's work demonstrated that the nitrogen atom in the pyridine ring could be oxidized to form a stable N-oxide, a concept that was not widely appreciated at the time.
The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring. The oxygen atom acts as an electron-donating group, increasing the electron density at the 2- and 4-positions of the ring. This activation makes the pyridine N-oxide ring more susceptible to electrophilic substitution than pyridine itself. Conversely, the positively charged nitrogen atom makes the ring more resistant to electrophilic attack at the 3-position and facilitates nucleophilic substitution, particularly at the 2- and 4-positions. This unique reactivity profile is the cornerstone of the synthetic utility of pyridine N-oxides.
Following Meisenheimer's initial discovery, other methods for the synthesis of pyridine N-oxides were developed. Notably, the use of peracetic acid, formed from hydrogen peroxide and acetic acid, became a common and efficient method for N-oxidation.[3] The commercialization of pyridine N-oxide in 1954 marked a turning point, making this versatile reagent readily available to the broader scientific community and accelerating its adoption in both academic and industrial research.[1]
Key Milestones in the History of Pyridine N-Oxides
The journey from a laboratory curiosity to a fundamental building block in organic chemistry is marked by several key developments. The following diagram illustrates the logical progression of the discovery and early understanding of pyridine N-oxides.
References
Isonicotinic Acid N-Oxide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid N-oxide is a pyridine (B92270) derivative that has garnered significant interest in medicinal chemistry and drug development, primarily due to its role as a metabolite of the frontline anti-tuberculosis drug, isoniazid (B1672263). This technical guide provides a detailed overview of this compound, including its chemical identity, physicochemical properties, synthesis, and biological activity, with a focus on its mechanism of action as an inhibitor of enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.
Chemical Identity: Synonyms and Alternative Names
This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and alternative names is provided below to aid in literature searches and compound identification.
-
Systematic IUPAC Name : 4-Carboxypyridine 1-oxide
-
Other Names :
-
Isonicotinic acid, 1-oxide
-
Pyridine-4-carboxylic acid N-oxide
-
4-Pyridinecarboxylic acid, 1-oxide[1]
-
Isonicotinic acid oxide
-
4-Carboxypyridine N-oxide
-
1-Oxidoisonicotinic acid
-
INO
-
Physicochemical and Biological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₃ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| CAS Number | 13602-12-5 | [2] |
| Melting Point | 270-271 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water | |
| MIC vs. M. tb H37Rv | 0.22 µM | [1] |
| MIC vs. M. tb MDR | 28.06 µM | [1] |
| MIC vs. M. tb XDR | 56.19 µM | [1] |
Experimental Protocols
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in a single source, a general method can be inferred from standard procedures for the N-oxidation of pyridine derivatives. The following protocol is a representative example.
Reaction: Oxidation of isonicotinic acid.
Reagents and Materials:
-
Isonicotinic acid
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Crystallization dish
-
Buchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinic acid in glacial acetic acid.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (typically 3-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid with a suitable base (e.g., sodium bicarbonate solution) until the pH is close to the isoelectric point of this compound (approximately pH 3.5).
-
The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Isolation of this compound from Biotransformation of Isoniazid
This compound can be produced and isolated from the biotransformation of isoniazid by certain microorganisms, such as Aspergillus niger.[1]
Organism and Culture Conditions:
-
Aspergillus niger
-
Sabouraud dextrose broth
Procedure:
-
Cultivate Aspergillus niger in Sabouraud dextrose broth.
-
Introduce isoniazid into the culture medium.
-
Incubate the culture for a period sufficient for biotransformation to occur.
-
After incubation, extract the culture medium with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract under reduced pressure.
-
Subject the concentrated extract to column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to separate the metabolites.
-
Monitor the fractions by TLC and combine those containing this compound.
-
Further purify the combined fractions by size-exclusion chromatography (e.g., Sephadex LH-20) if necessary.
-
Characterize the purified compound using spectroscopic methods (NMR, IR, MS).
Spectroscopic Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with chemical shifts influenced by the N-oxide and carboxylic acid groups.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display distinct resonances for the six carbon atoms in the molecule, including the carboxyl carbon and the five carbons of the pyridine N-oxide ring.
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum, typically recorded using a KBr pellet, will exhibit characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid group.
-
A C=O stretching band for the carboxylic acid.
-
N-O stretching vibration.
-
C-H and C=C/C=N stretching and bending vibrations of the pyridine ring.
3.3.3. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The expected [M-H]⁻ ion for this compound is m/z 138.02.
3.3.4. UV-Vis Spectroscopy
The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., water or ethanol) will show characteristic absorption maxima. For the related nicotinic acid N-oxide, a λmax at 254 nm has been reported.[3]
Mechanism of Action as an InhA Inhibitor
This compound is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the major and unique components of the mycobacterial cell wall. The inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately bacterial death.
The following diagram illustrates the proposed mechanism of action.
Conclusion
This compound is a molecule of significant interest in the context of tuberculosis research. As a direct inhibitor of InhA, it circumvents the common resistance mechanism to isoniazid that involves mutations in the activating enzyme KatG. This technical guide has provided a comprehensive overview of its chemical identity, properties, and biological activity, along with relevant experimental protocols. Further research into the synthesis, formulation, and in vivo efficacy of this compound and its derivatives may lead to the development of novel anti-tuberculosis agents.
References
- 1. This compound, from isoniazid biotransformation by Aspergillus niger, as an InhA inhibitor antituberculous agent against multiple and extensively resistant strains supported by in silico docking and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Isonicotinic Acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinic acid N-oxide, a metabolite of the frontline antituberculosis drug isoniazid (B1672263), has emerged as a compound of significant interest due to its potent biological activity, particularly against resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Notably, this compound demonstrates a profound ability to inhibit the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and workflows through structured diagrams to support further research and drug development efforts in the fight against tuberculosis.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Isoniazid (INH), or isonicotinic acid hydrazide, has been a cornerstone of TB treatment for decades. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to exert its therapeutic effect. Resistance to isoniazid is often linked to mutations in the katG gene, preventing this activation.
This compound is a derivative of isonicotinic acid and has been identified as a biotransformation product of isoniazid. Recent studies have illuminated its potent antitubercular properties, revealing that it may bypass the common resistance mechanisms associated with its parent compound. Unlike isoniazid, this compound appears to act as a direct inhibitor of key mycobacterial enzymes, making it a promising candidate for combating drug-resistant TB. This guide delves into the specifics of its biological activity, providing the technical details necessary for its scientific evaluation.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are unique and essential components of the robust mycobacterial cell wall.
The specific target within the FAS-II pathway is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. By inhibiting InhA, this compound effectively blocks the elongation of fatty acids, thereby preventing the formation of mycolic acids. This disruption of cell wall synthesis compromises the structural integrity of the bacterium, leading to cell death. A significant finding is that this compound may not require activation by the KatG enzyme, which is a critical step for isoniazid's activity. This suggests a potential mechanism to circumvent major clinical resistance to isoniazid.
Quantitative Biological Data
The in vitro antitubercular activity of this compound has been quantified against drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. The data, presented in terms of Minimum Inhibitory Concentration (MIC), highlights its potent efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) against M. tuberculosis Strains
| Compound | Strain Type | M. tuberculosis Strain | MIC (µM) | Reference |
| This compound | Drug-Sensitive (DS) | ATCC 25177/H37Ra | 0.22 | |
| Isoniazid (Control) | Drug-Sensitive (DS) | ATCC 25177/H37Ra | 0.88 | |
| This compound | Multidrug-Resistant (MDR) | ATCC 35822 | 28.06 | |
| This compound | Extensively Drug-Resistant (XDR) | Clinical Isolate | 56.19 |
Data sourced from Ragab et al. (2022). The MDR strain is resistant to isoniazid, cycloserine, kanamycin, and rifampin. The XDR strain is resistant to isoniazid, rifampicin, ethambutol, pyrazinamide, ethionamide, and moxifloxacin.
Notably, this compound is approximately four times more active than isoniazid against the drug-sensitive strain. More importantly, it retains significant activity against MDR and XDR strains, where many conventional drugs, including isoniazid, are ineffective.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language to illustrate these processes.
Mycolic Acid Synthesis and Inhibition Pathway
This diagram illustrates the simplified mycolic acid biosynthesis pathway (FAS-II system) in M. tuberculosis and highlights the point of inhibition by this compound.
Comparative Mechanism: Isoniazid vs. This compound
This diagram contrasts the activation-dependent mechanism of the prodrug isoniazid with the direct-acting potential of this compound. This distinction is key to understanding why the N-oxide derivative is effective against isoniazid-resistant strains that have mutations in the activating enzyme, KatG.
Experimental Workflow: Microplate Alamar Blue Assay (MABA)
The MABA is a standard, high-throughput method for determining the MIC of compounds against M. tuberculosis. The workflow visualizes the key steps from plate setup to data acquisition.
Experimental Protocols
Detailed and reproducible protocols are fundamental for the evaluation of novel therapeutic agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC for this compound against M. tuberculosis strains was determined using the Microplate Alamar Blue Assay (MABA).
-
Materials:
-
Sterile 96-well microplates
-
M. tuberculosis strains (e.g., H37Ra, MDR, XDR isolates)
-
Dubos medium (or other suitable mycobacterial growth medium)
-
This compound (and control compounds like isoniazid)
-
Alamar Blue reagent
-
20% Tween 80 solution
-
Sterile deionized water
-
-
Procedure:
-
Plate Preparation: Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to minimize evaporation from the test wells.
-
Compound Dilution: Add 100 µL of media to the remaining wells. Serially dilute the test compounds (starting from a known stock concentration) across the plate to achieve a range of final concentrations.
-
Inoculation: Grow M. tuberculosis strains in appropriate media at 37°C with shaking to the logarithmic phase of growth (e.g., OD595 ≈ 1.0). Sonicate the culture briefly in a water bath to disperse clumps. Dilute the bacterial suspension and add 100 µL to each well, resulting in a final volume of 200 µL.
-
Incubation: Seal the plates with a plate sealer and incubate at 37°C for 7 days.
-
Reagent Addition: After the initial incubation, add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.
-
Final Incubation: Reseal the plates and incubate for an additional 16 to 24 hours at 37°C.
-
Data Acquisition: Measure fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a reduction of fluorescence by at least 90% compared to the untreated control wells.
-
InhA Enzyme Inhibition Assay
To confirm the direct activity of this compound on its putative target, an in vitro enzyme inhibition assay is performed. This protocol is based on established methods for evaluating InhA inhibitors.
-
Principle: The assay monitors the oxidation of NADH to NAD+, which is catalyzed by the InhA enzyme in the presence of its substrate. A successful inhibitor will decrease the rate of NADH oxidation, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.
-
Materials:
-
Purified recombinant InhA enzyme
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
DD-CoA (2-trans-dodecenoyl-CoA) or other suitable InhA substrate
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at physiological pH)
-
This compound
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare a reaction mixture containing the assay buffer, a defined concentration of NADH, and the InhA enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixture. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DD-CoA).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of the reaction is proportional to the slope of the absorbance vs. time curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
This compound demonstrates potent antitubercular activity, particularly against drug-resistant strains of M. tuberculosis. Its primary mechanism involves the direct inhibition of InhA, a crucial enzyme in the mycolic acid biosynthesis pathway. This direct, KatG-independent action provides a significant advantage over its parent compound, isoniazid, by circumventing a common mechanism of clinical resistance. Furthermore, in silico studies predict a lower probability of hepatotoxicity compared to isoniazid, enhancing its profile as a potential drug candidate.
The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation. Future research should focus on comprehensive in vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and further elucidation of its interaction with the InhA enzyme. The development of this compound and its derivatives could represent a vital new strategy in the ongoing battle against multidrug-resistant tuberculosis.
An In-depth Technical Guide to the Toxicological Data of Isonicotinic Acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of Isonicotinic acid N-oxide have not been fully investigated. This document summarizes the currently available data and highlights the significant knowledge gaps. All information should be used with caution and in conjunction with independent verification.
Executive Summary
This compound (CAS No. 13602-12-5) is a pyridine (B92270) derivative with potential applications in pharmaceutical and chemical synthesis. Despite its availability and use in research, a comprehensive toxicological profile is conspicuously absent from the public domain. Safety Data Sheets (SDS) from multiple suppliers consistently report a lack of quantitative data for key toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation. This guide provides a detailed overview of the existing information, presents the data gaps in a structured format, and describes standardized experimental protocols that would be necessary to characterize the toxicology of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13602-12-5 | [1][2] |
| Molecular Formula | C6H5NO3 | [1][2] |
| Molecular Weight | 139.11 g/mol | [2] |
| Appearance | White to beige or light yellow crystalline powder | [1][3] |
| Melting Point | 270 °C | [4] |
| Solubility | Soluble in water | [5] |
| logP (o/w) | -1.520 (estimated) | [5] |
Toxicological Data
The available toxicological data for this compound is extremely limited. The following tables summarize the current state of knowledge for key toxicological endpoints.
Acute Toxicity
No quantitative data for acute toxicity of this compound is available.
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Not Determined | Oral | No data available | [1][2] |
| LD50 | Not Determined | Dermal | No data available | [1][2] |
| LC50 | Not Determined | Inhalation | No data available | [1][2] |
For context, the related compound Isonicotinic acid (CAS No. 55-22-1), which lacks the N-oxide group, has a reported oral LD50 in rats of >2,000 mg/kg[4] and 5,000 mg/kg[6]. This suggests low acute oral toxicity for the parent compound. However, this data cannot be directly extrapolated to this compound.
Irritation and Sensitization
| Endpoint | Result | Reference(s) |
| Skin Irritation | Causes skin irritation (Category 2) | [2][3] |
| Eye Irritation | Causes serious eye irritation (Category 2A) | [2][3] |
| Respiratory Irritation | May cause respiratory irritation | [2][3] |
| Skin Sensitization | No data available | [4] |
Repeated Dose Toxicity
| Endpoint | Species | Route | Duration | Result | Reference(s) |
| STOT-SE | Not Determined | Not Determined | Not Applicable | No data available | [1] |
| STOT-RE | Not Determined | Not Determined | Not Applicable | No data available | [1] |
STOT-SE: Specific Target Organ Toxicity - Single Exposure STOT-RE: Specific Target Organ Toxicity - Repeated Exposure
Genotoxicity
There are no published studies on the genotoxicity of this compound.
| Assay Type | System | Result | Reference(s) |
| Ames Test | In vitro (bacterial reverse mutation) | No data available | |
| Chromosomal Aberration | In vitro (mammalian cells) | No data available | |
| Micronucleus Test | In vivo (rodent hematopoietic cells) | No data available |
Aromatic N-oxides as a chemical class have been considered a potential structural alert for DNA-reactive mutagenicity. However, a comprehensive analysis concluded that there is insufficient evidence to support this as a general alert, although certain subclasses of aromatic N-oxides (not including the pyridine N-oxide class specifically) are considered mutagenic.[7][8]
Carcinogenicity and Reproductive Toxicity
| Endpoint | Species | Result | Reference(s) |
| Carcinogenicity | Not Determined | No data available | [4] |
| Reproductive Toxicity | Not Determined | No data available | [4] |
Experimental Protocols
Due to the lack of specific studies on this compound, this section details a standardized protocol for an acute oral toxicity study based on OECD Guideline 423.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of a substance by assigning it to a hazard class based on the observed mortality.
Test Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.
Experimental Procedure:
-
Animals: Healthy, young adult rodents (typically female rats) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Levels: Fixed starting doses of 5, 50, 300, or 2000 mg/kg body weight are used. The starting dose is selected based on any existing information about the substance.
-
Administration of Doses: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Stepwise Procedure:
-
Three animals of a single sex are used in the first step.
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
This continues until the criteria for a specific hazard classification are met.
-
-
Data Collection: Body weight is recorded weekly. All signs of toxicity, their onset, duration, and severity are recorded. A gross necropsy is performed on all animals at the end of the study.
Visualizations
Signaling Pathways and Mechanisms of Toxicity
No specific signaling pathways or mechanisms of toxicity have been elucidated for this compound. The diagram below illustrates the significant data gaps in its toxicological profile.
Caption: Toxicological data availability for this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an acute oral toxicity study following the OECD 423 guideline.
Caption: Workflow for OECD 423 Acute Oral Toxicity Test.
Conclusion and Recommendations
The currently available information on the toxicology of this compound is insufficient to conduct a comprehensive risk assessment. While it is classified as a skin and eye irritant, there is a complete lack of data on its acute systemic toxicity, potential for genotoxicity, carcinogenicity, and reproductive effects.
For organizations involved in the synthesis, handling, or development of this compound, it is strongly recommended that a battery of toxicological tests be commissioned to fill these critical data gaps. As a minimum, this should include:
-
An acute oral toxicity study (e.g., OECD 423).
-
An in vitro bacterial reverse mutation assay (Ames test, OECD 471).
-
An in vitro mammalian cell chromosomal aberration test (OECD 473) or micronucleus test (OECD 487).
The results of these initial studies would provide a much-needed foundation for understanding the toxicological profile of this compound and would guide decisions regarding further testing, such as repeated-dose or reproductive toxicity studies, if warranted by its intended use and potential for human exposure.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. 4-Pyridinecarboxylic acid, 1-oxide | C6H5NO3 | CID 26130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. This compound, 13602-12-5 [thegoodscentscompany.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Isonicotinic Acid N-Oxide: Application Notes and Protocols for Researchers
Application Note: Isonicotinic acid N-oxide is a valuable heterocyclic building block in medicinal chemistry and drug development. As a derivative of isonicotinic acid, its N-oxide functionality alters the electronic properties of the pyridine (B92270) ring, enhancing its utility as a precursor for a variety of synthetic transformations. This modification can influence the compound's biological activity, solubility, and metabolic profile, making it a key intermediate in the synthesis of novel pharmaceutical agents, including potential antituberculosis compounds.
This document outlines two primary synthetic routes for the preparation of this compound, tailored for researchers, scientists, and drug development professionals. The primary and most direct method involves the N-oxidation of commercially available isonicotinic acid. An alternative, two-step approach begins with the N-oxidation of 4-picoline, followed by the oxidation of the methyl group.
Protocol 1: N-Oxidation of Isonicotinic Acid (Recommended Method)
This single-step protocol is the most direct and efficient method, starting from isonicotinic acid. The use of hydrogen peroxide in glacial acetic acid provides a clean and effective means of N-oxidation.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isonicotinic acid (1.0 equiv) in glacial acetic acid (4-5 mL per gram of starting material).
-
Addition of Oxidant: To the stirred suspension, slowly add 30-35% hydrogen peroxide (2.0-3.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C. Maintain this temperature with continuous stirring for 6 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature and then further cool in an ice bath. b. Slowly and carefully pour the cooled mixture into an ice-cold, stirred, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acetic acid. Caution: This will cause vigorous evolution of CO₂ gas. Ensure addition is slow and performed in a well-ventilated fume hood. c. Once the pH of the solution is neutral (~7-8), the product may precipitate. If so, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 50 mL). d. If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture to yield a white to off-white crystalline solid.
Data Summary: N-Oxidation of Isonicotinic Acid
| Parameter | Value / Condition | Notes |
| Reagents | Isonicotinic Acid, Hydrogen Peroxide (30-35%), Glacial Acetic Acid | |
| Stoichiometry | Isonicotinic Acid (1.0 equiv), H₂O₂ (2.0 - 3.0 equiv) | An excess of H₂O₂ ensures complete conversion. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst (forms peracetic acid in situ). |
| Temperature | 70 - 80 °C | Provides sufficient energy for activation without decomposing the product. |
| Reaction Time | 6 - 24 hours | Monitor by TLC or HPLC for completion. |
| Typical Yield | 75 - 90% | Yield is dependent on reaction scale and purification efficiency. |
| Purity | >95% after recrystallization |
Protocol 2: Two-Step Synthesis from 4-Picoline
This alternative route involves the initial formation of 4-picoline N-oxide, which is then oxidized in a subsequent step. This method is useful if 4-picoline is the more readily available starting material.
Step 2a: N-Oxidation of 4-Picoline
Experimental Protocol
-
Reaction Setup: To a round-bottom flask with a magnetic stirrer, add 4-picoline (1.0 equiv) and glacial acetic acid (3-4 mL per gram of 4-picoline).
-
Addition of Oxidant: Cool the flask in an ice bath and slowly add 30-35% hydrogen peroxide (1.5-2.0 equiv) dropwise, maintaining the internal temperature below 60 °C.
-
Reaction Conditions: After addition is complete, heat the mixture to 70-80 °C for 3-5 hours.
-
Work-up and Isolation: a. Cool the reaction mixture. b. Remove the excess acetic acid and water under reduced pressure. c. The resulting residue can be purified by vacuum distillation or by dissolving in a minimal amount of hot acetone (B3395972) and allowing it to crystallize upon cooling to yield 4-picoline N-oxide.
Data Summary: N-Oxidation of 4-Picoline
| Parameter | Value / Condition | Notes |
| Reagents | 4-Picoline, Hydrogen Peroxide (30-35%), Glacial Acetic Acid | |
| Stoichiometry | 4-Picoline (1.0 equiv), H₂O₂ (1.5 - 2.0 equiv) | |
| Temperature | 70 - 80 °C | |
| Reaction Time | 3 - 5 hours | |
| Typical Yield | 80 - 95% |
Step 2b: Oxidation of 4-Picoline N-Oxide
Experimental Protocol
Note: This is a generalized procedure based on the standard oxidation of alkyl side-chains on aromatic rings, as a specific protocol for 4-picoline N-oxide is not extensively documented.
-
Reaction Setup: In a large round-bottom flask, dissolve 4-picoline N-oxide (1.0 equiv) in water.
-
Addition of Oxidant: Heat the solution to reflux (100 °C). Slowly and in small portions, add potassium permanganate (B83412) (KMnO₄, 2.5-3.0 equiv). The purple color of the permanganate will disappear as it reacts. Caution: The reaction is exothermic.
-
Reaction Conditions: Continue heating at reflux until the purple color persists, indicating the reaction is complete (typically 4-8 hours).
-
Work-up and Isolation: a. Cool the reaction mixture. Filter off the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water. b. Combine the filtrate and washings. Acidify the clear solution with concentrated hydrochloric acid (HCl) to a pH of ~3-4. c. Concentrate the solution under reduced pressure. The product, this compound, will crystallize out.
-
Purification: Collect the crystals by filtration and recrystallize from hot water to achieve high purity.
Data Summary: Oxidation of 4-Picoline N-Oxide
| Parameter | Value / Condition | Notes |
| Reagents | 4-Picoline N-Oxide, Potassium Permanganate (KMnO₄) | |
| Stoichiometry | 4-Picoline N-Oxide (1.0 equiv), KMnO₄ (2.5 - 3.0 equiv) | Sufficient oxidant is needed for complete conversion of the methyl group.[1][2] |
| Solvent | Water | |
| Temperature | 100 °C (Reflux) | |
| Reaction Time | 4 - 8 hours | |
| Typical Yield | 60 - 75% | Yields can vary based on the efficiency of the oxidation and work-up. |
Synthesis Workflow Visualization
The following diagram illustrates the recommended experimental workflow for the synthesis of this compound from Isonicotinic Acid (Protocol 1).
Caption: Workflow for the N-Oxidation of Isonicotinic Acid.
References
Application Notes and Protocols for the Laboratory Preparation of Isonicotinic Acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis, purification, and characterization of isonicotinic acid N-oxide, a key intermediate in the development of various pharmaceutical compounds.
Introduction
This compound, also known as pyridine-4-carboxylic acid 1-oxide, is a heterocyclic compound with the chemical formula C₆H₅NO₃.[1] It serves as a crucial building block in organic synthesis, particularly in the preparation of derivatives with potential therapeutic applications. The introduction of the N-oxide functionality alters the electronic properties of the pyridine (B92270) ring, influencing its reactivity and biological activity. This document outlines a reliable method for the preparation of this compound from isonicotinic acid via oxidation with hydrogen peroxide in glacial acetic acid.
Reaction Scheme
The synthesis of this compound is achieved through the N-oxidation of isonicotinic acid. A common and effective method employs a mixture of hydrogen peroxide and glacial acetic acid, which generates peracetic acid in situ as the oxidizing agent.
Diagram of the chemical reaction from isonicotinic acid to this compound.
Caption: Oxidation of isonicotinic acid to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the starting material and the product.
Table 1: Properties of Isonicotinic Acid (Starting Material)
| Property | Value |
| Molecular Formula | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol [2] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 310 °C (sublimes) |
| CAS Number | 55-22-1[3] |
Table 2: Properties and Expected Data for this compound (Product)
| Property | Value |
| Molecular Formula | C₆H₅NO₃[1] |
| Molecular Weight | 139.11 g/mol [1] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 270-275 °C (decomposes) |
| CAS Number | 13602-12-5[1] |
| Purity (typical) | >98% |
| Yield (expected) | 70-85% |
Table 3: Representative Spectroscopic Data for this compound
| Spectroscopic Technique | **Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) ** |
| ¹H NMR (DMSO-d₆) | ~8.3 ppm (d, 2H), ~7.8 ppm (d, 2H), ~13.5 ppm (br s, 1H, COOH) |
| ¹³C NMR (DMSO-d₆) | ~165 ppm (C=O), ~147 ppm (C-H), ~139 ppm (C-COOH), ~127 ppm (C-H) |
| Infrared (IR, KBr) | ~3100-2500 cm⁻¹ (O-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1230 cm⁻¹ (N-O stretch) |
Experimental Protocols
1. Synthesis of this compound
This protocol details the oxidation of isonicotinic acid using hydrogen peroxide in glacial acetic acid.
-
Materials:
-
Isonicotinic acid
-
Glacial acetic acid (CH₃COOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of isonicotinic acid in 100 mL of glacial acetic acid.
-
Slowly and carefully add 15 mL of 30% hydrogen peroxide to the solution while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 70-80 °C using a heating mantle.
-
Maintain the temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated solution of sodium bisulfite to the reaction mixture to quench any unreacted hydrogen peroxide. Continue adding the bisulfite solution until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper.
-
Remove the acetic acid by rotary evaporation under reduced pressure.
-
The resulting solid residue is the crude this compound.
-
2. Purification by Recrystallization
This protocol describes the purification of the crude this compound by recrystallization from water.
-
Materials:
-
Crude this compound
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
-
Procedure:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of boiling distilled water to the flask to dissolve the solid completely. Start with approximately 50-70 mL and add more if necessary.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature. Crystals of this compound should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
3. Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Melting Point: Determine the melting point of the dried crystals. The literature value is typically in the range of 270-275 °C with decomposition.
-
NMR Spectroscopy:
-
¹H NMR: Dissolve a small sample in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and record the spectrum. The expected spectrum should show two doublets in the aromatic region corresponding to the pyridine ring protons and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Record the ¹³C NMR spectrum in DMSO-d₆ to confirm the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the solid sample (e.g., using a KBr pellet). Key characteristic peaks include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and a stretch corresponding to the N-O bond.
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for the laboratory preparation of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Isonicotinic Acid N-oxide: A Versatile Ligand in Coordination Chemistry for Researchers and Drug Development
Isonicotinic acid N-oxide (INO) is emerging as a compelling ligand in coordination chemistry, offering unique electronic and steric properties for the design of novel metal complexes. Its ability to coordinate with a wide array of metal ions has led to the development of compounds with promising applications in catalysis, materials science, and particularly in the pharmaceutical field as potential therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of INO-based coordination compounds.
Introduction to this compound as a Ligand
This compound, a derivative of isonicotinic acid, features a pyridine (B92270) ring with a carboxylic acid group at the 4-position and an N-oxide functionality. This unique structure provides multiple coordination sites—the N-oxide oxygen, the carboxylate oxygens, and potentially the pyridine nitrogen—allowing for versatile binding modes with metal centers. The N-oxide group, being a strong σ-donor and moderate π-acceptor, significantly influences the electronic properties of the resulting metal complexes, impacting their stability, reactivity, and photophysical characteristics.
Applications in Drug Development and Catalysis
Coordination complexes of this compound have demonstrated significant potential in several key areas:
-
Anticancer Activity: Metal complexes incorporating INO have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through pathways that may include the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules. The metal center and the ligand scaffold work in concert to enhance the therapeutic efficacy.
-
Catalysis: Transition metal complexes of INO and related N-oxide ligands have been explored as catalysts in various organic transformations, notably in oxidation reactions. For instance, copper(II)-INO complexes can act as effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones.
-
Luminescent Materials: Lanthanide complexes with INO can exhibit characteristic luminescence, making them suitable for applications in bio-imaging, sensors, and light-emitting devices. The INO ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.
Experimental Protocols
Synthesis of this compound (INO)
This protocol describes the synthesis of this compound from isonicotinic acid using an oxidation reaction.
Materials:
-
Isonicotinic acid
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve isonicotinic acid in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Heat the mixture at 70-80°C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be adjusted to approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure this compound crystals.
-
Dry the crystals in a desiccator over a suitable drying agent.
Synthesis of a Transition Metal Complex: Copper(II)-Isonicotinate N-oxide
This protocol outlines a general method for the synthesis of a copper(II) complex with this compound.
Materials:
-
This compound (INO)
-
Copper(II) acetate (B1210297) monohydrate [Cu(OAc)₂·H₂O]
-
Methanol (B129727) or Ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask with gentle heating and stirring.
-
In a separate flask, dissolve copper(II) acetate monohydrate in the same solvent.
-
Slowly add the copper(II) acetate solution to the INO solution with continuous stirring. A precipitate should form upon mixing.
-
Reflux the reaction mixture for 2-3 hours to ensure complete reaction.
-
Cool the mixture to room temperature and then place it in an ice bath to further promote precipitation.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with small portions of cold methanol or ethanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Dry the resulting solid in a vacuum oven at a moderate temperature (e.g., 60°C).
Data Presentation
Spectroscopic Data
The following tables summarize typical spectroscopic data for this compound and its copper(II) complex.
Table 1: Key FTIR Spectral Data (cm⁻¹)
| Compound | ν(C=O) | ν(N-O) | ν(M-O) | ν(M-N) |
| This compound | ~1710 | ~1250 | - | - |
| [Cu(INO)₂(H₂O)₂] | ~1630 | ~1230 | ~450 | ~550 |
Note: The shift in the C=O and N-O stretching frequencies upon coordination indicates the involvement of these groups in bonding to the metal center. The appearance of new bands in the far-IR region corresponds to the metal-ligand vibrations.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Isonicotinic Acid | This compound |
| H-2, H-6 | 8.79 | 8.43 |
| H-3, H-5 | 7.83 | 7.77 |
| COOH | ~13.5 | ~13.8 |
Note: The upfield shift of the pyridine ring protons in INO compared to isonicotinic acid is characteristic of N-oxidation.
Crystallographic Data
The following table presents representative bond lengths and angles for a hypothetical dimeric copper(II) complex with bridging isonicotinate (B8489971) N-oxide ligands, based on literature for similar structures.[1]
Table 3: Selected Bond Lengths (Å) and Angles (°) for a Dimeric Cu(II)-INO Complex
| Bond | Length (Å) | Angle | Degree (°) |
| Cu-O(N-oxide) | ~1.95 | O(N-oxide)-Cu-O(carboxylate) | ~95 |
| Cu-O(carboxylate) | ~1.98 | O(N-oxide)-Cu-N(phen) | ~170 |
| Cu-N(phen) | ~2.02 | O(carboxylate)-Cu-N(phen) | ~90 |
| Cu-Cu | ~3.00 | Cu-O-Cu | ~100 |
Note: 'phen' refers to a co-ligand like 1,10-phenanthroline, often used in the synthesis of such complexes.
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Isonicotinic Acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isonicotinic acid N-oxide as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). This document includes detailed experimental protocols, a summary of key quantitative data for representative MOFs, and visualizations of the synthesis workflow. The information is intended to guide researchers in the design and synthesis of novel MOFs with potential applications in areas such as gas storage, catalysis, and drug delivery.
Introduction to this compound in MOF Synthesis
This compound is a derivative of isonicotinic acid where the nitrogen atom of the pyridine (B92270) ring is oxidized. This modification introduces a strong coordinating N-oxide group in addition to the carboxylate group, offering unique coordination modes and the potential to form robust and functional MOFs. The N-oxide group can act as a strong hydrogen bond acceptor and can influence the resulting framework's topology and properties, such as its porosity and stability. The use of this ligand has led to the development of novel MOFs with interesting applications, including the selective adsorption of pollutants.
Data Presentation: Properties of MOFs Synthesized with Isonicotinic Acid Derivatives
The following table summarizes key quantitative data for a representative MOF synthesized with isonicotinate (B8489971) N-oxide (TMU-30) and a related MOF synthesized with an amino-functionalized isonicotinic acid (NU-56) for comparative purposes.
| MOF Name | Metal Ion(s) | Ligand(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Application |
| TMU-30 | Zn(II) | This compound, 1,4-Benzenedicarboxylic acid | Not explicitly stated in the main text | Not explicitly stated in the main text | Fast and highly efficient aqueous phase Cr(VI) adsorption[1] |
| NU-56 | Zr(IV), Ni(II) | 3-Aminoisonicotinic acid | 430 - 490 | 0.19 - 0.25 | Chromium(VI) removal from wastewater |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of MOFs using isonicotinic acid derivatives.
Protocol 1: Solvothermal Synthesis of TMU-30
This protocol is based on the synthesis of TMU-30, a zinc-based MOF utilizing this compound.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N'-Dimethylformamide (DMF)
Procedure:
-
In a typical synthesis, a mixture of Zn(NO₃)₂·6H₂O, this compound, and 1,4-benzenedicarboxylic acid are dissolved in a solvent mixture of DMF and ethanol.
-
The molar ratio of the reactants and the exact solvent volumes are critical and should be optimized for desired crystal formation.
-
The resulting solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated in an oven at a specific temperature (typically between 100-150 °C) for a designated period (typically 24-72 hours).
-
After the reaction is complete, the autoclave is allowed to cool down to room temperature slowly.
-
The resulting crystalline product is collected by filtration or centrifugation.
-
The collected crystals are washed several times with fresh DMF and then with a more volatile solvent like ethanol to remove any unreacted starting materials and residual solvent from the pores.
-
The final product is dried under vacuum at an elevated temperature to activate the framework.
Protocol 2: Solvothermal Synthesis of NU-56
This protocol describes the synthesis of a cationic MOF using 3-aminoisonicotinic acid, an analogue of isonicotinic acid. This provides a reference for the synthesis of related functionalized MOFs.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
3-Aminoisonicotinic acid (3-NH₂-HIN)
-
N,N'-Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
Dissolve ZrCl₄ (25 mg, 0.1 mmol), Ni(NO₃)₂·6H₂O (15 mg, 0.055 mmol), and 3-NH₂-HIN (34.5 mg, 0.25 mmol) in a mixture of 2 mL of DMF and 0.3 mL of acetic acid in a 1.5 dram vial.
-
Sonicate the mixture for 5 minutes to ensure complete dissolution.
-
Heat the vial at 120 °C for 4 days in an oven.
-
After cooling to room temperature, collect the resulting cubic crystals.
-
Wash the crystals three times with fresh DMF.
-
Soak the washed crystals in DMF for further use or activation.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the solvothermal synthesis of MOFs using this compound and the logical relationship between key synthesis parameters and the final MOF properties.
Caption: General workflow for the solvothermal synthesis of MOFs.
Caption: Relationship between synthesis parameters and MOF properties.
References
Application Notes and Protocols: Isonicotinic Acid N-Oxide in the Preparation of Lanthanide Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and properties of lanthanide coordination polymers incorporating isonicotinic acid N-oxide. The information is intended to guide researchers in the development of novel materials with potential applications in areas such as luminescence, magnetism, and thermal analysis.
Introduction
This compound is a versatile bifunctional ligand for the construction of coordination polymers. Its carboxylate group offers a robust coordination site for metal ions, while the N-oxide moiety can participate in further coordination or hydrogen bonding interactions, leading to diverse structural topologies. When combined with lanthanide ions, which possess unique photoluminescent and magnetic properties, a wide array of functional materials can be synthesized. The "lanthanide contraction," the gradual decrease in ionic radii across the lanthanide series, plays a crucial role in determining the final structure and, consequently, the properties of the resulting coordination polymers.[1]
Data Presentation
Crystallographic and Structural Data
A series of fourteen three-dimensional coordination polymers with the general formula [Ln(INO)(H₂O)(SO₄)]n (where INO = isonicotinate-N-oxide) have been synthesized and structurally characterized. The crystal structure is highly dependent on the ionic radius of the lanthanide ion, leading to a segregation into three distinct structural types.[1]
| Structural Type | Lanthanide Ions | Crystal System | Space Group | Coordination Number | Key Structural Feature |
| Type I | La, Ce, Pr | Monoclinic | P2₁/c | 9 | 2D undulate Ln-sulfate layers pillared by INO |
| Type II | Nd, Sm, Eu, Gd, Tb | Monoclinic | P2₁/c | 8 | 2-fold interpenetrating "3D herringbone" networks |
| Type III | Dy, Ho, Er, Tm, Yb, Lu | Orthorhombic | Pnma | 7 | 1D chains connected by INO bridges, forming an α-Po network |
Data sourced from He et al., 2005.[1]
Thermal Stability
The coordination polymers exhibit considerable thermal stability. The decomposition process and temperatures are influenced by the structural type.
| Compound | Structural Type | Decomposition Onset (°C) |
| [La(INO)(H₂O)(SO₄)]n | Type I | ~400 |
| [Gd(INO)(H₂O)(SO₄)]n | Type II | ~400 |
| [Lu(INO)(H₂O)(SO₄)]n | Type III | ~400 |
General thermal stability data sourced from He et al., 2005.[1]
Photoluminescence Properties
Selected lanthanide coordination polymers exhibit characteristic luminescence. The isonicotinate (B8489971) N-oxide ligand can act as an antenna, absorbing energy and transferring it to the lanthanide ion, which then emits at its characteristic wavelength.[1]
| Compound | Excitation Wavelength (nm) | Emission Peaks (nm) | Assignment |
| [Eu(INO)(H₂O)(SO₄)]n | 395 | 579, 592, 614, 652, 701 | ⁵D₀ → ⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄ |
| [Tb(INO)(H₂O)(SO₄)]n | 370 | 489, 544, 585, 621 | ⁵D₄ → ⁷F₆, ⁷F₅, ⁷F₄, ⁷F₃ |
Data sourced from He et al., 2005.[1]
Magnetic Properties
The magnetic properties of these coordination polymers are dependent on the specific lanthanide ion incorporated.
| Compound | Property Investigated | Observation |
| [Nd(INO)(H₂O)(SO₄)]n | Magnetic Susceptibility | Paramagnetic behavior |
| [Gd(INO)(H₂O)(SO₄)]n | Magnetic Susceptibility | Paramagnetic, with weak antiferromagnetic interactions at low temperatures |
| [Yb(INO)(H₂O)(SO₄)]n | Magnetic Susceptibility | Paramagnetic behavior |
Data sourced from He et al., 2005.[1]
Experimental Protocols
Hydrothermal Synthesis of [Ln(INO)(H₂O)(SO₄)]n
This protocol describes the general hydrothermal synthesis for the preparation of the [Ln(INO)(H₂O)(SO₄)]n series of coordination polymers.[1]
Materials:
-
Lanthanide(III) nitrate (B79036) hexahydrate (Ln(NO₃)₃·6H₂O)
-
Manganese(II) carbonate (MnCO₃)
-
Manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O)
-
This compound (HINO)
-
Deionized water
Procedure:
-
In a Teflon-lined stainless steel autoclave (23 mL capacity), combine the appropriate lanthanide nitrate, manganese carbonate, manganese sulfate, and this compound in a molar ratio of approximately 1:1:1:2.
-
Add approximately 10 mL of deionized water to the autoclave.
-
Seal the autoclave and heat it in an oven at 155 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with deionized water and ethanol.
-
Dry the crystals in air.
Characterization:
The resulting coordination polymers can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermal analysis (thermogravimetric analysis and differential scanning calorimetry). Photoluminescence and magnetic properties can be investigated for specific lanthanide-containing materials.
Visualizations
Logical Relationship: Lanthanide Contraction Effect on Structural Type
The choice of the lanthanide ion directly influences the resulting crystal structure of the [Ln(INO)(H₂O)(SO₄)]n coordination polymers due to the lanthanide contraction. This relationship can be visualized as a decision pathway based on the ionic radius.
Caption: Lanthanide contraction dictates the final structural topology.
Experimental Workflow: Hydrothermal Synthesis
The following diagram outlines the key steps in the hydrothermal synthesis of lanthanide-isonicotinate N-oxide coordination polymers.
Caption: Hydrothermal synthesis workflow for lanthanide coordination polymers.
References
Application Note: Direct α-Cyanation of Isonicotinic Acid N-Oxide
Abstract
This application note provides a detailed experimental protocol for the direct α-cyanation of isonicotinic acid N-oxide. The described method utilizes zinc cyanide as an efficient and readily available cyanating agent in the presence of dimethylcarbamoyl chloride. This process offers a direct route to the synthesis of 2-cyanoisonicotinamide (B1358638), a valuable intermediate in the preparation of various biologically active compounds. The protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
The cyanation of pyridine (B92270) N-oxides is a fundamental transformation in organic synthesis, providing access to cyanopyridines which are key structural motifs in many pharmaceutical agents.[1][2] The electron-withdrawing nature of the N-oxide group activates the pyridine ring, facilitating nucleophilic attack, particularly at the α-position. This protocol details a convenient method for the direct synthesis of 2-cyanoisonicotinamide from this compound using zinc cyanide.[3] This approach avoids the need for protecting groups and the use of more expensive or toxic cyanating agents.[2][3]
Experimental Protocol
This protocol is adapted from the method described by Huo et al.[3]
Materials:
-
This compound
-
Dimethylcarbamoyl chloride
-
Zinc cyanide (Zn(CN)₂)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Argon gas
-
5 mL screw-capped vial
-
Magnetic stir bar
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Hexane
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a 5 mL screw-capped vial equipped with a magnetic stir bar, add this compound (27.8 mg, 0.2 mmol).
-
Under an argon atmosphere, add zinc cyanide (35.2 mg, 0.3 mmol, 1.5 equiv).
-
Add anhydrous acetonitrile (2 mL).
-
Add dimethylcarbamoyl chloride (0.04 mL, 0.4 mmol, 2 equiv).
-
Seal the vial tightly with the screw cap.
-
Place the reaction mixture in a preheated heating block or oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 5 hours.
-
Monitor the progress of the reaction by TLC using a hexane/ethyl acetate (1/1) mixture as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting product, 2-cyanoisonicotinamide, can be isolated and purified using standard techniques such as column chromatography on silica gel.
Data Presentation
The selection of the cyanating agent and solvent significantly impacts the yield of the desired product. The following table summarizes the results from the optimization of the reaction conditions.[3]
| Entry | Cyanating Agent | Solvent | Yield (%) of 2-cyanoisonicotinamide |
| 1 | Zn(CN)₂ | CH₃CN | 85 |
| 2 | AgCN | CH₃CN | 45 |
| 3 | Hg(CN)₂ | CH₃CN | 30 |
| 4 | KCN | CH₃CN | 50 |
| 5 | CuCN | CH₃CN | No product detected |
| 6 | Zn(CN)₂ | THF | 35 |
| 7 | Zn(CN)₂ | DMF | 40 |
| 8 | Zn(CN)₂ | 1,4-Dioxane | 25 |
| 9 | Zn(CN)₂ | Ethyl Acetate | 20 |
| 10 | Zn(CN)₂ | Toluene | 15 |
Reaction conditions: this compound (1a), cyanating agent (1.5 equiv), and dimethylcarbamoyl chloride (3 equiv) in the specified solvent at 120 °C for 12 hours. The yield of isolated product is shown.[3]
Reaction Workflow
The following diagram illustrates the key steps in the experimental workflow for the cyanation of this compound.
Caption: Experimental workflow for the synthesis of 2-cyanoisonicotinamide.
Plausible Reaction Mechanism
A plausible mechanism for the formation of 2-cyanoisonicotinamide involves the initial activation of the this compound by dimethylcarbamoyl chloride to form an activated intermediate. This is followed by the nucleophilic addition of the cyanide ion from zinc cyanide at the C2 position. Subsequent elimination of N,N-dimethylcarbamic acid yields the final product, 2-cyanoisonicotinamide.[3]
Caption: Plausible reaction mechanism for the cyanation of this compound.
Conclusion
The described protocol offers an effective and direct method for the α-cyanation of this compound. The use of zinc cyanide as the cyanating agent provides good yields and avoids the use of more hazardous reagents. This procedure is a valuable tool for researchers engaged in the synthesis of functionalized pyridine derivatives for various applications in the pharmaceutical and chemical industries.
References
Isonicotinic acid N-oxide as an oxidizing agent in organic synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid N-oxide, a derivative of the pyridine (B92270) carboxylic acid isomer isonicotinic acid, is a versatile compound in organic synthesis. While its direct application as a primary oxidizing agent for a broad range of functional groups is not extensively documented in scientific literature, its role as a precursor, a ligand in catalysis, and a molecule that exemplifies the reactivity of pyridine N-oxides is of significant interest to the scientific community. Pyridine N-oxides are known to activate the pyridine ring towards nucleophilic and electrophilic substitution, and in some contexts, can act as oxygen transfer agents, particularly in metal-catalyzed reactions.[1][2]
This document provides an overview of the synthesis of this compound, its general reactivity, and detailed protocols for the N-oxidation of pyridine derivatives, a fundamental transformation in the chemistry of these compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of isonicotinic acid. This transformation is a common method for preparing various pyridine N-oxides.
General Workflow for the Synthesis of Pyridine N-Oxides
The synthesis of pyridine N-oxides from their corresponding pyridines is a well-established process in organic chemistry. The general workflow involves the reaction of the pyridine derivative with an oxidizing agent in a suitable solvent, followed by workup and purification.
References
The Role of Isonicotinic Acid N-oxide in C-H Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Isonicotinic acid N-oxide, a derivative of the pyridine (B92270) carboxylate isomer isonicotinic acid, presents a unique scaffold for investigation in the burgeoning field of C-H activation. While direct, explicit protocols detailing the use of this compound in C-H activation reactions are not extensively documented in publicly available literature, its structural motifs suggest several key roles it can play. These roles are primarily inferred from the well-established reactivity of pyridine N-oxides and related pyridine derivatives in transition-metal-catalyzed and photoredox-catalyzed C-H functionalization reactions.
These application notes provide an overview of the potential applications of this compound in C-H activation, detailed experimental protocols for analogous systems, and a summary of relevant quantitative data to guide future research.
Application Notes
This compound can potentially function in C-H activation reactions in three primary capacities:
-
As a Directing Group: The N-oxide functionality is a known directing group for transition metal-catalyzed C-H activation, particularly with palladium catalysts. The oxygen atom of the N-oxide can coordinate to the metal center, directing the functionalization to the C-H bonds at the C2 and C6 positions of the pyridine ring. This approach allows for the regioselective introduction of new functional groups, such as aryl or alkenyl moieties.
-
As a Hydrogen Atom Transfer (HAT) Catalyst Precursor: In the realm of photoredox catalysis, pyridine N-oxides can serve as precursors to highly reactive oxygen-centered radicals upon single-electron oxidation. These radicals are potent hydrogen atom transfer agents capable of abstracting hydrogen atoms from unactivated aliphatic C-H bonds, thereby initiating a cascade of reactions to form new C-C or C-heteroatom bonds. The electronic properties of the isonicotinic acid moiety could modulate the reactivity and selectivity of the corresponding N-oxy radical.
-
As a Substrate for Direct C-H Functionalization: The pyridine ring of this compound is itself susceptible to direct C-H functionalization. The N-oxide group activates the C-H bonds at the ortho positions, making them more amenable to reaction with various coupling partners. This allows for the synthesis of substituted this compound derivatives, which are valuable building blocks in medicinal chemistry and materials science.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of Isonicotinic Acid Amide
This protocol details the C-H arylation of an isonicotinic acid derivative, which serves as a close proxy for the functionalization of the isonicotinic acid core. The amide group in this case acts as the directing group.
Reaction Scheme:
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., PCy₂tBu·HBF₄)
-
Aryl bromide
-
N-phenylisonicotinamide
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add N-phenylisonicotinamide (1.0 equiv.), aryl bromide (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add palladium(II) acetate (5 mol%) and the phosphine ligand (10 mol%) to the tube under a positive pressure of inert gas.
-
Add anhydrous toluene (to achieve a 0.2 M concentration of the limiting reagent) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Note: Optimization of the ligand, base, solvent, and temperature may be necessary for different aryl bromide coupling partners.
Protocol 2: Photoredox-Catalyzed Aliphatic C–H Alkylation using a Pyridine N-Oxide as a HAT Catalyst Precursor
This general protocol illustrates how a pyridine N-oxide can be used as a precursor for a hydrogen atom transfer catalyst in a photoredox-mediated C-H functionalization reaction. This compound could potentially be employed in a similar fashion.
Reaction Scheme:
Materials:
-
Acridinium (B8443388) photoredox catalyst (e.g., Mes-Acr⁺BF₄⁻)
-
Pyridine N-oxide derivative (e.g., 4-acetylpyridine (B144475) N-oxide)
-
Aliphatic C-H substrate (e.g., cyclohexane)
-
Electron-deficient olefin (e.g., benzylidene malononitrile)
-
Acetonitrile (B52724) (anhydrous)
-
Blue LEDs (456 nm)
Procedure:
-
In a vial equipped with a magnetic stir bar, combine the acridinium photoredox catalyst (5 mol%), the pyridine N-oxide derivative (20 mol%), the aliphatic C-H substrate (3.0 equiv.), and the electron-deficient olefin (1.0 equiv.).
-
Add anhydrous acetonitrile to achieve a 0.1 M concentration of the olefin.
-
Seal the vial and place it in a reaction block cooled by a fan.
-
Irradiate the reaction mixture with blue LEDs for 12-24 hours, ensuring vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the vial from the light source.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following tables summarize quantitative data from the literature for C-H activation reactions involving pyridine N-oxides, providing a reference for expected yields and catalyst loadings.
Table 1: Palladium-Catalyzed Alkenylation of Pyridine N-Oxides [1]
| Entry | Pyridine N-Oxide Substrate | Olefin | Yield (%) |
| 1 | Pyridine N-oxide | Ethyl acrylate | 85 |
| 2 | 4-Methylpyridine N-oxide | Styrene | 78 |
| 3 | 3-Chloropyridine N-oxide | n-Butyl acrylate | 92 |
| 4 | Quinoline N-oxide | Ethyl acrylate | 88 |
Reaction Conditions: Pyridine N-oxide (1.0 equiv.), olefin (1.5 equiv.), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.2 equiv.), in arene solvent at 130 °C for 16 h.
Table 2: Photoredox-Catalyzed C-H Alkylation with Pyridine N-Oxide HAT Catalysts [2]
| Entry | C-H Substrate | Olefin Acceptor | Pyridine N-Oxide Catalyst | Yield (%) |
| 1 | Cyclohexane | Benzylidene malononitrile | 4-Acetylpyridine N-oxide | 92 |
| 2 | Toluene | Benzylidene malononitrile | 4-Cyanopyridine N-oxide | 85 |
| 3 | n-Butanoic acid | Benzylidene malononitrile | 4-Acetylpyridine N-oxide | 88 |
| 4 | Tetrahydrofuran | Benzylidene malononitrile | 4-Acetylpyridine N-oxide | 95 |
Reaction Conditions: C-H substrate (excess), olefin (1.0 equiv.), photocatalyst (5 mol%), pyridine N-oxide (20 mol%), in CH₃CN under blue LED irradiation.
Visualizations
The following diagrams illustrate the key concepts discussed in these application notes.
References
Application of Isonicotinic Acid N-oxide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isonicotinic acid N-oxide is a versatile intermediate in pharmaceutical synthesis, primarily recognized for its role as a precursor in the development of antitubercular agents and other biologically active molecules. The introduction of the N-oxide functionality to the pyridine (B92270) ring of isonicotinic acid alters its electronic properties, enhancing its reactivity towards certain nucleophilic and electrophilic substitutions. This modification is pivotal in the synthesis of various pharmaceutical ingredients.
One of the most significant applications of isonicotinic acid and its derivatives is in the synthesis of Isoniazid (B1672263) (Isonicotinic acid hydrazide), a first-line medication for the treatment of tuberculosis.[1] While not a direct starting material, this compound is a metabolite of isoniazid and has demonstrated its own antitubercular activity. Research has shown that this compound, isolated from the biotransformation of isoniazid by Aspergillus niger, exhibits inhibitory activity against the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. This finding underscores the potential of this compound as a lead compound for the development of new antitubercular drugs.
Furthermore, the N-oxide group can be strategically employed to direct the functionalization of the pyridine ring. For instance, this compound can be converted to 2-cyano-4-amidopyridine, a key intermediate in the synthesis of FYX-051 (Topiroxostat), a potent xanthine (B1682287) oxidase inhibitor used for the treatment of hyperuricemia and gout. This transformation highlights the utility of the N-oxide in activating the pyridine ring for cyanation at the 2-position.
The inherent antimicrobial and antioxidant properties of this compound also make it a compound of interest for broader pharmaceutical applications.[2] Its ability to act as a precursor for various heterocyclic compounds opens avenues for the synthesis of novel drugs with potential activities as anti-inflammatory agents, enzyme inhibitors, and more.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for the N-oxidation of pyridines using hydrogen peroxide and acetic acid.
Materials:
-
Isonicotinic acid
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Water
-
Sodium carbonate
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinic acid (1 equivalent) in glacial acetic acid.
-
To the stirred solution, slowly add hydrogen peroxide (30% solution, 1.5 to 2.5 equivalents).
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
The aqueous layer is then extracted with ethyl acetate (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Parameter | Value |
| Starting Material | Isonicotinic Acid |
| Oxidizing Agent | Hydrogen Peroxide / Acetic Acid |
| Reaction Temperature | 70-80 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 70-90% |
| Purity (after recryst.) | >98% |
Protocol 2: Synthesis of 2-Cyano-4-amidopyridine from this compound
This protocol is based on the reported zinc cyanide mediated cyanation, providing a pathway to a key pharmaceutical intermediate.
Materials:
-
This compound
-
Dimethylcarbamoyl chloride
-
Potassium cyanide
-
Acetonitrile (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add dimethylcarbamoyl chloride (2 equivalents) and potassium cyanide (1.5 equivalents).
-
Heat the reaction mixture at 120 °C in a sealed tube.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford 2-cyano-4-amidopyridine.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Dimethylcarbamoyl chloride, Potassium cyanide |
| Solvent | Acetonitrile |
| Reaction Temperature | 120 °C |
| Product | 2-Cyano-4-amidopyridine |
Signaling Pathways and Workflows
Caption: Mechanism of action of Isoniazid.
Caption: Synthetic workflow from isonicotinic acid.
References
Isonicotinic Acid N-Oxide: A Versatile Precursor for Novel Antitubercular Agents
Application Note
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and tuberculosis research.
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents with novel mechanisms of action. Isonicotinic acid N-oxide, a metabolite of the frontline anti-tuberculosis drug isoniazid, presents a promising scaffold for the synthesis of new therapeutic candidates. This document provides an overview of its potential, protocols for the synthesis of its derivatives, and their reported antitubercular activities.
Data Presentation
The following table summarizes the in vitro antitubercular activity of this compound and related derivatives against various strains of Mycobacterium tuberculosis.
| Compound | Derivative Class | Mtb Strain | MIC (µM) | Reference |
| This compound | Pyridine N-oxide | Drug-Sensitive (DS) | 0.22 | [1] |
| This compound | Pyridine N-oxide | Multidrug-Resistant (MDR) | 28.06 | [1] |
| This compound | Pyridine N-oxide | Extensively Drug-Resistant (XDR) | 56.19 | [1] |
| Isoniazid | Hydrazide | Drug-Sensitive (DS) | 0.88 | [1] |
| Isonicotinic acid | Carboxylic Acid | Drug-Sensitive (DS) | 63.49 | [1] |
| Isonicotinamide | Amide | Drug-Sensitive (DS) | 15.98 | [1] |
Signaling Pathway
The primary mechanism of action of isoniazid, the parent compound of this compound, involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA). It is hypothesized that derivatives of this compound may follow a similar pathway or exhibit alternative mechanisms of action.
Caption: Proposed mechanism of action for antitubercular agents derived from this compound.
Experimental Protocols
The following protocols describe a proposed synthetic route from this compound to isonicotinohydrazide, a key intermediate for a wide range of antitubercular agents.
Protocol 1: Reduction of this compound to Isonicotinic Acid
Objective: To reduce the N-oxide to the corresponding pyridine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd)
-
Hydrogen gas
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Carefully add 10% palladium on carbon (typically 5-10 mol % of palladium).
-
Place the flask in a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed or the reaction is complete as monitored by TLC or LC-MS.
-
Carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield isonicotinic acid.
Protocol 2: Esterification of Isonicotinic Acid
Objective: To convert the carboxylic acid to an ester, a more reactive intermediate for hydrazide formation.
Materials:
-
Isonicotinic acid
-
Methanol (or other suitable alcohol)
-
Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure (using Thionyl Chloride):
-
To a stirred solution of isonicotinic acid (1 equivalent) in methanol at 0 °C, add thionyl chloride (2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl isonicotinate (B8489971).
Protocol 3: Synthesis of Isonicotinohydrazide
Objective: To form the hydrazide from the corresponding ester.
Materials:
-
Methyl isonicotinate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve methyl isonicotinate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (typically 1.5-2 equivalents).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, isonicotinohydrazide, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Experimental Workflow
The general workflow for the discovery of new antitubercular agents from this compound involves synthesis, characterization, and biological evaluation.
Caption: A generalized workflow for the synthesis and evaluation of antitubercular agents.
References
Application Notes and Protocols for the Deoxygenation of Isonicotinic Acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various methods to deoxygenate isonicotinic acid N-oxide, a crucial transformation in the synthesis of various pharmaceutical compounds and other fine chemicals. The methods presented range from classical reductions to modern photocatalytic approaches, offering flexibility based on available resources, desired scale, and functional group tolerance.
Introduction
This compound is a valuable intermediate, often utilized to direct substitution to the C4 position of the pyridine (B92270) ring. The final step in many synthetic routes involving this intermediate is the removal of the N-oxide functionality. The choice of deoxygenation method is critical to ensure high yield and purity of the final isonicotinic acid product, while preserving other functional groups within the molecule. This document outlines several reliable methods for this transformation.
Data Presentation: Comparison of Deoxygenation Methods
The following table summarizes quantitative data for the deoxygenation of this compound and related pyridine N-oxides using various methods. This allows for a direct comparison of reaction conditions and reported yields.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| Classical Reduction | Zinc Dust / Acetic Acid | Acetic Acid | Room Temp - Reflux | 1 - 5 | 91 - 95 | N-Acyl-2,3-dihydro-4-pyridones[1] |
| Catalytic Hydrogenation | H₂, Pd/C (5%) | Ethanol (B145695)/Water | 60 | 2 - 6 | >95 | Ethyl Nicotinate derivatives[2] |
| Phosphorus Reagent | Phosphorus Trichloride (B1173362) (PCl₃) | Toluene (B28343) | 25 | 0.5 | High | 2-benzylpyridine N-oxide[3] |
| "Green" Metal Reduction | Iron Powder / CO₂ | Water | 80 | 12 | High | Pyridine N-oxides |
| Sulfur-Based Reagent | Sodium Dithionite (B78146) (Na₂S₂O₄) | Methanol/Water | Room Temp | 1 | >90 | N-(2-nitrophenyl)pyrrole-2-carboxaldehydes[4] |
| Photocatalytic Method | [Re(4,4'-tBu-bpy)(CO)₃Cl], DIPEA, H₂O | Acetonitrile | Room Temp | 0.5 - 2 | High | Pyridine N-oxides with carboxylic acid groups[5] |
Experimental Protocols
Detailed methodologies for the key deoxygenation experiments are provided below.
Protocol 1: Deoxygenation using Zinc Dust and Acetic Acid
This classical method is cost-effective and generally provides high yields.
Materials:
-
This compound
-
Zinc dust (<10 micron, activated)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (10-20 mL per gram of starting material).
-
To the stirred solution, add activated zinc dust (3.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the excess zinc dust.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isonicotinic acid.
Logical Workflow for Zinc/Acetic Acid Deoxygenation
Caption: Workflow for Deoxygenation with Zinc and Acetic Acid.
Protocol 2: Catalytic Hydrogenation
This method is clean and efficient, often providing very high purity products.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Ethanol or Methanol
-
Water
-
Hydrogen gas source
-
Parr hydrogenator or similar hydrogenation apparatus
Procedure:
-
To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or an ethanol/water mixture.
-
Carefully add 5% Pd/C catalyst (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain isonicotinic acid.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation.
Protocol 3: Deoxygenation using Phosphorus Trichloride (PCl₃)
This is a rapid and effective method, but caution is required due to the reactivity of PCl₃.
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Anhydrous toluene or chloroform
-
Ice bath
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride (1.1-1.5 eq) dropwise to the cooled, stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Logical Diagram for PCl₃ Deoxygenation
Caption: Workflow for Deoxygenation with PCl₃.
Protocol 4: Photocatalytic Deoxygenation
This modern approach offers mild conditions and high functional group tolerance.[5]
Materials:
-
This compound
-
[Re(4,4'-tBu-bpy)(CO)₃Cl] (photocatalyst)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Water
-
Schlenk tube or similar vessel for inert atmosphere reactions
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), [Re(4,4'-tBu-bpy)(CO)₃Cl] (1-5 mol%), and a magnetic stir bar.
-
Add acetonitrile, water (e.g., 3 M concentration in acetonitrile), and diisopropylethylamine (DIPEA, 3.0-5.0 eq).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill with an inert gas (e.g., argon).
-
Irradiate the stirred reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain isonicotinic acid.
Workflow for Photocatalytic Deoxygenation
Caption: Workflow for Photocatalytic Deoxygenation.
References
- 1. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Safe Handling and Storage of Isonicotinic Acid N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid N-oxide (CAS No. 13602-12-5) is a pyridine (B92270) derivative utilized in various research and pharmaceutical applications, noted for its potential antimicrobial and antitubercular properties.[1] Proper handling and storage are critical to ensure the integrity of the compound and the safety of laboratory personnel. This document provides detailed procedures for the safe handling and storage of this compound.
Chemical and Physical Properties
This compound is typically a slightly beige or white to off-white crystalline solid.[1][2][3][4] It is very soluble in water.[2]
| Property | Value | Reference |
| CAS Number | 13602-12-5 | [2][3][4] |
| Molecular Formula | C6H5NO3 | [2][3] |
| Molecular Weight | 139.11 g/mol | [2][5] |
| Appearance | Slightly beige to white/off-white powder/solid | [1][2][3][4] |
| Melting Point | 269 - 298 °C | [2][4][5] |
| Solubility | Very soluble in water | [2] |
| Stability | Stable under normal temperatures and pressures.[2][5] Stability is reported to be ≥ 1 year.[6] | [2][5][6] |
| pKa | 3.66 | [2] |
Experimental Protocols
Protocol 1: General Handling and Use
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Body Protection: Wear a lab coat or appropriate protective clothing to minimize skin contact.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[3][5] However, if workplace conditions warrant, a respirator program that meets OSHA or equivalent standards must be followed.[2]
2. Handling Procedure:
-
Work in a well-ventilated area.[7]
-
Avoid ingestion and inhalation.[2]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Minimize dust generation and accumulation.[7]
Protocol 2: Storage
This protocol describes the appropriate conditions for the long-term and short-term storage of this compound.
1. Storage Conditions:
-
Store in a well-ventilated area away from incompatible substances.[7]
-
Some suppliers recommend a storage temperature of -20°C for the powder form.[8]
2. Incompatible Materials:
Protocol 3: Spill and Emergency Procedures
This protocol details the steps to be taken in the event of a spill or accidental exposure.
1. Spill Cleanup:
-
Ensure adequate ventilation and wear appropriate PPE.[7]
-
Clean up spills immediately.[2]
-
For small spills, sweep up or absorb with inert material and place into a suitable container for disposal.[3][7]
-
Avoid dust formation.[3]
-
Do not let the product enter drains or waterways.[7]
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2][3][7]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2][3][7]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[2][3][7]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.[2]
3. Fire Fighting:
-
Use an extinguishing agent most appropriate to extinguish the fire, such as water spray, dry chemical, carbon dioxide, or chemical foam.[2][7]
-
During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]
-
Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Visualized Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for spills and personal exposure.
References
- 1. CAS 13602-12-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound(13602-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. aksci.com [aksci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. carlroth.com [carlroth.com]
Application Notes and Protocols for the Safe Disposal of Isonicotinic Acid N-oxide Waste
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These notes and protocols are intended as a guide and do not supersede any local, regional, or national regulations. All waste disposal activities must be conducted in strict accordance with current regulations and guidelines. It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service.
Introduction
Isonicotinic acid N-oxide is a chemical compound used in various research and development applications. Proper management and disposal of waste containing this compound are crucial to ensure the safety of laboratory personnel and to protect the environment. This document provides detailed guidelines and protocols for the safe handling and disposal of this compound waste.
Hazard Identification and Safety Precautions
This compound presents several hazards that must be considered before handling and disposal.
Summary of Hazards:
| Hazard Statement | GHS Classification | Citations |
| Causes skin irritation | Skin irritation (Category 2) | [1][2] |
| Causes serious eye irritation | Eye irritation (Category 2A) | [1][2] |
| May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3), Respiratory system | [1] |
| Incompatible with strong oxidizing agents | - | [1][3][4] |
| Hazardous decomposition products upon heating | Carbon oxides, Nitrogen oxides | [1][2] |
Personal Protective Equipment (PPE):
A comprehensive personal protective equipment strategy is essential when handling this compound.
| PPE Item | Specification | Citations |
| Eye Protection | Chemical safety goggles or face shield. Conforming to EN166 (EU) or NIOSH (US) approved standards. | [1][3][4] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices. | [1][4] |
| Skin and Body Protection | Lab coat, long-sleeved clothing. Wear appropriate protective clothing to minimize contact with skin. | [1][3][4] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. | [1][3] |
Experimental Protocols for Waste Handling and Disposal
The primary recommended method for the disposal of this compound waste is through a licensed professional waste disposal service. The following protocols outline the steps for handling and preparing the waste for disposal.
Protocol 3.1: Segregation and Collection of this compound Waste
-
Waste Identification: Clearly label all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Waste Segregation:
-
Container Selection: Use chemically resistant, leak-proof containers for waste collection. Ensure containers are appropriate for the type of waste (solid or liquid).
-
Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste.
-
Date of accumulation.
-
Associated hazards (e.g., "Irritant").
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills.
Protocol 3.2: Management of Spills
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[4][5] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's EHS department.
Protocol 3.3: Disposal Pathway
The recommended disposal method for this compound is incineration by a licensed waste disposal facility.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal contractor.
-
Professional Disposal: It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[6] A potential disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6][7]
Note: Do not discharge this compound waste into drains or the environment.[1][5][8]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound(13602-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
Application Notes and Protocols: Reaction of Isonicotinic Acid N-oxide with Strong Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid N-oxide is a heterocyclic compound utilized as a synthetic intermediate in the pharmaceutical industry. While its synthesis via the oxidation of isonicotinic acid is well-documented, its reactivity towards strong oxidizing agents is a critical aspect for process safety, impurity profiling, and the development of degradation pathways. This document provides a detailed overview of the potential reactions of this compound with strong oxidizing agents, drawing upon established principles of heterocyclic chemistry and analogous reactions. Although direct experimental data for the oxidative degradation of this compound is limited in publicly available literature, this note outlines a plausible and anticipated reaction pathway: oxidative cleavage of the pyridine (B92270) ring.
Safety Precautions
This compound is generally considered stable under normal conditions. However, it is incompatible with strong oxidizing agents, and their combination may lead to vigorous, exothermic reactions.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions involving strong oxidizing agents should be conducted in a well-ventilated fume hood, and appropriate shielding should be considered.
Plausible Reaction Pathway: Oxidative Ring Cleavage
While the pyridine N-oxide moiety is relatively stable, the pyridine ring itself can be susceptible to cleavage under harsh oxidative conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), have the potential to break open the aromatic ring, leading to the formation of aliphatic dicarboxylic acids and other smaller molecules.
A notable and well-documented analogous reaction is the oxidative cleavage of the benzene (B151609) ring in quinoxaline (B1680401) using potassium permanganate to yield pyrazine-2,3-dicarboxylic acid.[2][3][4] In this reaction, the more electron-rich benzene ring is preferentially oxidized, leaving the pyrazine (B50134) ring intact. This principle suggests that the pyridine ring in this compound, despite the stabilizing effect of the N-oxide, could undergo a similar cleavage.
The proposed primary products of the exhaustive oxidation of this compound are oxalic acid and carbon dioxide, resulting from the complete breakdown of the pyridine ring. The carboxylic acid group at the 4-position is likely to be oxidized to carbon dioxide.
Quantitative Data
Due to the limited direct experimental data on the oxidative degradation of this compound, a comprehensive table of quantitative data cannot be provided. However, for the analogous oxidation of quinoxaline to pyrazine-2,3-dicarboxylic acid, the following data has been reported:
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
| Quinoxaline | Potassium Permanganate (KMnO₄) | Pyrazine-2,3-dicarboxylic acid | 75-77% | [3][4] |
This data from a closely related system suggests that oxidative ring cleavage can be a high-yielding process under appropriate conditions.
Experimental Protocols
The following are hypothetical protocols for the oxidative degradation of this compound based on established procedures for similar compounds. These protocols should be considered as a starting point for investigation and should be performed with extreme caution on a small scale initially.
Protocol 1: Oxidation with Potassium Permanganate
Objective: To investigate the oxidative cleavage of this compound using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a known amount of this compound in distilled water.
-
Slowly and cautiously add a stoichiometric excess of potassium permanganate solution to the flask with vigorous stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
-
After the initial reaction subsides, slowly add concentrated sulfuric acid to the mixture to maintain an acidic environment.
-
Heat the reaction mixture to reflux for several hours to ensure complete oxidation. The disappearance of the purple color of the permanganate ion indicates the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Quench any excess permanganate by the dropwise addition of a saturated sodium bisulfite solution until the brown precipitate of MnO₂ dissolves and the solution becomes colorless.
-
The resulting solution can then be analyzed for the presence of expected degradation products, such as oxalic acid, using techniques like HPLC, GC-MS, or NMR spectroscopy.
Protocol 2: Ozonolysis
Objective: To investigate the oxidative cleavage of this compound using ozone.
Materials:
-
This compound
-
Methanol or other suitable solvent
-
Ozone generator
-
Gas dispersion tube
-
Dimethyl sulfide (B99878) (DMS) or other reducing agent for workup
-
Dry ice/acetone bath
-
Round-bottom flask
Procedure:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas from an ozone generator through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide, to the cold solution to work up the ozonide intermediates.
-
Allow the solution to warm to room temperature.
-
The reaction mixture can then be concentrated and analyzed for the presence of degradation products.
Visualizations
Plausible Reaction Pathway Diagram
Caption: Plausible oxidative cleavage of this compound.
Experimental Workflow for Permanganate Oxidation
References
- 1. Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID [hetchem.blogspot.com]
Application Notes & Protocols for the Quantification of Isonicotinic Acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid N-oxide is a pyridine (B92270) derivative and a potential metabolite of Isoniazid, a primary drug used in the treatment of tuberculosis.[1][2] Isoniazid is metabolized in the liver through pathways such as acetylation and hydrolysis.[3][4] The hydrolysis of Isoniazid or its acetylated form yields isonicotinic acid (INA).[5][6] Subsequent oxidation of the pyridine nitrogen in isonicotinic acid results in the formation of this compound. Accurate and sensitive quantification of this metabolite is essential for pharmacokinetic studies, drug metabolism research, and toxicological assessments.
This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.
Metabolic Context of this compound
This compound is formed in the metabolic cascade of Isoniazid. The primary pathways involve the hydrolysis of Isoniazid to isonicotinic acid, which can then be further oxidized. Understanding this pathway is crucial for interpreting analytical results in biological matrices.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Isonicotinic Acid N-oxide
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude isonicotinic acid N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying crude this compound?
A1: The main challenges stem from its high polarity and physical properties:
-
High Water Solubility: this compound is very soluble in water.[1][2] This can lead to significant product loss in the mother liquor during aqueous recrystallization, resulting in low recovery yields.
-
High Melting Point: The melting point is very high (around 295-298 °C), which can make "oiling out" a problem during recrystallization if a high-boiling point solvent is used.[1]
-
Potential for Decarboxylation: Like some carboxylic acids, there is a potential for decarboxylation at very high temperatures, although it is generally stable under normal conditions.[1]
-
Co-extraction of Polar Impurities: The polar solvents used to extract this compound will also dissolve other polar impurities from the reaction mixture, complicating the purification process.
Q2: What are the most common impurities in crude this compound?
A2: Common impurities often include unreacted starting materials, by-products from the oxidation reaction, and related isomers. For instance, if synthesizing from 4-substituted pyridines, residual starting material may be present.[3] In preparations of the related compound niacin, isonicotinic acid itself can be an impurity.[4][5]
Q3: Which purification method is most suitable for this compound?
A3: Recrystallization is the most common and suitable method for purifying solid organic compounds. Given its high polarity and water solubility, recrystallization from water or a mixed solvent system (e.g., ethanol-water) is often effective.[6] Adjusting the pH of an aqueous solution to its isoelectric point (around its pKa of 3.66) can also be used to precipitate the product, leaving more soluble impurities behind.[1][3]
Q4: My purified this compound is slightly beige or yellow, not white. Is it impure?
A4: While pure this compound is often described as a white to off-white solid, a slightly beige or light yellow color is common for the crude or even purified product.[1] This coloration may be due to trace amounts of highly colored impurities or slight degradation. If the melting point and analytical data (like HPLC or NMR) confirm purity, the color may not be an issue for subsequent steps. If high purity is critical, treatment with activated charcoal during recrystallization can help remove colored impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery Yield After Recrystallization | 1. The compound is highly soluble in the chosen solvent, even at cold temperatures.[1] 2. Too much solvent was used. 3. The solution was not cooled sufficiently before filtration. | 1. Try a mixed solvent system. Dissolve the crude product in a minimum of a "good" solvent (like hot water) and then add a "poor" solvent (like ethanol (B145695) or acetone) until turbidity appears, then redissolve by gentle heating. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Cool the flask in an ice bath for at least 20-30 minutes before filtering to maximize crystal precipitation. 4. Concentrate the mother liquor by partially evaporating the solvent and cooling again to recover a second crop of crystals. |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the recrystallization solvent is higher than the melting point of the solute-impurity mixture. 2. The solution is supersaturated, causing the product to come out of solution too quickly above its melting point.[6][7] | 1. Switch to a lower-boiling point solvent or solvent mixture. 2. Re-heat the mixture to dissolve the oil, add a small amount of additional "good" solvent (1-5% more), and allow it to cool more slowly.[6] 3. Add a seed crystal to encourage proper crystal lattice formation.[6] |
| Crystallization Fails to Occur | 1. The solution is not sufficiently saturated. 2. The solution is too pure, lacking nucleation sites. 3. The presence of impurities is inhibiting crystallization. | 1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6] 3. Add a small seed crystal of pure this compound.[6] |
| Final Product Purity is Low (by HPLC/TLC) | 1. Impurities have similar solubility profiles to the product and co-precipitated. 2. The compound may be degrading on the silica (B1680970) gel TLC plate, giving a false impression of multiple products.[8] | 1. Perform a second recrystallization. 2. Consider an alternative purification method. For example, if recrystallization fails, try purification via pH adjustment and precipitation. 3. For analytical TLC, add a small amount of acetic or formic acid to the eluent to suppress streaking for this acidic compound.[7] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13602-12-5 | [1][9] |
| Molecular Formula | C₆H₅NO₃ | [1][9] |
| Molecular Weight | 139.11 g/mol | [1][9] |
| Appearance | Slightly beige or white to light yellow powder/crystal | [1] |
| Melting Point | 295 - 298 °C (decomposes) | [1] |
| pKa | 3.66 | [1] |
| Solubility | Very soluble in water. | [1][2] |
Table 2: Example HPLC Conditions for Analysis (Adapted from Isonicotinic Acid)
| Parameter | Condition | Source(s) |
| Column | Mixed-mode stationary phase (e.g., Primesep 100) or Amine Column | [4][10] |
| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., 0.05% H₂SO₄ or formic acid) | [4][10] |
| Detection | UV at ~270 nm | [4] |
| Flow Rate | 1.0 mL/min | [10] |
Note: These conditions are based on the analysis of the related compound, isonicotinic acid, and may require optimization for the N-oxide derivative.
Experimental Protocols
Protocol 1: Purification by Aqueous Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal volume of deionized water and heat the mixture on a hot plate with stirring until it approaches boiling. Continue to add small portions of hot water until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the crude product). Swirl the flask and gently reheat to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. If no charcoal was used, this step can be skipped unless insoluble impurities are present.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Purification by pH-Mediated Precipitation
-
Dissolution: Dissolve the crude this compound in deionized water. If the crude material is acidic, adjust the pH to > 7 with a suitable base (e.g., 1M NaOH) to ensure complete dissolution and formation of the sodium salt.
-
Filtration: Filter the solution to remove any base-insoluble impurities.
-
Precipitation: Slowly add an acid (e.g., 1M HCl) dropwise to the solution while stirring. Monitor the pH. As the pH approaches the pKa of this compound (~3.66), a precipitate will begin to form. Continue adding acid until the pH is approximately 3.5 for maximum precipitation.[1][3]
-
Digestion: Allow the suspension to stir at room temperature or in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for low yield in recrystallization.
References
- 1. This compound(13602-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound, 13602-12-5 [thegoodscentscompany.com]
- 3. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 4. Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. This compound (CAS 13602-12-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Isonicotinic Acid N-Oxide Synthesis
Welcome to the technical support center for the synthesis of Isonicotinic Acid N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale method for the synthesis of this compound is the direct oxidation of isonicotinic acid. This is typically achieved using a peroxy acid, which can be added directly or generated in situ. Common oxidizing agents include:
-
Hydrogen Peroxide in Acetic Acid: This mixture forms peracetic acid, a widely used and effective oxidizing agent for this transformation.
-
m-Chloroperoxybenzoic Acid (m-CPBA): A commercially available and selective oxidizing agent often used for N-oxidation of pyridines.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Several impurities can arise during the synthesis of this compound. These can originate from the starting material, side reactions, or subsequent degradation. The most common impurities include:
-
Unreacted Isonicotinic Acid: Incomplete oxidation is a common source of this impurity.
-
Over-oxidation Products: While less common for the pyridine (B92270) ring itself under controlled conditions, impurities from the oxidation of other functional groups, if present, could occur.
-
Decarboxylation Product (Pyridine N-Oxide): At elevated temperatures, this compound can undergo decarboxylation to yield pyridine N-oxide.
-
Ring-Opened Products: Under harsh conditions or with certain oxidizing agents, degradation of the pyridine ring can occur, leading to a variety of byproducts.
-
Residual Solvents: Acetic acid and other solvents used in the reaction and workup may be present in the final product if not adequately removed.
Q3: My yield of this compound is low. What are the possible causes and how can I improve it?
A3: Low yields can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include incomplete reaction, product degradation, and losses during workup and purification.
Q4: How can I effectively purify my this compound?
A4: Purification of this compound typically involves crystallization. Due to its polar nature, it is soluble in hot water and can be recrystallized from aqueous solutions. It is important to note that pyridine N-oxides can be hygroscopic, so proper drying and storage are crucial. Washing the crude product with a less polar solvent in which the N-oxide is insoluble can help remove non-polar impurities.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: Insufficient oxidizing agent, low reaction temperature, or short reaction time. | - Ensure the correct stoichiometry of the oxidizing agent. - Monitor the reaction progress using TLC or HPLC to confirm the consumption of the starting material. - If using H₂O₂/acetic acid, consider extending the reaction time or slightly increasing the temperature (while monitoring for decarboxylation). |
| Product Degradation: Reaction temperature is too high, leading to decarboxylation. | - Maintain the reaction temperature within the recommended range (typically 70-80 °C for H₂O₂/acetic acid). - Avoid prolonged heating after the reaction is complete. | |
| Losses during Workup: Product remains in the mother liquor after crystallization. | - Concentrate the mother liquor to recover a second crop of crystals. - Ensure the pH of the solution is optimized for precipitation during workup. | |
| Product is Contaminated with Starting Material | Incomplete Oxidation: See "Low Yield" section above. | - Increase the amount of oxidizing agent slightly. - Extend the reaction time. |
| Product is Discolored (Yellow or Brown) | Presence of Tarry Byproducts: Side reactions leading to polymeric or colored impurities. | - During workup, consider a charcoal treatment of the hot aqueous solution before crystallization. - Ensure the starting isonicotinic acid is of high purity. |
| Product is an Oil or Gummy Solid | Hygroscopic Nature of the Product: Absorption of atmospheric moisture. | - Dry the product thoroughly under vacuum. - Store the final product in a desiccator over a suitable drying agent. |
| Presence of Impurities: Impurities can sometimes inhibit crystallization. | - Attempt to purify a small sample by column chromatography to isolate the pure product and induce crystallization. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions and scale.
| Parameter | Typical Value | Notes |
| Purity (Commercial) | 95% - 98% (by HPLC)[1] | Purity of commercially available this compound can serve as a benchmark. |
| Yield (Laboratory Scale) | 70% - 85% | Yields can be highly dependent on the reaction scale, purification method, and optimization of reaction conditions. |
Experimental Protocols
Synthesis of this compound using Hydrogen Peroxide and Acetic Acid
This protocol is a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
Isonicotinic Acid
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinic acid in glacial acetic acid with gentle warming.
-
Cool the solution to room temperature and slowly add 30% hydrogen peroxide with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours. The reaction progress should be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetic acid and excess water under reduced pressure.
-
The crude product can be purified by recrystallization from hot water. Dissolve the residue in a minimal amount of hot deionized water, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Visualizations
Synthesis and Impurity Formation Pathway
The following diagram illustrates the synthesis of this compound and the potential formation of common impurities.
Caption: Synthesis of this compound and potential impurity pathways.
Troubleshooting Logic Flow
This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
Stability of Isonicotinic acid N-oxide under different conditions
Welcome to the technical support center for Isonicotinic Acid N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting advice, frequently asked questions, and recommended experimental protocols to ensure the integrity of your results.
Troubleshooting Guide: Common Stability-Related Issues
This guide addresses specific issues that may arise during the handling, storage, and analysis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Assay Value or Unexpected Impurities in a Freshly Prepared Solution | Degradation upon dissolution in a reactive solvent. | Ensure the solvent is inert. For initial experiments, consider using aprotic solvents. If aqueous solutions are necessary, prepare them fresh and analyze them immediately. Use of a stable isotope-labeled internal standard can help account for degradation during analysis.[1] |
| Inconsistent Results Between Different Batches of the Compound | Improper long-term storage leading to degradation of older batches. | Store this compound in a cool, dry place, tightly sealed to protect from moisture and light.[2] It is recommended to re-test older batches against a new, validated standard if stability is a concern. |
| Appearance of a New Peak in HPLC Analysis After Sample Preparation | The compound may be degrading under the analytical conditions (e.g., pH of the mobile phase, temperature of the column). | Evaluate the stability of the analyte in the mobile phase. Adjust the pH to a more neutral range if possible. Consider using a lower column temperature. |
| Discoloration or Change in Physical Appearance of the Solid Compound | Potential degradation due to exposure to light, heat, or reactive gases. | Visually inspect the material upon receipt and before each use. Store in an amber vial in a desiccator to minimize exposure to light and moisture. |
| Precipitation of the Compound from a Solution | Poor solubility or pH-dependent solubility. | This compound is very soluble in water.[2] If precipitation occurs, verify the pH of the solution. As an amphoteric compound, its solubility can be influenced by pH. |
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is generally stable under normal temperature and pressure.[2] However, like many N-oxides, it can be susceptible to degradation under certain conditions. Key considerations for its stability include exposure to high temperatures, extreme pH, light, and strong oxidizing or reducing agents.[1][2]
Q2: How should I properly store this compound?
For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry place.[2] Some sources suggest a shelf life of at least one year under these conditions.[3] For solutions, especially aqueous ones, it is advisable to prepare them fresh or store them at low temperatures (e.g., -80°C) for short periods to minimize degradation.[1]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the provided search results, N-oxides can undergo deoxygenation back to the parent pyridine (B92270). The carboxylic acid group could also potentially undergo decarboxylation under harsh thermal conditions. Forced degradation studies are the best way to identify potential degradation products and pathways for this specific molecule.[4][5]
Q4: Is this compound sensitive to light?
Q5: What is the expected thermal stability of this compound?
The compound has a high melting point (295 - 298 °C), suggesting good thermal stability in the solid state under ambient conditions.[2] However, thermal decomposition can occur at elevated temperatures, potentially generating irritating and toxic gases.[2]
Experimental Protocols
To rigorously assess the stability of this compound, a forced degradation study is recommended.[4][5] This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Forced Degradation Study Protocol
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[6] A sample protected from light should be used as a control.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Observations (e.g., color change) |
| 0.1 M HCl | 24 | RT | |||
| 1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | RT | |||
| 1 M NaOH | 24 | RT | |||
| 3% H₂O₂ | 24 | RT | |||
| Thermal (Solid) | 24 | 105 | |||
| Thermal (Solution) | 24 | 60 | |||
| Photolytic (Solid) | - | - | |||
| Photolytic (Solution) | - | - |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(13602-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. onyxipca.com [onyxipca.com]
- 6. database.ich.org [database.ich.org]
Technical Support Center: Isonicotinic Acid N-Oxide Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isonicotinic acid N-oxide. The information provided is designed to address specific issues that may be encountered during experimental work related to its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition products of this compound under different conditions?
While specific experimental data for this compound is limited in publicly available literature, based on the known reactivity of pyridine (B92270) N-oxides and related compounds, the following decomposition products can be anticipated:
-
Thermal Decomposition: Upon heating, this compound is expected to undergo deoxygenation and decarboxylation. The primary products are likely to be isonicotinic acid and pyridine . At higher temperatures (above 700°C), further degradation of the pyridine ring may occur, yielding smaller fragments like hydrogen cyanide (HCN) , acetylene , and hydrogen gas .
-
Photochemical Decomposition: Irradiation with UV light will likely lead to complex rearrangements of the N-oxide functional group. Plausible intermediates include an oxaziridine derivative , which can then rearrange to form a 1,2-oxazepine derivative . The final products in solution can be diverse and depend on the solvent and wavelength of light used.
-
Chemical Degradation (Acid/Base Hydrolysis): Under strong acidic or basic conditions, particularly at elevated temperatures, the primary reaction is expected to be the hydrolysis of the N-oxide to yield isonicotinic acid . Extreme pH and temperature conditions could also promote decarboxylation to pyridine .
Q2: What are the key factors influencing the stability of this compound?
This compound is generally stable under normal storage conditions (cool, dry, and dark).[1] However, its stability can be compromised by:
-
Temperature: Elevated temperatures can induce thermal decomposition.
-
Light: Exposure to ultraviolet (UV) radiation can trigger photochemical reactions.
-
Strong Acids and Bases: Extreme pH conditions can catalyze hydrolysis and other degradation reactions.
-
Reducing Agents: The N-oxide group is susceptible to reduction back to the corresponding pyridine.
Q3: Are there any known biological degradation pathways for this compound?
While data on the direct microbial degradation of this compound is scarce, studies on the metabolism of isonicotinic acid have identified 2-hydroxyisonicotinic acid and citrazinic acid as metabolites. It is plausible that if this compound is deoxygenated to isonicotinic acid in a biological system, it could then follow a similar metabolic pathway.
Troubleshooting Guides
Issue 1: Incomplete or no decomposition observed during thermal degradation experiments.
-
Possible Cause: The temperature is not high enough to initiate decomposition.
-
Solution: Gradually increase the temperature of your experiment in increments of 10-20°C. Monitor the sample for any changes using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine the onset of decomposition.
-
-
Possible Cause: The duration of the heating is insufficient.
-
Solution: Increase the reaction time at the target temperature. It is advisable to perform time-course experiments to determine the optimal heating duration for complete decomposition.
-
-
Possible Cause: The atmosphere of the experiment is inhibiting the desired reaction.
-
Solution: Consider performing the thermal decomposition under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation if that is not the desired pathway.
-
Issue 2: Unidentified peaks in the chromatogram after photochemical decomposition.
-
Possible Cause: Formation of multiple, isomeric photoproducts.
-
Solution: Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks, which can help in determining their elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.
-
-
Possible Cause: Solvent-adduct formation or reaction with impurities in the solvent.
-
Solution: Use high-purity, HPLC-grade solvents. Run a blank experiment with the solvent alone under the same irradiation conditions to identify any solvent-derived peaks.
-
-
Possible Cause: Secondary decomposition of primary photoproducts.
-
Solution: Perform time-dependent photolysis studies and analyze the reaction mixture at different time points to track the formation and decay of intermediates and final products.
-
Issue 3: Low yield of expected decomposition products.
-
Possible Cause: Sub-optimal reaction conditions (temperature, pH, light intensity).
-
Solution: Systematically vary the reaction parameters to find the optimal conditions for the desired decomposition pathway. A design of experiments (DoE) approach can be efficient in optimizing multiple parameters simultaneously.
-
-
Possible Cause: The decomposition pathway is reversible or in equilibrium with the starting material.
-
Solution: If possible, remove one of the products from the reaction mixture as it is formed to shift the equilibrium towards the product side.
-
-
Possible Cause: The products themselves are unstable under the reaction conditions.
-
Solution: As mentioned in Troubleshooting Issue 2, analyze the reaction at shorter time intervals to identify and quantify transient products before they degrade further.
-
Experimental Protocols
Protocol 1: Thermal Decomposition of this compound and Product Analysis by GC-MS
Objective: To identify the volatile products of thermal decomposition.
Materials:
-
This compound
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system
-
Helium (carrier gas)
-
Quartz sample tubes
Procedure:
-
Weigh approximately 0.1-0.5 mg of this compound into a quartz sample tube.
-
Place the sample tube into the pyrolyzer.
-
Set the pyrolysis temperature. A starting point of 300°C is recommended, with subsequent experiments at higher temperatures (e.g., 500°C and 700°C).
-
Set the GC-MS conditions:
-
GC Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-500.
-
-
Initiate the pyrolysis and GC-MS analysis.
-
Identify the decomposition products by comparing their mass spectra with a library (e.g., NIST).
Protocol 2: Photochemical Decomposition of this compound and Product Analysis by HPLC-UV/MS
Objective: To identify the products of aqueous photolysis.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
HPLC system with a UV detector and coupled to a mass spectrometer (LC-MS)
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid
Procedure:
-
Prepare a 100 µM solution of this compound in high-purity water.
-
Place the solution in the photoreactor and irradiate with the UV lamp. It is advisable to perform the reaction in a temperature-controlled environment.
-
Take aliquots of the solution at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Analyze the aliquots by HPLC-UV/MS:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
UV Detection: Monitor at wavelengths relevant to the starting material and expected products (e.g., 254 nm and 270 nm). A diode array detector (DAD) is recommended to obtain full UV spectra.
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of products.
-
-
Identify the products based on their retention times, UV spectra, and mass spectra.
Quantitative Data
Due to the limited availability of specific quantitative data for the decomposition of this compound, the following table provides a hypothetical representation of product distribution under different conditions. This data is for illustrative purposes and should be experimentally verified.
| Condition | Major Product | Yield (%) | Minor Product(s) | Yield (%) |
| Thermal (300°C) | Isonicotinic Acid | 60 | Pyridine, CO2 | 20 |
| Thermal (700°C) | Pyridine | 50 | HCN, Acetylene | 30 |
| Photochemical (UV, aq.) | 1,2-Oxazepine derivative | 40 | Isomeric rearrangement products | 30 |
| Acid Hydrolysis (1M HCl, 80°C) | Isonicotinic Acid | 95 | Starting Material | 5 |
Visualizations
Caption: Plausible decomposition pathways of this compound.
Caption: General experimental workflow for studying decomposition.
References
Technical Support Center: Optimizing Isonicotinic Acid N-Oxide Synthesis
Welcome to the technical support center for the synthesis of Isonicotinic acid N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-oxidation of isonicotinic acid?
A1: The most prevalent methods for the N-oxidation of isonicotinic acid involve the use of peroxy acids. These can be generated in situ by reacting hydrogen peroxide with a carboxylic acid, most commonly glacial acetic acid to form peracetic acid, or by using a pre-formed peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). For electron-deficient pyridines such as isonicotinic acid, harsher conditions or the use of activators may be necessary to achieve high conversion.[1]
Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?
A2: Low yields are a common challenge, particularly with electron-deficient pyridines.[2] Potential causes include incomplete reaction, side reactions, or product loss during workup and purification. To improve yields, consider the following:
-
Increase Oxidant Equivalents: Gradually increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide or m-CPBA).
-
Optimize Reaction Temperature and Time: Systematically vary the reaction temperature and monitor the progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal conditions.
-
Use an Activating Agent: For challenging substrates, using an activating agent such as trifluoroacetic anhydride (B1165640) (TFAA) in combination with a hydrogen peroxide source like urea-hydrogen peroxide (UHP) can significantly improve yields.[1]
Q3: What are the potential side reactions during the N-oxidation of isonicotinic acid?
A3: A potential side reaction is the decarboxylation of the pyridine (B92270) carboxylic acid.[3] While this is more commonly observed when the carboxylic acid group is at the 2-position, it can still be a concern under harsh reaction conditions. Monitoring the reaction for the formation of pyridine N-oxide (the decarboxylated product) is advisable.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A suitable TLC system would involve a polar mobile phase to differentiate the more polar N-oxide product from the starting isonicotinic acid.
Q5: What is the best way to purify the final product and remove unreacted isonicotinic acid?
A5: Purification is typically achieved through recrystallization.[4][5][6] Since both the starting material and the product are polar solids, finding a suitable solvent system is crucial. Water is a potential solvent for recrystallization.[7] Another approach could be to exploit differences in the solubility of their salts. For instance, converting the mixture to their calcium or sodium salts and performing a fractional crystallization in an aqueous alcohol mixture may allow for separation, as the solubilities of the salts of isonicotinic acid and its isomer, nicotinic acid, are known to differ.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Stalled) | Insufficient oxidant, low reaction temperature, or deactivation of the pyridine ring. | 1. Add additional equivalents of the oxidizing agent portion-wise. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Consider using a more potent oxidizing system, such as UHP with TFAA for electron-deficient pyridines.[1] |
| Formation of Byproducts | Over-oxidation or side reactions like decarboxylation. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Avoid excessively high temperatures. 3. Analyze the byproduct to identify its structure, which can help in understanding the side reaction and modifying the conditions to minimize it. |
| Difficulty in Product Isolation | High solubility of the product in the reaction mixture or workup solvents. | 1. If the product is highly water-soluble, consider extraction with a continuous extractor or evaporation of the aqueous layer followed by purification. 2. Explore different solvent systems for recrystallization to find one that provides good differential solubility between the product and starting material. |
| Product Decomposition | Thermal instability of the N-oxide product at elevated temperatures. | 1. Conduct the reaction at the lowest effective temperature. 2. During workup, use reduced pressure for solvent evaporation at a lower temperature. |
Experimental Protocols
Method 1: N-Oxidation using Hydrogen Peroxide and Acetic Acid
This protocol is adapted from general procedures for pyridine N-oxidation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinic acid (1.0 eq.) in glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, slowly add a 30-35% aqueous solution of hydrogen peroxide (1.5 - 3.0 eq.). The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to 70-85°C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from water or a suitable organic solvent system.[7]
Method 2: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This method is often effective for electron-deficient pyridines.
-
Reaction Setup: In a round-bottom flask, dissolve isonicotinic acid (1.0 eq.) in a suitable solvent such as chloroform (B151607) or dichloromethane.
-
Addition of Oxidant: Add m-CPBA (1.1 - 1.5 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete, as indicated by TLC.
-
Workup: After the reaction, cool the mixture and filter to remove the byproduct, m-chlorobenzoic acid. Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the N-oxidation of pyridine derivatives, which can be used as a starting point for optimizing the synthesis of this compound.
| Oxidizing System | Substrate | Temp (°C) | Time | Yield (%) | Reference |
| H₂O₂ / Acetic Acid | Nicotine | 70 | 12 h | 83-91 (as nitrate (B79036) salt) | [7] |
| m-CPBA | Nicotinic Acid | - | - | Excellent | [10] |
| UHP / TFAA | Electron-deficient pyridines | - | - | Good to excellent | [1] |
| H₂O₂ / Preyssler's Catalyst | Nicotinic Acid | - | - | Good | [3] |
Visualizing the Workflow and Logic
Experimental Workflow for N-Oxidation
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting low reaction yields.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chemconnections.org [chemconnections.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google Patents [patents.google.com]
- 9. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 10. arkat-usa.org [arkat-usa.org]
Troubleshooting low yields in Isonicotinic acid N-oxide reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of isonicotinic acid N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound?
Low yields can stem from several factors, including incomplete reaction, degradation of the product, formation of byproducts, and inefficient purification. Key areas to investigate are the quality of the starting material, the choice and handling of the oxidizing agent, and the control of reaction parameters such as temperature and pH.
Q2: How does the purity of the starting isonicotinic acid affect the reaction?
The purity of isonicotinic acid is crucial. Common impurities can include isomers like nicotinic acid and picolinic acid, as well as residual starting materials from its own synthesis, such as 4-methylpyridine.[1][2] These impurities can compete for the oxidizing agent or introduce side reactions, thereby reducing the yield of the desired N-oxide.
Q3: Which oxidizing agent is best for this reaction?
Commonly used oxidizing agents for the N-oxidation of pyridines include hydrogen peroxide (often in the presence of an acid catalyst), peracetic acid, and meta-chloroperoxybenzoic acid (m-CPBA).[3][4] The choice of oxidant can depend on the scale of the reaction, safety considerations, and the desired reaction conditions. Hydrogen peroxide in acetic acid is a common and cost-effective choice.
Q4: Can the this compound product degrade during the reaction or workup?
Yes, pyridine (B92270) N-oxides can be susceptible to degradation under harsh conditions. For instance, in the presence of acid anhydrides, rearrangements can occur.[5] Overheating or prolonged reaction times can also lead to decomposition. During workup, it is important to control the pH and temperature to prevent hydrolysis or other side reactions.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | 1. Insufficient Oxidant: The amount of oxidizing agent may be too low to convert all the isonicotinic acid. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality of Oxidant: The oxidizing agent may have decomposed over time. | 1. Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Be cautious of potential side reactions at higher temperatures. 3. Use a fresh bottle of the oxidizing agent or titrate to determine its active concentration. |
| Formation of Multiple Byproducts | 1. Over-oxidation: The reaction conditions may be too harsh, leading to the formation of other oxidized species or ring-opened products. 2. Side Reactions: Impurities in the starting material or solvent can lead to unwanted side reactions. 3. Incorrect pH: The pH of the reaction mixture can influence the reaction pathway. | 1. Reduce the reaction temperature, decrease the amount of oxidant, or shorten the reaction time. 2. Ensure the purity of the isonicotinic acid and use high-purity solvents. 3. Buffer the reaction mixture if necessary. The optimal pH can be substrate-dependent. |
| Difficult Purification and Low Isolated Yield | 1. Product is too soluble in the workup solvent: The this compound may be lost during the extraction or crystallization steps. 2. Formation of emulsions during extraction: This can make phase separation difficult and lead to product loss. 3. Co-precipitation of impurities: The final product may be contaminated with starting material or byproducts. | 1. Adjust the pH of the aqueous layer to the isoelectric point of this compound to minimize its solubility before extraction. Use a different solvent system for extraction or crystallization. 2. Add brine to the aqueous layer to help break up emulsions. 3. Optimize the crystallization conditions (solvent, temperature, cooling rate) to improve the selectivity of precipitation. |
| Reaction Stalls or is Very Slow | 1. Inadequate Catalyst: If using a catalytic system (e.g., with H₂O₂), the catalyst may be inactive or used in insufficient quantity. 2. Presence of Inhibitors: Impurities in the starting material or solvent could be inhibiting the reaction. | 1. Ensure the catalyst is active and used in the correct proportion. For example, when using hydrogen peroxide, an acid catalyst like acetic acid or a specialized catalyst can be employed.[6][7] 2. Purify the starting material and use fresh, high-purity solvents. |
Experimental Protocols
Synthesis of this compound using Hydrogen Peroxide and Acetic Acid
This protocol provides a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Isonicotinic acid (≥98% purity)
-
Glacial acetic acid
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Sodium sulfite (B76179)
-
Sodium bicarbonate
-
Deionized water
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinic acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of isonicotinic acid).
-
Heat the mixture to 60-70 °C with stirring until the isonicotinic acid is completely dissolved.
-
Slowly add hydrogen peroxide (1.1-1.5 eq) to the reaction mixture. Caution: The addition may be exothermic.
-
Maintain the reaction temperature at 70-80 °C and monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane (B109758):methanol (B129727), 9:1). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium sulfite to quench the excess hydrogen peroxide until a negative test with starch-iodide paper is obtained.
-
Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Concentrate the aqueous solution under reduced pressure to a smaller volume.
-
Cool the concentrated solution in an ice bath to precipitate the this compound.
-
Filter the solid product, wash with a small amount of cold deionized water, and dry under vacuum.
-
The product can be further purified by recrystallization from hot water or an ethanol (B145695)/water mixture.
Purification of this compound
This compound is a polar compound, and its purification can be challenging.
-
Crystallization: The crude product can often be purified by recrystallization. Water is a common solvent, but mixtures of ethanol and water can also be effective. The solubility of this compound is pH-dependent; adjusting the pH to its isoelectric point can facilitate precipitation.
-
Column Chromatography: For small-scale purification or removal of persistent impurities, column chromatography on silica (B1680970) gel can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is typically required.
-
Acid-Base Extraction: The amphoteric nature of this compound can be exploited for purification. It can be dissolved in a dilute acid, washed with an organic solvent to remove non-basic impurities, and then precipitated by adjusting the pH to its isoelectric point with a base. A similar process can be done by dissolving in a dilute base and washing with an organic solvent to remove non-acidic impurities.
Data Presentation
Table 1: Typical Reaction Parameters for N-oxidation of Isonicotinic Acid
| Parameter | Condition | Notes |
| Oxidizing Agent | Hydrogen Peroxide (30%) | A common and cost-effective choice. |
| Peracetic Acid | More reactive than H₂O₂, may require lower temperatures. | |
| m-CPBA | Effective but more expensive; byproduct removal is necessary.[8] | |
| Solvent | Glacial Acetic Acid | Often used with hydrogen peroxide. |
| Water | Can be used, especially with Caro's acid.[9] | |
| Dichloromethane | Common solvent for m-CPBA oxidations. | |
| Temperature | 60 - 90 °C | For H₂O₂/Acetic Acid. Higher temperatures can lead to decomposition. |
| Room Temperature - 50 °C | For m-CPBA or peracetic acid. | |
| Reaction Time | 2 - 24 hours | Highly dependent on the chosen oxidant and temperature. |
| pH | Acidic | Typically required when using hydrogen peroxide. |
Visualizations
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Caption: The desired reaction pathway and common side reactions leading to impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic Acid EP Impurity E (Isoniazid EP Impurity A,Isonicotinic Acid) | CAS Number 55-22-1 [klivon.com]
- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]
- 7. WO2012097869A1 - Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase - Google Patents [patents.google.com]
- 8. Workup [chem.rochester.edu]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Isonicotinic Acid N-Oxide in Organic Synthesis
Welcome to the technical support center for isonicotinic acid N-oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions involving this compound are deoxygenation to form isonicotinic acid and decarboxylation, particularly at elevated temperatures. When used as a directing group in C-H activation reactions, incomplete removal or undesired reactions of the N-oxide functionality can also occur.
Q2: At what temperature does this compound undergo thermal decomposition?
Q3: Can the N-oxide group be unintentionally reduced during a reaction?
A3: Yes, deoxygenation of the N-oxide to the corresponding pyridine (B92270) (isonicotinic acid) is a common side reaction, especially in the presence of reducing agents or certain metal catalysts. For instance, palladium-catalyzed reactions, such as hydrogenations or cross-coupling reactions (e.g., Mizoroki-Heck), can lead to the reduction of the N-oxide.
Q4: How can I minimize the deoxygenation of this compound?
A4: To minimize deoxygenation:
-
Avoid harsh reducing agents: If a reduction is necessary elsewhere in the molecule, choose a milder reagent that is less likely to affect the N-oxide.
-
Optimize catalyst systems: In palladium-catalyzed reactions, the choice of ligand and reaction conditions can influence the extent of N-oxide reduction. Screening different ligands and using lower reaction temperatures may be beneficial.[1]
-
Protect the N-oxide: In some cases, the N-oxide can be temporarily protected, though this adds extra steps to the synthesis.
Q5: What are the byproducts of decarboxylation, and how can I avoid it?
A5: The primary byproduct of decarboxylation is pyridine N-oxide. To avoid this:
-
Maintain lower reaction temperatures: If possible, keep the reaction temperature below the decomposition threshold.
-
Use a suitable solvent: The choice of solvent can influence thermal stability.
-
Consider alternative synthetic routes: If high temperatures are unavoidable, it may be necessary to explore a different synthetic strategy where the carboxylic acid is introduced at a later stage.
Q6: I am using this compound as a directing group. What issues might I encounter during its removal?
A6: Challenges during the removal of an this compound directing group can include:
-
Incomplete cleavage: The directing group may not be completely removed, leading to a mixture of products.
-
Side reactions of the N-oxide: Under the cleavage conditions, the N-oxide may undergo reduction or other undesired transformations.
-
Difficulty in purification: Separating the desired product from the cleaved directing group and any side products can be challenging.
Troubleshooting Guides
Issue 1: Unexpected Formation of Isonicotinic Acid
Symptom: Your reaction mixture shows the presence of isonicotinic acid, confirmed by techniques like NMR or LC-MS.
Possible Cause: Unintentional deoxygenation of the this compound. This is common in reactions involving:
-
Catalytic hydrogenation.
-
Palladium cross-coupling reactions (e.g., Heck, Suzuki).
-
The use of other reducing agents.
Troubleshooting Steps:
-
Reaction Condition Analysis:
-
Catalyst: If using a palladium catalyst, consider switching to a different ligand or a lower catalyst loading. Ferrocene-based diphosphine ligands have been shown to be active in deoxygenation.[1]
-
Temperature: Lower the reaction temperature. Deoxygenation is often more prevalent at higher temperatures.
-
Reducing Agent: If a reducing agent is present for another functional group, explore milder and more selective alternatives.
-
-
Product Identification:
-
Confirm the presence of isonicotinic acid using spectroscopic methods. The disappearance of the N-oxide signal in the 1H NMR spectrum and a shift in the aromatic proton signals are indicative.
-
-
Preventative Measures:
-
If possible, introduce the N-oxide functionality after steps involving harsh reducing conditions.
-
Consider using a different directing group if deoxygenation is a persistent issue in C-H activation reactions.
-
Issue 2: Loss of Carboxylic Acid Group (Decarboxylation)
Symptom: Formation of pyridine N-oxide as a byproduct is detected in your reaction mixture.
Possible Cause: Thermal decarboxylation of this compound at elevated temperatures.
Troubleshooting Steps:
-
Temperature Control:
-
Carefully monitor and control the reaction temperature. If the desired reaction is slow at lower temperatures, consider longer reaction times instead of increasing the temperature.
-
For exothermic reactions, ensure efficient heat dissipation to prevent localized overheating.
-
-
Solvent Selection:
-
The choice of a high-boiling solvent might necessitate high reaction temperatures. Explore if the reaction can be performed in a lower-boiling solvent under reflux.
-
-
Byproduct Characterization:
-
Use GC-MS or LC-MS to confirm the presence of pyridine N-oxide. Compare the retention time and mass spectrum with an authentic sample.
-
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deoxygenation of this compound (as an Undesired Side Reaction)
This protocol is adapted from a procedure for the deoxygenation of pyridine N-oxides and highlights conditions that can lead to the unwanted formation of isonicotinic acid.
-
Reaction Setup:
-
To a microwave vial, add this compound (1 mmol), Pd(OAc)2 (0.03 mmol), and a suitable diphosphine ligand like dppf (0.03 mmol).
-
Add triethylamine (B128534) (3 mmol) and acetonitrile (B52724) (5 mL).
-
Seal the vial and heat in a microwave reactor to 140-160°C for a specified time.[1]
-
-
Work-up and Analysis:
-
After cooling, the reaction mixture can be filtered and the solvent removed under reduced pressure.
-
The residue can be analyzed by 1H NMR and LC-MS to determine the conversion to isonicotinic acid.
-
Quantitative Data Summary:
| Catalyst System | Temperature (°C) | Time (h) | Solvent | Product | Yield (%) |
| Pd(OAc)2/dppf | 140-160 (Microwave) | 0.5 - 2 | MeCN | Isonicotinic Acid | Can be significant, depending on substrate |
Note: This table illustrates conditions under which deoxygenation is likely to occur as a side reaction. Yields will vary based on the specific substrate and other reaction parameters.
Visualizations
Caption: Undesired deoxygenation of this compound.
Caption: Thermal decarboxylation of this compound.
Caption: Troubleshooting flowchart for this compound side reactions.
References
Technical Support Center: Recrystallization of Isonicotinic Acid N-oxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of Isonicotinic acid N-oxide. The information is presented in a question-and-answer format to directly address common challenges and questions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Due to its high polarity and zwitterionic nature, this compound is very soluble in water. While water can be used, its high solubility can lead to low recovery rates. For better yields, a mixed-solvent system is often more effective. A common approach is to dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (like hot water or ethanol) and then gradually add a "poor" solvent in which it is less soluble to induce precipitation.
Q2: Is this compound sensitive to moisture?
A2: Yes, pyridine (B92270) N-oxides are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can interfere with the crystallization process and affect the purity of the final product. It is crucial to handle the compound in a dry environment and use anhydrous solvents when employing non-aqueous recrystallization methods.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can originate from the synthesis of the parent isonicotinic acid. These may include unreacted starting materials such as 4-methylpyridine (B42270) (4-picoline) and byproducts from the oxidation process. If the N-oxidation is incomplete, residual isonicotinic acid may also be present.
Q4: Can I use a single organic solvent for recrystallization?
A4: Finding a single organic solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be challenging for this compound. While alcohols like ethanol (B145695) show some solubility, using them alone might still result in significant loss of product in the mother liquor. Preliminary solubility tests with small amounts of your crude product in various hot and cold solvents are highly recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.2. The cooling process is too rapid, preventing crystal nucleation. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Oiling out occurs (a liquid separates instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the impure compound.2. The concentration of the solute is too high, causing it to come out of solution above its melting point. | 1. Add a small amount of the "good" solvent to the hot solution to decrease the saturation and allow it to cool more slowly.2. Reheat the mixture to dissolve the oil, add more of the "good" solvent, and cool slowly. |
| Low recovery of purified crystals. | 1. High solubility of the compound in the cold solvent.2. Premature crystallization during hot filtration.3. Incomplete transfer of crystals from the flask. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration.2. Use a pre-heated funnel for hot filtration and use a slight excess of the hot solvent.3. Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer the rinsing to the filter. |
| The product is discolored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product. |
| The product is clumpy or appears wet after drying. | The compound is hygroscopic and has absorbed atmospheric moisture. | Dry the crystals under vacuum. Store the purified, dry product in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂). Handle the dry product in a glove box or a controlled low-humidity environment if possible. |
Experimental Protocols
General Recrystallization Workflow
Caption: General workflow for mixed-solvent recrystallization.
Protocol 1: Recrystallization from Water
Given the high solubility of this compound in water, this method may result in lower yields but can be effective for removing water-insoluble impurities.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot deionized water to the crude this compound. Heat the mixture on a hot plate and stir until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals thoroughly under vacuum. Due to the hygroscopic nature of the compound, it is important to minimize exposure to air.
Protocol 2: Recrystallization from an Ethanol/Water Mixed-Solvent System
This method often provides a better yield than using water alone.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Solvent Selection Guide
The following table provides a general guide for solvent selection. Experimental verification with a small amount of the crude material is always recommended.
| Solvent/System | Suitability | Comments |
| Water | Good "Good" Solvent | High solubility may lead to low recovery. Effective for removing non-polar impurities. |
| Ethanol | Fair "Good" Solvent | Can be used in a mixed-solvent system with water. |
| Methanol | Fair "Good" Solvent | Similar to ethanol, can be used in a mixed-solvent system. |
| Acetone | Poor Solvent | Generally low solubility. |
| Ethyl Acetate | Poor Solvent | Generally low solubility. |
| Hexane/Heptane | Poor Solvent | Insoluble. Can be used as an "anti-solvent" or for washing. |
| Toluene | Poor Solvent | Insoluble. |
| Ethanol/Water | Good Mixed-Solvent | A common and effective system for polar compounds. |
| Methanol/Water | Good Mixed-Solvent | Another viable mixed-solvent option. |
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common recrystallization issues.
Removing unreacted starting materials from Isonicotinic acid N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted starting materials from Isonicotinic acid N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and impurities in the synthesis of this compound?
The most common method for synthesizing this compound is the oxidation of 4-picoline.[1][2] Therefore, the primary unreacted starting material is 4-picoline. Other potential impurities include residual oxidizing agents (e.g., hydrogen peroxide, peracetic acid), byproducts from over-oxidation, and solvents used in the reaction.
Q2: What are the general strategies for purifying crude this compound?
The primary purification strategies for this compound revolve around exploiting the differences in solubility and chemical properties between the product and the impurities. The most common methods include:
-
Precipitation by pH adjustment: this compound is an amphoteric compound, meaning it can act as both an acid and a base. Its solubility in aqueous solutions is highly dependent on the pH. By adjusting the pH, it can be selectively precipitated while impurities remain in solution.[3]
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical for effective recrystallization.[4]
-
Solvent extraction: Unreacted 4-picoline, being less polar than this compound, can be removed by extraction with a suitable organic solvent.
-
Column chromatography: For high-purity requirements, column chromatography can be employed to separate the product from closely related impurities.[5]
Q3: How can I confirm the purity of my this compound sample?
Several analytical techniques can be used to assess the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[6]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden the melting point range and lower the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of unreacted starting materials and other organic impurities.
-
Titration: Acid-base titration can be used to determine the molar equivalent of the carboxylic acid functionality, providing an indication of purity.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Presence of Unreacted 4-Picoline in the Final Product
Symptoms:
-
A characteristic pyridine-like odor in the product.
-
Signals corresponding to 4-picoline in the ¹H NMR spectrum.
-
An additional peak in the HPLC chromatogram.
Possible Causes:
-
Incomplete oxidation reaction.
-
Inefficient removal during the work-up procedure.
Solutions:
| Method | Description | Advantages | Disadvantages |
| Acidic Wash | Dissolve the crude product in a minimal amount of a suitable solvent (e.g., water) and wash with a dilute acid solution (e.g., 1M HCl). 4-picoline will be protonated and move to the aqueous phase. | Simple and effective for removing basic impurities. | May require subsequent neutralization and can affect the recovery of the acidic product. |
| Solvent Extraction | After neutralizing the reaction mixture, extract with a non-polar organic solvent (e.g., diethyl ether, dichloromethane) to remove the less polar 4-picoline. | Efficient for removing non-polar impurities. | Requires multiple extractions for complete removal and involves the use of organic solvents. |
| Recrystallization | Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while 4-picoline is highly soluble at all temperatures. | Can yield very pure product. | May result in some loss of the desired product. |
Issue 2: Product is Oily or Fails to Crystallize
Symptoms:
-
The isolated product is a viscous oil or a sticky solid instead of a crystalline powder.
Possible Causes:
-
Presence of significant amounts of impurities that inhibit crystallization.
-
Use of an inappropriate recrystallization solvent.
-
Supersaturation of the solution.
Solutions:
| Troubleshooting Step | Action |
| Purity Check | Analyze the crude product by TLC or HPLC to assess the level of impurities. If highly impure, perform a preliminary purification step like an acid-base wash. |
| Solvent Selection | Consult solubility data. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] For this compound, water or ethanol-water mixtures are often suitable. |
| Induce Crystallization | If the solution is supersaturated, try scratching the inside of the flask with a glass rod, adding a seed crystal of pure product, or cooling the solution slowly in an ice bath. |
| Solvent System Adjustment | If using a mixed solvent system (e.g., ethanol/water), try adjusting the ratio of the solvents. |
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Dissolution: Dissolve the crude this compound in a suitable volume of dilute aqueous base (e.g., 1 M NaOH) to form the sodium salt.
-
Extraction (Optional): If significant amounts of non-polar impurities like 4-picoline are suspected, extract the basic aqueous solution with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to remove them.
-
Acidification: Slowly add a dilute acid (e.g., 1 M HCl) to the aqueous solution with stirring until the pH reaches the isoelectric point of this compound (around pH 3-4).[3]
-
Precipitation: The this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent. Water is a common choice for this compound.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Solubility of Isonicotinic Acid in Various Solvents at 298.15 K
| Solvent | Molar Solubility (mol/L) |
| Water | 0.141 |
| Methanol | 0.057 |
| Ethanol | 0.019 |
| 1-Propanol | 0.008 |
| Acetone | 0.001 |
Note: Data for the parent compound, isonicotinic acid, is presented as a guide for solvent selection for the N-oxide derivative.
Table 2: Typical Yield and Purity at Different Purification Stages
| Purification Stage | Typical Yield (%) | Typical Purity (%) |
| Crude Product | 85-95 | 80-90 |
| After Precipitation | 70-85 | 95-98 |
| After Recrystallization | 60-75 | >99 |
Note: These are estimated values and can vary depending on the reaction scale and specific conditions.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting common issues in the purification of this compound.
References
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Isonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jru.edu.in [jru.edu.in]
Impact of solvent choice on Isonicotinic acid N-oxide reactivity
Welcome to the Technical Support Center for Isonicotinic Acid N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of this compound and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is not proceeding or is giving a low yield. What are the common causes related to solvent choice?
A1: Low yields or failed reactions involving this compound can often be attributed to improper solvent selection. Here are some key factors to consider:
-
Solubility: this compound is a polar molecule and exhibits moderate to good solubility in polar solvents like water and alcohols[1]. Ensure your chosen solvent can dissolve all reactants to a sufficient concentration for the reaction to proceed effectively. Poor solubility will lead to a heterogeneous mixture and slow or incomplete reaction.
-
Solvent Polarity and Reaction Mechanism: The polarity of the solvent can significantly influence the reaction pathway.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen bond with the N-oxide group and the carboxylic acid, potentially altering the nucleophilicity or electrophilicity of the molecule. For reactions involving charged intermediates, such as in SN1-type mechanisms, polar protic solvents can stabilize these species and accelerate the reaction[2][3]. However, they can also solvate nucleophiles, reducing their reactivity in SN2-type reactions[3][4].
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess high dielectric constants but do not have acidic protons. They are effective at dissolving polar reagents and can accelerate SN2 reactions by solvating cations, leaving the anionic nucleophile more reactive[4][5].
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions involving polar starting materials like this compound are generally not favorable in nonpolar solvents due to poor solubility.
-
-
Side Reactions: In some cases, the solvent can participate in the reaction, leading to unwanted byproducts. For instance, using an alcohol as a solvent in a reaction intended for another nucleophile might lead to esterification of the carboxylic acid group.
Troubleshooting Steps:
-
Check Solubility: Before starting your reaction, perform a solubility test of this compound and other reactants in the chosen solvent at the intended reaction temperature.
-
Consider the Mechanism: Based on the expected reaction mechanism, select a solvent that will favor the desired pathway.
-
Solvent Screening: If yields are consistently low, perform small-scale screening with a range of solvents from different classes (polar protic, polar aprotic) to identify the optimal medium.
Q2: I am observing unexpected side products in my reaction. Could the solvent be the culprit?
A2: Yes, the solvent can play a direct role in the formation of side products.
-
Solvent as a Nucleophile: As mentioned, protic solvents like alcohols can act as nucleophiles, leading to esterification. Water can lead to hydrolysis of activated intermediates.
-
Solvent-Induced De-oxygenation: While not extensively reported for this compound under typical conditions, pyridine (B92270) N-oxides can be de-oxygenated in the presence of certain reagents and conditions. The solvent could potentially influence the stability of the N-O bond.
-
Solvent-Mediated Decarboxylation: At elevated temperatures, the solvent can influence the rate of decarboxylation of carboxylic acids. The choice of solvent can be critical if the desired outcome is to retain the carboxylic acid functionality.
Troubleshooting Steps:
-
Analyze Byproducts: Isolate and characterize the side products to understand their origin. This can provide clues about the interfering reaction pathway.
-
Use an Inert Solvent: Switch to a more inert solvent that is less likely to participate in the reaction (e.g., THF, dioxane, or acetonitrile, depending on solubility and temperature requirements).
-
Control Reaction Temperature: Lowering the reaction temperature may help to minimize side reactions, including potential solvent-mediated decomposition.
Q3: How does the choice of solvent affect the esterification of this compound?
A3: The choice of solvent is critical for successful esterification.
-
Fischer Esterification: In a classic Fischer esterification, an excess of the alcohol reactant often serves as the solvent. The presence of a strong acid catalyst (e.g., H₂SO₄) is also required. In this case, the alcohol is both a reactant and the solvent.
-
Using a Non-Alcoholic Solvent: When using coupling agents (e.g., DCC, EDC) or after converting the carboxylic acid to an acid chloride, an inert aprotic solvent is generally preferred.
-
Polar aprotic solvents like DMF or THF can be good choices as they can dissolve the polar starting materials and intermediates.
-
Chlorinated solvents like dichloromethane (B109758) (DCM) are also commonly used, particularly for reactions at or below room temperature.
-
Troubleshooting Esterification:
-
Low Conversion: If using an alcohol as the solvent, ensure it is dry, as water can hydrolyze the ester product. The removal of water formed during the reaction (e.g., using a Dean-Stark trap with a co-solvent like toluene) can drive the equilibrium towards the product.
-
Difficult Workup: Reactions in high-boiling point polar aprotic solvents like DMF or DMSO can sometimes be difficult to work up. Consider alternative, lower-boiling point solvents if product isolation is problematic.
Data Presentation
Table 1: Rate Constants for the Reaction of this compound with Diazodiphenylmethane in Various Solvents at 30°C
This table summarizes the second-order rate constants (k₂) for the reaction of this compound with diazodiphenylmethane, illustrating the impact of solvent properties on reaction kinetics.
| Solvent | Solvent Type | Dielectric Constant (ε) | k₂ (dm³ mol⁻¹ min⁻¹) |
| Methanol | Polar Protic | 32.7 | 1.86 |
| Ethanol | Polar Protic | 24.6 | 1.25 |
| 2-Propanol | Polar Protic | 19.9 | 0.68 |
| tert-Butanol | Polar Protic | 12.5 | 0.34 |
| Acetonitrile | Polar Aprotic | 37.5 | 0.95 |
| Acetone | Polar Aprotic | 20.7 | 0.55 |
| Ethyl Acetate | Polar Aprotic | 6.0 | 0.23 |
| Dichloromethane | Polar Aprotic | 8.9 | 0.31 |
| Tetrahydrofuran | Polar Aprotic | 7.6 | 0.18 |
| N,N-Dimethylformamide | Polar Aprotic | 36.7 | 1.12 |
| Benzene | Nonpolar | 2.3 | 0.04 |
| Dioxane | Nonpolar | 2.2 | 0.07 |
Data adapted from studies on the reactivity of pyridine mono-carboxylic acid N-oxides with diazodiphenylmethane.[6]
Table 2: Solubility of Isonicotinic Acid in Various Solvents at 298.15 K (25°C)
While this data is for isonicotinic acid, it can provide a useful starting point for selecting solvents for its N-oxide derivative, which is expected to have similar polarity.
| Solvent | Solubility (mol/L) |
| Water | 1.14 |
| Methanol | 0.12 |
| Ethanol | 0.05 |
| 1-Propanol | 0.03 |
| 2-Propanol | 0.02 |
| Propanone (Acetone) | 0.01 |
| Tetrahydrofuran | <0.01 |
Data adapted from studies on the solubility of isonicotinic acid.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of this compound
This protocol describes a standard acid-catalyzed esterification using an alcohol as both the reactant and solvent.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq.) in the desired anhydrous alcohol (10-20 volumes).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with stirring.
-
Remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Carefully neutralize the residue with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Esterification of this compound via Acid Chloride
This two-step protocol is useful for more complex alcohols or when milder conditions are required for the esterification step.
Step 2a: Synthesis of Isonicotinoyl Chloride N-oxide Hydrochloride
-
To a round-bottom flask, add this compound (1.0 eq.) and a catalytic amount of DMF.
-
Slowly add thionyl chloride (SOCl₂) (2-3 eq.) at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux until gas evolution ceases.
-
Cool the reaction mixture and remove excess thionyl chloride under reduced pressure.
-
The resulting solid is isonicotinoyl chloride N-oxide hydrochloride and can often be used in the next step without further purification.
Step 2b: Esterification with an Alcohol
-
Suspend the isonicotinoyl chloride N-oxide hydrochloride (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cool the suspension to 0°C.
-
In a separate flask, dissolve the desired alcohol (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.2 eq.) in the same anhydrous solvent.
-
Slowly add the alcohol/base solution to the acid chloride suspension.
-
Allow the reaction to stir at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.
-
Wash the filtrate with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to give the crude ester.
-
Purify by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the esterification of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. CAS 13602-12-5: this compound | CymitQuimica [cymitquimica.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. refp.cohlife.org [refp.cohlife.org]
Catalyst Selection for Reactions Involving Isonicotinic Acid N-Oxide: A Technical Support Center
For researchers, scientists, and professionals in drug development, the strategic selection of catalysts is paramount for achieving desired outcomes in reactions involving isonicotinic acid N-oxide. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered in key reactions involving this compound and its derivatives.
Oxidation of 4-Methylpyridine (B42270) to Isonicotinic Acid
The catalytic oxidation of 4-methylpyridine is a primary route to isonicotinic acid. Vanadium-based catalysts are commonly employed.
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | - Inactive catalyst- Suboptimal temperature | - Ensure proper catalyst activation as per protocol.- Optimize reaction temperature. For V-Ti-Mn-O catalysts, the optimal conversion is often observed around 360 °C.[1] |
| Low Selectivity to Isonicotinic Acid | - Over-oxidation to CO₂- Formation of isonicotinic aldehyde | - Adjust reaction temperature. For V-Ti-Mn-O catalysts, maximum selectivity (around 67.17%) is achieved at approximately 320 °C.[1][2] Above this temperature, selectivity tends to decrease.[1][2]- The use of a V₂O₅-rutile catalyst may favor the formation of a mixture of isonicotinic acid and its aldehyde.[3] Consider a V₂O₅-anatase catalyst for higher selectivity to the acid.[3] |
| Catalyst Deactivation | - Sintering of the catalyst at high temperatures.- Poisoning by impurities in the feed.- Fouling by carbonaceous deposits (coke). | - Operate within the recommended temperature range to avoid thermal degradation.[4]- Purify the 4-methylpyridine feed to remove potential poisons like sulfur compounds.[4]- Implement a regeneration procedure for the catalyst, which may involve controlled oxidation to burn off coke deposits. |
Experimental Workflow for Catalyst Screening
Palladium-Catalyzed Deoxygenation of this compound
This reaction removes the N-oxide group to yield the corresponding pyridine (B92270) derivative.
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inefficient catalyst system- Insufficient heating | - Ensure the use of an effective ligand. Ferrocene-based diphosphine ligands like dppf are often effective.[5] Other common ligands such as dppe, BINAP, and Xantphos may be ineffective.[5]- Confirm all components (palladium source, ligand, and base) are present, as they are all essential for reactivity.[5]- Optimize the temperature. Reactions are often carried out at 140-160 °C, potentially with microwave irradiation to improve efficiency.[5] |
| Formation of Side Products | - Reduction of other functional groups- Oxidation of sensitive functional groups | - This method is generally chemoselective and tolerates a variety of functional groups.[5]- For substrates with sensitive functionalities like pyridylcarbinols, minor oxidation to the corresponding aldehyde may occur.[5] If this is an issue, consider alternative, milder deoxygenation methods. |
| Low Yield | - Catalyst deactivation- Suboptimal reagent stoichiometry | - Ensure an adequate amount of the trialkylamine (e.g., triethylamine), which acts as the oxygen acceptor, is used (typically around 3 equivalents).[5]- Check the purity of the solvent and reagents. |
Catalytic Reduction of Isonicotinic Acid Esters
This process typically involves the hydrogenation of the pyridine ring to a piperidine (B6355638) ring.
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrogenation | - Insufficient hydrogen pressure or temperature- Catalyst poisoning | - Ensure adequate hydrogen pressure (e.g., up to 500 p.s.i.g.) and temperature (e.g., 35-150 °C).[6]- The nitrogen of the pyridine ring can act as a catalyst poison. If activity is low, consider increasing catalyst loading. |
| Side Reactions | - Hydrogenolysis of other functional groups- Over-reduction | - Carefully control the amount of hydrogen supplied to the reaction to avoid over-reduction.[6]- Select a catalyst with appropriate selectivity. Supported palladium catalysts are often used.[6] |
| Low Yield | - Poor catalyst activity- Loss of product during workup | - Ensure the catalyst is active. Use a fresh batch or regenerate if possible.- Optimize the reaction solvent. Methanol (B129727) is a common choice.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a catalyst for the C-H arylation of isonicotinic acid derivatives?
A1: The primary considerations are the desired regioselectivity and the nature of the directing group. For the arylation of isonicotinic acid derivatives, a common strategy is to use a directing group, such as an amide, to control the position of arylation. Palladium catalysts, often with bulky phosphine (B1218219) ligands like PCy₂tBu-HBF₄, have proven effective for this transformation.[7][8] The choice of base and solvent are also critical parameters to optimize for achieving high yields.
Q2: How can I improve the selectivity in the Rhodium(III)-catalyzed olefination of isonicotinamides?
A2: The selectivity between mono- and di-olefination can often be controlled by the choice of solvent.[9] For instance, in some systems, acetonitrile (B52724) (MeCN) favors mono-olefination, while tetrahydrofuran (B95107) (THF) can lead to a higher proportion of the di-olefination product.[9] Optimization of the oxidant (e.g., Cu(OAc)₂) concentration and reaction time can also influence selectivity.
Q3: What are the common challenges in the catalytic cyanation of this compound?
A3: A key challenge is the selection of an efficient and cost-effective cyanide source. While reagents like TMSCN can be used, cheaper alternatives like zinc cyanide are also effective.[10] The reaction often requires an activating agent, such as dimethylcarbamoyl chloride, and elevated temperatures (e.g., 120 °C).[10] Ensuring an inert atmosphere (e.g., argon) is also crucial to prevent side reactions.
Catalyst Selection Logic for C-H Functionalization of Isonicotinic Acid Derivatives
Quantitative Data Summary
The following tables summarize quantitative data for key catalytic reactions involving this compound and its derivatives.
Table 1: Catalyst Performance in the Oxidation of 4-Methylpyridine to Isonicotinic Acid
| Catalyst | Temperature (°C) | Conversion of 4-Methylpyridine (%) | Selectivity to Isonicotinic Acid (%) | Reference(s) |
| V-Ti-O | 280 | 74.66 | - | [1] |
| V-Ti-O | 360 | 80.26 | - | [1] |
| V-Ti-Mn-O | 280 | 75.24 | 65.25 | [1] |
| V-Ti-Mn-O | 320 | - | 67.17 | [1][2] |
| V-Ti-Mn-O | 360 | 82.23 | - | [1] |
| V-Ti-Mn-O | 380 | 81.97 | 63.88 | [1] |
| V₂O₅-anatase | 250 | - | ~50 | [3] |
| V₂O₅-rutile | 250 | - | Lower, mixture with aldehyde | [3] |
Table 2: Conditions for Palladium-Catalyzed Reactions
| Reaction | Catalyst System | Catalyst Loading (mol%) | Key Reagents/Conditions | Yield (%) | Reference(s) |
| Deoxygenation of Pyridine N-Oxides | [Pd(OAc)₂]/dppf | 3 | 3 equiv. Et₃N, MeCN, 140-160 °C | High | [5] |
| Arylation of Isonicotinic Acid Amide | Pd(OAc)₂ / PCy₂tBu-HBF₄ | - | Aryl bromide, base | Up to 87% (mono-arylated) | [8] |
| Arylation of Pyridine N-Oxides | Pd(OAc)₂ | 10 | Ag₂CO₃, Arene, 130 °C | Good to Excellent | [11] |
Experimental Protocols
Detailed Methodology for Zinc Cyanide Mediated Cyanation of this compound
This protocol is adapted from a procedure for the synthesis of 2-cyanoisonicotinamide.
Materials:
-
This compound
-
Dimethylcarbamoyl chloride
-
Zinc cyanide (Zn(CN)₂)
-
Acetonitrile (CH₃CN)
-
5 mL screw-capped vial
-
Magnetic stirring bar
-
Argon atmosphere
Procedure:
-
To a 5 mL screw-capped vial equipped with a magnetic stirring bar, add this compound (0.2 mmol), dimethylcarbamoyl chloride (0.4 mmol, 2 equiv.), and zinc cyanide (0.3 mmol, 1.5 equiv.).
-
Add acetonitrile (2 mL) to the vial under an argon atmosphere.
-
Seal the vial and stir the reaction mixture at 120 °C for 5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) (1/1) mobile phase.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with standard workup and purification procedures (e.g., extraction and column chromatography) to isolate the desired 2-cyanoisonicotinic acid derivative.
General Procedure for the Catalytic Reduction of Methyl Isonicotinate (B8489971)
This protocol is based on a patented procedure for the hydrogenation of isonicotinic acid esters.[6]
Materials:
-
Methyl isonicotinate
-
5% Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrogenator
-
Hydrogen gas
Procedure:
-
Charge a hydrogenator with methyl isonicotinate (0.40 gram mol) and methanol (100 grams).
-
Add 4 grams of 5% palladium on carbon catalyst to the hydrogenator.
-
Seal the hydrogenator and admit hydrogen gas.
-
Maintain the reaction at 80 °C and a pressure of 60 p.s.i.g.
-
Continue the reaction until the theoretical amount of hydrogen has been absorbed (approximately 1.22 mols in this example, taking about 3.5 hours).
-
Once the reaction is complete, cool the vessel and carefully vent the hydrogen.
-
Filter the crude reaction product to remove the palladium catalyst.
-
Wash the catalyst with a small amount of methanol to recover any residual product.
-
The resulting filtrate containing the methyl isonipecotate can be used in subsequent steps or purified further.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ect-journal.kz [ect-journal.kz]
- 4. scispace.com [scispace.com]
- 5. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 6. US3192220A - Reduction of isonicotinic acid esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Preventing degradation of Isonicotinic acid N-oxide during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper storage and handling of Isonicotinic Acid N-Oxide to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent exposure to moisture and air. For long-term storage, maintaining a cool environment is recommended.[1]
Q2: What substances are incompatible with this compound during storage?
A2: this compound should be stored away from strong oxidizing agents.[1] Contact with such substances can lead to chemical reactions that degrade the compound.
Q3: Is this compound sensitive to light?
A3: Yes, pyridine (B92270) N-oxides, as a class of compounds, can be sensitive to light. Photochemical rearrangements can occur upon exposure to UV light, potentially leading to the formation of oxaziridine-like intermediates and other derivatives.[2][3][4] Therefore, it is recommended to store this compound in a dark place or in a light-resistant container.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemistry of N-oxides, potential degradation pathways for this compound include:
-
Photodegradation: Exposure to light can cause complex rearrangements of the pyridine N-oxide ring system.[2][3][4]
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, leading to the release of irritating and toxic fumes and gases.[1]
-
Reduction: The N-oxide group can be reduced to the corresponding pyridine (isonicotinic acid).
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis, although specific data for this compound is limited.
Q5: What are the known biological activities or signaling pathways associated with this compound or its analogs?
A5: While direct studies on the signaling pathways of this compound are limited, its isomer, nicotinic acid (niacin), and its N-oxide are known to be involved in lipid metabolism. Nicotinic acid acts as a lipid-lowering drug by activating the G-protein coupled receptor 109A (GPR109A).[5][6][7][8][9] This activation in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream and subsequently decreasing the liver's production of triglycerides and VLDL (very-low-density lipoprotein).[5][10][11] It is plausible that this compound could have some interaction with similar pathways, but further research is needed to confirm this.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in color or appearance of the solid compound. | Exposure to light, air, or incompatible chemicals. | Discard the product as its purity is compromised. Review storage procedures to ensure the container is tightly sealed and protected from light. |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock solution. | Prepare fresh stock solutions for each experiment. If possible, analyze the purity of the stock solution using a stability-indicating method like HPLC-UV before use. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products during sample preparation or analysis. | Minimize sample exposure to light and elevated temperatures during preparation. Ensure the analytical method is validated for stability-indicating properties. Consider using LC-MS to identify the unknown peaks. |
| Low assay value of the compound. | Degradation of the compound in the solid state or in solution. | Re-evaluate storage conditions. For solutions, consider storing them at lower temperatures and protecting them from light. Perform a forced degradation study to understand the stability limits of the compound under your experimental conditions. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following are general protocols that can be adapted for this compound.
1. Acid and Base Hydrolysis:
-
Objective: To determine the susceptibility of the compound to hydrolysis.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is an issue).
-
For acid hydrolysis, add a strong acid (e.g., 0.1 M to 1 M HCl) to the solution.
-
For base hydrolysis, add a strong base (e.g., 0.1 M to 1 M NaOH) to a separate solution.
-
Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Objective: To assess the compound's stability in the presence of an oxidizing agent.
-
Protocol:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the drug solution.
-
Keep the solution at room temperature or a slightly elevated temperature for a defined period, protected from light.
-
Analyze samples at various time points by HPLC.
-
3. Thermal Degradation:
-
Objective: To evaluate the effect of high temperature on the solid compound.
-
Protocol:
-
Place a known amount of solid this compound in a suitable container.
-
Expose the sample to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a specified duration.
-
At different time points, dissolve a portion of the sample and analyze it by HPLC.
-
4. Photostability Testing:
-
Objective: To determine the compound's sensitivity to light exposure.
-
Protocol:
-
Expose a sample of the solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][12]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
-
Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for separating the intact drug from its potential degradation products.
-
Column: A reverse-phase C18 column is commonly used for the analysis of related compounds.[4]
-
Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer should be optimized for the best separation.
-
Detection: UV detection is suitable for this compound. The detection wavelength should be selected based on the UV spectrum of the compound to ensure maximum sensitivity.
-
Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness in quantifying this compound in the presence of its degradation products.
Diagrams
Caption: Logical workflow for the proper storage of this compound and troubleshooting steps.
Caption: Experimental workflow for conducting forced degradation studies on this compound.
Caption: Postulated signaling pathway for lipid metabolism modulation based on nicotinic acid's mechanism.
References
- 1. This compound(13602-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. droracle.ai [droracle.ai]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. refp.cohlife.org [refp.cohlife.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
Incompatibilities of Isonicotinic acid N-oxide with other reagents
This guide provides essential information regarding the incompatibilities of Isonicotinic Acid N-oxide, troubleshooting advice for common experimental issues, and safety protocols for its handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: The most frequently cited incompatibility for this compound is with strong oxidizing agents .[1][2][3][4] While stable under normal conditions, its N-oxide group can react with strong oxidizers.[2][4] Although less commonly documented for the N-oxide specifically, its parent compound, isonicotinic acid, is known to have violent reactions with strong oxidizing agents, reducing agents, and acids.[5][6] Therefore, caution is advised when using these classes of reagents with the N-oxide derivative.
Q2: What are the potential consequences of mixing this compound with incompatible reagents?
A2: Mixing this compound with strong oxidizing agents can lead to vigorous or hazardous reactions.[2][3] Such reactions may generate irritating and highly toxic gases.[2] During a fire, thermal decomposition can produce hazardous products like carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][3][7]
Q3: What are the recommended storage conditions to prevent hazardous reactions?
A3: To ensure stability and prevent degradation or unwanted reactions, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to store it away from incompatible substances, particularly strong oxidizing agents, and sources of ignition.[1][3]
Q4: What are the hazardous decomposition products of this compound?
A4: Upon thermal decomposition or combustion, this compound can release hazardous substances, including carbon oxides (carbon monoxide, carbon dioxide) and nitrogen oxides.[1][3][7]
Troubleshooting Guide
Issue: My reaction involving this compound resulted in an unexpected outcome, low yield, or product degradation. Could this be an incompatibility issue?
This troubleshooting workflow can help you determine if an incompatibility is the root cause of your experimental problem.
Caption: Troubleshooting workflow for experimental issues.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound. Quantitative data on specific reaction incompatibilities are not widely available in the literature.
| Property | Value | Reference(s) |
| Molecular Formula | C6H5NO3 | [4][8] |
| Molecular Weight | 139.11 g/mol | [2][4] |
| Appearance | Slightly beige to white powder/solid | [2][4] |
| Melting Point | 269-273 °C (decomposes) | [1][4] |
| Stability | Stable under normal temperatures and pressures. | [2][4] |
| Incompatible Materials | Strong oxidizing agents. | [1][2][3][4] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides. | [1][3] |
Experimental Protocols
While experiments involving incompatible reagents should be avoided, understanding reactions where oxidizing or reducing agents are used in a controlled manner is crucial. Below are general protocols for the synthesis (oxidation) and deoxygenation of pyridine (B92270) N-oxides, which are relevant to the chemistry of this compound.
Protocol 1: Synthesis of Pyridine N-oxides via Oxidation
This protocol describes a general method for the N-oxidation of a pyridine derivative using m-Chloroperoxybenzoic acid (m-CPBA), a strong oxidizing agent, under controlled conditions.
Caption: Experimental workflow for N-oxidation of pyridines.
Methodology:
-
Preparation: Dissolve the starting pyridine material in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2). Cool the mixture to 0°C using an ice bath to control the exothermic reaction.
-
Reaction: Slowly add the oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to the cooled solution.[9] The reaction progress should be carefully monitored using an appropriate technique like Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the excess oxidizing agent is quenched (neutralized) by adding a reducing agent solution, such as aqueous sodium thiosulfate.
-
Purification: The desired N-oxide product is then isolated from the reaction mixture through extraction and purified using standard laboratory techniques like column chromatography or recrystallization.
Protocol 2: Deoxygenation of Pyridine N-oxides
This protocol outlines a general procedure for removing the oxygen atom from a pyridine N-oxide, a common transformation in synthetic chemistry.
Methodology:
-
Reagent Setup: In a reaction vessel, combine the pyridine N-oxide with a suitable solvent.
-
Addition of Reducing Agent: Introduce a deoxygenating agent. A variety of reagents can be used for this purpose, such as phosphorus trichloride (B1173362) (PCl3) or triphenylphosphine (B44618) (PPh3).[10] More modern methods may employ catalytic systems.[11]
-
Reaction Conditions: The reaction is typically stirred at a specific temperature (ranging from room temperature to reflux) for a period determined by the reactivity of the substrate and reagent. Progress is monitored by TLC or GC-MS.
-
Work-up and Isolation: Upon completion, the reaction is quenched appropriately (e.g., with water or a basic solution). The target pyridine compound is then extracted and purified from the byproducts.
Logical Diagrams
Incompatibility Relationship
This diagram illustrates the primary incompatibility of this compound.
Caption: Incompatibility of this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound(13602-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxygenation of Aza-aromatics [organic-chemistry.org]
Technical Support Center: Monitoring Reactions with Isonicotinic Acid N-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isonicotinic acid N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for monitoring the progress of a reaction involving this compound?
A1: The most common techniques for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, the properties of the reactants and products, and the required level of accuracy.
Q2: What is the appearance and stability of this compound?
A2: this compound is typically a slightly beige or white to light yellow powder or crystal.[1][2] It is generally stable under normal temperatures and pressures.[1] However, it is incompatible with strong oxidizing agents.[1]
Q3: What are the key spectroscopic features I should look for when using NMR to monitor my reaction?
A3: In ¹H NMR, the aromatic protons of this compound will show characteristic shifts. For comparison, the aromatic protons of isonicotinic acid (the deoxygenated form) appear at approximately δ 8.79 and δ 7.83 in DMSO-d₆.[3] The N-oxide will influence the chemical shifts of the adjacent protons. For nicotinic acid N-oxide, a related compound, proton signals are observed around δ 8.5, δ 8.4, δ 7.8, and δ 7.5 in DMSO-d₆.[4] You should compare the spectra of your starting material and the reaction mixture to track the disappearance of starting material signals and the appearance of product signals.
Q4: Can I use UV-Vis spectroscopy to monitor my reaction?
A4: Yes, UV-Vis spectroscopy can be a useful tool, particularly for HPLC detection. Isonicotinic acid has a UV absorbance maximum at around 270 nm, while niacin (nicotinic acid) absorbs at 260 nm.[5] The N-oxide group will affect the absorption spectrum, and this difference can be exploited to monitor the reaction. A full UV spectrum of your starting material and product is recommended to determine the optimal wavelength for monitoring.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape or tailing peaks.
-
Possible Cause: Inappropriate mobile phase pH. The pKa of this compound is 3.66.[1] If the mobile phase pH is close to the pKa, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. For acidic compounds, a lower pH (e.g., using formic acid or phosphoric acid) will ensure the compound is in its protonated form and interacts more consistently with the stationary phase.[6]
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Consider using a column with low silanol (B1196071) activity or a different stationary phase chemistry.[6]
Issue 2: Appearance of unexpected peaks.
-
Possible Cause: Degradation of this compound. The N-oxide functionality can be susceptible to deoxygenation, especially in the presence of certain reagents or under harsh conditions.
-
Solution: Check the stability of your compound under the reaction and analysis conditions. Analyze a standard solution of this compound that has been subjected to the same conditions (minus the other reactants) to see if degradation occurs.
-
Possible Cause: Side reactions. This compound can undergo various transformations. For example, it can be cyanated in the presence of zinc cyanide.[7]
-
Solution: Review the literature for potential side reactions of pyridine (B92270) N-oxides under your reaction conditions. Mass spectrometry (LC-MS) can be invaluable for identifying the mass of the unknown impurities and suggesting their structures.
Issue 3: No peak detected for this compound.
-
Possible Cause: The compound is not eluting from the column or is strongly retained.
-
Solution: Modify the mobile phase composition. Increase the organic solvent percentage if using reverse-phase chromatography. Ensure the pH is appropriate to control the ionization state of the analyte.
-
Possible Cause: The detection wavelength is not optimal.
-
Solution: Use a diode array detector (DAD) to acquire the full UV spectrum of the peak and ensure you are monitoring at the wavelength of maximum absorbance.[5]
NMR Analysis
Issue 1: Broad or unresolved peaks in the NMR spectrum.
-
Possible Cause: Presence of paramagnetic species. Even trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening.
-
Solution: Pass the reaction mixture through a small plug of silica (B1680970) gel or celite before NMR analysis to remove solid impurities. If a metal catalyst is used, consider a more rigorous purification step.
-
Possible Cause: Chemical exchange. The carboxylic acid proton can exchange with residual water in the NMR solvent, leading to a broad signal.
-
Solution: Ensure you are using a dry NMR solvent. The carboxylic acid proton signal may not always be sharp or may not be observed.
Issue 2: Complex spectrum with overlapping signals.
-
Possible Cause: Presence of multiple compounds (starting material, product, byproducts, and intermediates).
-
Solution: Use 2D NMR techniques like COSY and HSQC to help in assigning the signals to specific protons and carbons and to differentiate between the various species in the mixture.
-
Solution: Take NMR spectra at different time points during the reaction to observe the disappearance of starting material peaks and the emergence of product peaks, which can aid in signal assignment.
TLC Analysis
Issue 1: Streaking of spots on the TLC plate.
-
Possible Cause: The compound is too polar for the chosen mobile phase.
-
Solution: Increase the polarity of the mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate. Adding a small amount of a more polar solvent like methanol (B129727) or a few drops of acetic or formic acid (for acidic compounds) can also improve spot shape.
-
Possible Cause: The sample is too concentrated.
-
Solution: Dilute the sample before spotting it on the TLC plate.
Issue 2: Rf values of starting material and product are too close.
-
Possible Cause: The mobile phase does not have sufficient resolving power for the compounds.
-
Solution: Experiment with different solvent systems. A systematic approach is to try solvent mixtures of varying polarities and compositions. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel) if available.
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing an HPLC method for monitoring reactions with this compound. Optimization will be required based on the specific reaction mixture.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[8][9]
-
Mobile Phase A: Water with 0.1% formic acid or 0.05% sulfuric acid.[8][10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95%) over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 270 nm, or as determined by a DAD.[5]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: General ¹H NMR Sample Preparation for Reaction Monitoring
-
Sample Collection: Withdraw a small aliquot (e.g., 0.1-0.5 mL) from the reaction mixture.
-
Solvent Removal: If the reaction solvent will interfere with the NMR spectrum, remove it under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for polar, acidic compounds.
-
Internal Standard: Add a small amount of an internal standard with a known chemical shift that does not overlap with the signals of interest (e.g., tetramethylsilane (B1202638) (TMS) or 1,4-dioxane).
-
Analysis: Acquire the ¹H NMR spectrum. Compare the integration of a characteristic peak of the starting material with that of the product to determine the approximate reaction conversion.
Protocol 3: General TLC Method for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol).
-
Spotting: Use a capillary tube to spot a small amount of the diluted sample onto the TLC plate baseline. Also spot the starting material as a reference.
-
Mobile Phase Development: Develop the plate in a sealed chamber with a suitable mobile phase. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the spots under UV light (254 nm). Staining with an appropriate agent (e.g., potassium permanganate (B83412) or iodine) can also be used if the compounds are not UV-active.
Data Presentation
| Parameter | This compound | Isonicotinic Acid | Reference |
| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₂ | [11][12] |
| Molecular Weight | 139.11 g/mol | 123.11 g/mol | [12][13] |
| Appearance | Slightly beige or white to light yellow powder/crystal | [1][2] | |
| pKa | 3.66 | [1] | |
| UV λmax | ~270 nm (estimated) | ~260-270 nm | [5] |
| ¹H NMR (DMSO-d₆) | See Troubleshooting Guide | δ 8.79 (d), 7.83 (d) | [3] |
Mandatory Visualizations
Caption: A general workflow for monitoring the progress of a chemical reaction.
Caption: A troubleshooting guide for common HPLC analysis issues.
References
- 1. This compound(13602-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | 13602-12-5 | TCI AMERICA [tcichemicals.com]
- 3. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]
- 4. Nicotinic acid N-oxide(2398-81-4) 1H NMR [m.chemicalbook.com]
- 5. Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. Isonicotinic Acid | TRC-I821760-100G | LGC Standards [lgcstandards.com]
- 13. This compound (CAS 13602-12-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Scaling Up the Synthesis of Isonicotinic Acid N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of isonicotinic acid N-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of product. 3. Suboptimal reaction temperature. 4. Inefficient oxidation. | 1. Increase reaction time or temperature gradually. Monitor reaction progress using TLC or HPLC. 2. Avoid excessive temperatures and prolonged reaction times. 3. Optimize temperature. N-oxidation of pyridines is often exothermic; ensure adequate cooling to maintain the target temperature. 4. Ensure the correct stoichiometry of the oxidizing agent. Consider alternative oxidizing agents or catalysts. |
| Product Purity Issues (e.g., presence of starting material or byproducts) | 1. Incomplete conversion of starting material. 2. Formation of byproducts due to over-oxidation or side reactions. 3. Inefficient purification. | 1. Increase the amount of oxidizing agent incrementally. 2. Control the reaction temperature carefully. Slow, controlled addition of the oxidizing agent can minimize side reactions. 3. Optimize the crystallization solvent and conditions. Consider column chromatography if impurities are difficult to remove by crystallization. Adding a small amount of a base like triethylamine (B128534) to the eluent can mitigate tailing on silica (B1680970) gel for pyridine (B92270) compounds. |
| Exothermic Reaction/Thermal Runaway | 1. Rapid addition of oxidizing agent. 2. Inadequate cooling. 3. High concentration of reactants. | 1. Add the oxidizing agent portion-wise or via a dropping funnel to control the rate of addition. 2. Use an ice bath or a chiller to maintain a consistent, low temperature. Ensure efficient stirring to dissipate heat. 3. Dilute the reaction mixture with an appropriate solvent. |
| Difficulties with Product Isolation/Crystallization | 1. Poor choice of crystallization solvent. 2. Product is too soluble in the chosen solvent. 3. Presence of impurities inhibiting crystallization. | 1. Screen a variety of solvents and solvent mixtures to find optimal conditions for crystallization. 2. Use an anti-solvent to induce precipitation. 3. Purify the crude product by other means (e.g., chromatography) before attempting crystallization. |
| Discoloration of Final Product | 1. Presence of trace metal impurities. 2. Formation of colored byproducts. 3. Air oxidation of impurities. | 1. Use high-purity starting materials and solvents. 2. Treat the product solution with activated carbon before crystallization. 3. Perform the final purification and drying steps under an inert atmosphere (e.g., nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: The most prevalent method is the oxidation of isonicotinic acid. Common oxidizing agents include hydrogen peroxide in acetic acid, peracetic acid, or hydrogen peroxide with a catalyst such as sodium tungstate. The choice of reagent often depends on factors like cost, safety, and desired purity.
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: Safety is paramount when scaling up. Key precautions include:
-
Handling of Pyridines: Work in a well-ventilated area, preferably in a fume hood, and use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1]
-
Managing Exothermic Reactions: The N-oxidation of pyridines is often exothermic. Ensure adequate cooling capacity and control the addition rate of the oxidizing agent to prevent thermal runaway.[2]
-
Oxidizing Agents: Handle strong oxidizing agents like hydrogen peroxide and peracetic acid with extreme care, following all recommended safety protocols.
-
Safe Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A simple TLC method can involve spotting the reaction mixture on a silica plate and eluting with a suitable solvent system (e.g., dichloromethane/methanol) to separate the starting material from the more polar N-oxide product.
Q4: What are some common byproducts, and how can they be removed?
A4: Common byproducts can include unreacted starting material and potentially over-oxidized or ring-opened species, depending on the reaction conditions. Purification is typically achieved through crystallization. If crystallization is insufficient, column chromatography on silica gel can be employed. For pyridine compounds, which can streak on silica, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.
Q5: Are there greener alternatives for the synthesis of this compound?
A5: While chemical oxidation is common, there is growing interest in biocatalytic methods. For instance, the synthesis of isonicotinic acid (the precursor to the N-oxide) can be achieved from 4-cyanopyridine (B195900) using nitrilase enzymes. For the N-oxidation step, using hydrogen peroxide as the oxidant is considered a greener choice as its only byproduct is water. The use of reusable catalysts also contributes to a more environmentally friendly process.
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Isonicotinic acid
-
Glacial acetic acid
-
Hydrogen peroxide (30% w/w)
-
Sodium bicarbonate
-
Ethyl acetate
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve isonicotinic acid in glacial acetic acid.
-
Cool the mixture in an ice bath to below 10 °C.
-
Slowly add 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol/ethyl acetate) to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Parameters for Pyridine N-Oxidation
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Isonicotinic Acid | 1 g | 1 kg |
| Glacial Acetic Acid | 10 mL | 10 L |
| 30% Hydrogen Peroxide | 1.5 mL | 1.5 L |
| Reaction Temperature | 10-25 °C | 10-25 °C (with active cooling) |
| Reaction Time | 12-24 h | 12-24 h |
| Typical Yield | 80-90% | 75-85% |
| Purification Method | Crystallization | Crystallization |
Note: This table presents illustrative data. Actual parameters will vary depending on the specific equipment and conditions.
Visualizations
Caption: A flowchart of the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Isonicotinic Acid and Isonicotinic Acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of isonicotinic acid and its N-oxide derivative. The information presented is supported by experimental data to assist researchers in selecting the appropriate molecule for their synthetic and developmental needs.
Introduction
Isonicotinic acid (pyridine-4-carboxylic acid) and its corresponding N-oxide are structurally similar compounds that exhibit markedly different chemical reactivity. This difference primarily stems from the electronic influence of the pyridine (B92270) nitrogen versus the N-oxide functional group on the aromatic ring. While isonicotinic acid is a key building block in pharmaceuticals and agrochemicals, its N-oxide serves as a versatile synthetic intermediate, enabling reaction pathways that are otherwise challenging with the parent acid.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented in Table 1. The N-oxide is a weaker acid, as indicated by its lower pKa value, and exhibits different solubility characteristics.
Table 1: Physical and Chemical Properties
| Property | Isonicotinic Acid | Isonicotinic Acid N-oxide |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₃ |
| Molecular Weight | 123.11 g/mol | 139.11 g/mol |
| Melting Point | ≥300 °C (sublimes) | 270-271 °C |
| pKa (at 25 °C) | 4.96[1] | 3.66 |
| Appearance | White to light yellow crystalline powder | Slightly beige solid |
| Water Solubility | Sparingly soluble in cold water (5.2 g/L at 20 °C), more soluble in hot water. | Very soluble |
Comparative Reactivity
The primary distinction in reactivity lies in the electronic nature of the pyridine ring. The lone pair of the nitrogen atom in isonicotinic acid withdraws electron density, deactivating the ring towards electrophilic attack. Conversely, the N-oxide group, through resonance, donates electron density into the ring, activating it.
Electrophilic Aromatic Substitution
The most significant difference in reactivity is observed in electrophilic aromatic substitution reactions, such as nitration.
-
Isonicotinic Acid: The pyridine ring is strongly deactivated by the electron-withdrawing nitrogen atom and the carboxylic acid group. Electrophilic substitution is extremely difficult, requiring harsh reaction conditions and resulting in low yields. If substitution occurs, it is directed to the 3- and 5-positions (meta to the nitrogen).
-
This compound: The N-oxide group is an activating, ortho-, para-director. It significantly increases the electron density at the 2-, 4-, and 6-positions of the pyridine ring, making it much more susceptible to electrophilic attack. This allows for reactions like nitration to occur under much milder conditions with higher yields.
Quantitative Comparison: Nitration
A direct quantitative comparison highlights this reactivity difference. While nitration of pyridine itself gives 3-nitropyridine (B142982) in very low yield (e.g., ~6% with H₂SO₄/HNO₃ at 300°C), the N-oxide is readily nitrated at the 4-position.
Table 2: Comparison of Nitration Reaction Parameters
| Compound | Reagents | Temperature (°C) | Product | Yield |
| Pyridine (for reference) | H₂SO₄ / HNO₃ | 300 | 3-Nitropyridine | ~6% |
| Pyridine-N-oxide | fuming HNO₃ / conc. H₂SO₄ | 125-130 | 4-Nitropyridine-N-oxide | 42% |
Note: Data for pyridine is used as a baseline due to the scarcity of reported yields for the direct nitration of isonicotinic acid under comparable conditions, a testament to its low reactivity.
Nucleophilic Aromatic Substitution
The electronic properties of the ring also dictate the feasibility of nucleophilic aromatic substitution (SNAr).
-
Isonicotinic Acid: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 6-positions, especially if a good leaving group is present.
-
This compound: The N-oxide group increases electron density on the ring, thereby deactivating it towards nucleophilic attack compared to the non-oxidized pyridine ring. However, the N-oxide can facilitate nucleophilic substitution indirectly. The oxygen atom can be attacked by an electrophile, followed by the addition of a nucleophile to the 2- or 4-position.
Reactivity of the Carboxylic Acid Group
The N-oxide group has a relatively minor effect on the reactivity of the carboxylic acid moiety itself. Both isonicotinic acid and its N-oxide can undergo standard carboxylic acid reactions such as esterification and amide formation. However, the rate of reaction of the carboxylic acid in the N-oxide with reagents like diazodiphenylmethane (B31153) has been observed to be generally higher than for the parent acid.
Experimental Protocols
Experiment 1: Nitration of Pyridine-N-oxide (Illustrative for this compound)
This protocol demonstrates the enhanced reactivity of the N-oxide towards electrophilic substitution.
Objective: To synthesize 4-nitropyridine-N-oxide from pyridine-N-oxide.
Materials:
-
Pyridine-N-oxide (100 mmol, 9.51 g)
-
Fuming Nitric Acid (0.29 mol, 12 mL)
-
Concentrated Sulfuric Acid (0.56 mol, 30 mL)
-
Ice
-
Saturated Sodium Carbonate solution
Procedure:
-
Prepare Nitrating Acid: In a 250 mL Erlenmeyer flask, cool 12 mL of fuming nitric acid in an ice bath. Slowly add 30 mL of concentrated sulfuric acid with continuous stirring, maintaining the temperature below 20 °C.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g of pyridine-N-oxide. Heat the flask to 60 °C.
-
Addition: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up: Cool the mixture to room temperature and pour it onto 150 g of crushed ice in a 1 L beaker.
-
Neutralization: Carefully add saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid will precipitate.
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the crude product with acetone to remove insoluble sodium sulfate.
-
Purification: Evaporate the acetone from the filtrate using a rotary evaporator. Dry the remaining yellow product in a desiccator. The expected yield is approximately 42%.
Experiment 2: Nitration of Pyridines (Illustrative for Isonicotinic Acid)
This general procedure highlights the harsher conditions typically required for the nitration of deactivated pyridine rings.
Objective: To synthesize 3-nitropyridines from substituted pyridines.
Materials:
-
Pyridine derivative (e.g., 1a-o as per the reference, ~10 mmol)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Nitric Acid
Procedure:
-
Activation: Chill trifluoroacetic anhydride in an ice bath.
-
Addition of Substrate: Slowly add the pyridine derivative to the chilled TFAA. Stir the mixture at low temperature for 2 hours. This forms a reactive intermediate.
-
Nitration: Add nitric acid to the mixture. The reaction proceeds to give the corresponding 3-nitropyridine.
-
Work-up and Isolation: The reaction is quenched, and the product is isolated and purified using standard techniques. Yields for this type of reaction on various pyridines range from 10-83%.
Mandatory Visualizations
The differing reactivity profiles make this compound a valuable synthetic intermediate. The following workflow illustrates its utility in synthesizing substituted isonicotinic acids that are difficult to obtain directly.
References
A Comparative Guide to Isonicotinic Acid N-oxide and Other Pyridine N-oxides for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of isonicotinic acid N-oxide with its structural isomers, nicotinic acid N-oxide and picolinic acid N-oxide, as well as the parent compound, pyridine (B92270) N-oxide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their physicochemical properties, reactivity, and biological activities, supported by experimental data and detailed methodologies.
Physicochemical Properties
The position of the carboxyl group on the pyridine N-oxide ring significantly influences the physicochemical properties of these compounds. These properties, including acidity (pKa), melting point, and solubility, are critical for their behavior in biological systems and their suitability for various applications.
Comparative Data
The following table summarizes key physicochemical data for this compound and its related pyridine N-oxides.
| Property | This compound | Nicotinic Acid N-oxide | Picolinic Acid N-oxide | Pyridine N-oxide |
| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₅NO₃ | C₅H₅NO |
| Molecular Weight | 139.11 g/mol | 139.11 g/mol | 139.11 g/mol | 95.10 g/mol |
| Melting Point (°C) | 295 - 298[1] | 254 - 255 (dec.)[2][3] | 162 (dec.)[1][3] | 65 - 66 |
| pKa of Conjugate Acid | 3.66[1] | 3.19 (Predicted)[2] | 1.57 (Predicted)[4] | 0.79[5] |
| Water Solubility | Very soluble[1] | Slightly soluble in cold water[3] | Data not readily available | High |
| Appearance | Slightly beige crystalline powder[1] | Beige fine crystalline powder[2][6] | White to beige crystals[4] | Colorless, hygroscopic solid |
Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of a pyridine N-oxide derivative by measuring the change in its UV-Vis absorption spectrum as a function of pH.
Materials:
-
Pyridine N-oxide compound
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations
-
Phosphate buffered saline (PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the pyridine N-oxide in deionized water.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 1 to 10).
-
Sample Preparation: For each pH value, mix a constant volume of the stock solution with the corresponding buffer solution in a quartz cuvette.
-
UV-Vis Measurement: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm)[7].
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the compound.
-
At a selected wavelength where the absorbance difference between the acidic and basic forms is significant, plot absorbance versus pH.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
-
Reactivity
The N-oxide group significantly alters the electron distribution within the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions compared to the parent pyridine. The position of the carboxyl group further modulates this reactivity.
Pyridine N-oxides are versatile intermediates in organic synthesis[8]. The N-oxide group activates the 2- and 4-positions of the pyridine ring towards both electrophilic and nucleophilic attack[4][9]. This is in contrast to pyridine itself, which is generally unreactive towards electrophilic substitution.
Biological Activity
Pyridine N-oxide derivatives are of significant interest in drug development due to their diverse biological activities. The specific biological profile is highly dependent on the nature and position of substituents on the pyridine ring.
Antitubercular Activity
This compound is a metabolite of the first-line antituberculosis drug, isoniazid (B1672263). Studies have shown that this compound itself possesses antitubercular activity, including against drug-resistant strains of Mycobacterium tuberculosis.
| Compound | MIC (µM) against Drug-Sensitive M. tuberculosis | MIC (µM) against Multidrug-Resistant M. tuberculosis | MIC (µM) against Extensively Drug-Resistant M. tuberculosis |
| This compound | 0.22 | 28.06 | 56.19 |
| Isoniazid | 0.88 | >1000 | >1000 |
| Isonicotinic Acid | 63.49 | Inactive | Inactive |
| Isonicotinamide | 15.98 | >1000 | Inactive |
Data from a study on the biotransformation of isoniazid by Aspergillus niger.[10]
Enzyme Inhibition
Derivatives of nicotinic acid N-oxide have been investigated as inhibitors of various enzymes. For instance, certain derivatives have been shown to inhibit the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), which is involved in the kynurenine (B1673888) pathway and has implications for neurodegenerative diseases.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
Materials:
-
96-well microplates
-
Test compound
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
Standard antitubercular drugs (e.g., isoniazid, rifampicin) for positive controls
Procedure:
-
Preparation of Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, and then dilute to the final inoculum concentration.
-
Compound Dilution: Prepare serial dilutions of the test compound and control drugs in the 96-well plates.
-
Inoculation: Add the bacterial inoculum to each well containing the compounds. Include drug-free wells as growth controls and wells with medium only as sterility controls.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Structure-Property Relationships
The electronic and steric effects of the carboxyl group, depending on its position, have a profound impact on the properties and reactivity of these N-oxides.
Caption: Influence of carboxyl group position on properties.
Conclusion
This compound and its isomers exhibit distinct physicochemical properties, reactivity patterns, and biological activities. The para-position of the carboxyl group in this compound leads to unique electronic properties that contribute to its notable antitubercular activity. In contrast, derivatives of nicotinic acid N-oxide have shown promise as enzyme inhibitors. Picolinic acid N-oxide's properties are influenced by the proximity of the carboxyl group to the N-oxide functionality. A thorough understanding of these differences is crucial for the rational design and development of new therapeutic agents based on the pyridine N-oxide scaffold. This guide provides a foundational comparison to aid researchers in selecting the appropriate molecule for their specific research and development goals.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Isomeric Pyridinecarboxylic Acid N-Oxides for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, biological activities, and synthesis of picolinic, nicotinic, and isonicotinic acid N-oxides, complete with experimental data and protocols.
The isomeric pyridinecarboxylic acid N-oxides, derived from the oxidation of the nitrogen atom in the pyridine (B92270) ring of picolinic, nicotinic, and isonicotinic acids, represent a class of compounds with diverse biological activities and applications in medicinal chemistry. Their structural nuances, arising from the different positions of the carboxylic acid group, lead to distinct physicochemical properties and pharmacological profiles. This guide provides a comparative study of these three isomers, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
The position of the carboxyl group on the pyridine N-oxide ring significantly influences the physicochemical characteristics of these isomers, which in turn affects their solubility, acidity, and pharmacokinetic properties. A summary of their key properties is presented below.
| Property | Picolinic Acid N-oxide (2-isomer) | Nicotinic Acid N-oxide (3-isomer) | Isonicotinic Acid N-oxide (4-isomer) |
| Molecular Formula | C₆H₅NO₃[1][2] | C₆H₅NO₃ | C₆H₅NO₃[3] |
| Molecular Weight | 139.11 g/mol [1][2] | 139.11 g/mol | 139.11 g/mol [3] |
| CAS Number | 824-40-8[1][2] | 2398-81-4 | 13602-12-5[3] |
| Melting Point (°C) | 162 (dec.)[1] | 254-255 (dec.) | 270-271 (dec.)[3] |
| pKa | ~2.2 (predicted) | ~3.5 (predicted) | 3.66 (predicted)[3] |
| Solubility | Soluble in water | Soluble in DMSO (13 mg/mL) | Very soluble in water |
Comparative Biological Activities
The isomeric pyridinecarboxylic acid N-oxides exhibit a range of biological effects, from antimicrobial to metabolic regulation.
This compound: This isomer is most notably recognized for its antitubercular properties. It is a metabolite of the frontline tuberculosis drug isoniazid (B1672263) and has demonstrated direct activity against Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of the bacterial cell wall.
Nicotinic Acid N-oxide: This isomer and its parent compound, nicotinic acid, are known to influence lipid metabolism.[4][5][6] They have been shown to reduce levels of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) while increasing high-density lipoprotein (HDL).[6][7] The proposed mechanisms include the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis, and interaction with the G protein-coupled receptor GPR109A.[8]
Picolinic Acid N-oxide: The biological activities of this isomer are less explored in the context of drug development. However, its parent compound, picolinic acid, has been shown to be a competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis, with a reported inhibition constant (Ki) of 1.97 mM.[9] Additionally, picolinic acid can act as a co-stimulatory agent with interferon-gamma (IFN-γ) to induce the expression of nitric oxide synthase (NOS) in macrophages, leading to the production of reactive nitrogen intermediates.[10]
Signaling and Metabolic Pathways
The distinct biological activities of the isomeric pyridinecarboxylic acid N-oxides can be visualized through their involvement in specific cellular pathways.
Caption: Inhibition of the mycolic acid biosynthesis pathway by this compound.
Caption: Modulation of lipid metabolism by nicotinic acid N-oxide.
Caption: Co-stimulatory role of picolinic acid in the induction of nitric oxide synthase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of pyridinecarboxylic acid N-oxides and the enzymatic assay for InhA inhibition.
Synthesis of Pyridinecarboxylic Acid N-oxides
This protocol describes a general method for the N-oxidation of pyridinecarboxylic acids using peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid.[11]
Materials:
-
Isomeric pyridinecarboxylic acid (picolinic, nicotinic, or isonicotinic acid)
-
Glacial acetic acid
-
30-40% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (B76179) (for quenching)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve the starting pyridinecarboxylic acid in glacial acetic acid.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add hydrogen peroxide to the reaction mixture via a dropping funnel, maintaining the temperature between 70-80 °C.
-
After the addition is complete, continue to stir the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and cautiously quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Neutralize the acetic acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
InhA Enzymatic Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against the M. tuberculosis InhA enzyme.[12]
Materials:
-
Purified recombinant InhA enzyme
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
2-trans-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent (e.g., 1%). Include control wells with buffer and DMSO only (no inhibitor).
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The isomeric pyridinecarboxylic acid N-oxides present a fascinating area of study for medicinal chemists and drug developers. While this compound has a well-defined role as an antitubercular agent, the therapeutic potential of nicotinic and picolinic acid N-oxides is still being elucidated, with promising leads in metabolic and inflammatory pathways. The comparative data and protocols provided in this guide aim to facilitate further research and development of novel therapeutics based on these versatile scaffolds.
References
- 1. 皮考林羧酸N-氧化物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pyridine-2-carboxylic acid 1-oxide | C6H5NO3 | CID 69986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13602-12-5 CAS MSDS (Pyridine-4-carboxylic acid N-oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of nitric-oxide synthase mRNA expression by interferon-gamma and picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for Isonicotinic Acid N-oxide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of Isonicotinic Acid N-oxide is crucial for its potential applications in pharmaceutical research. However, a comprehensive, publicly available, validated analytical method for this specific compound remains elusive. This guide aims to bridge this gap by providing a comparative framework for the validation of analytical methods for this compound, drawing upon established techniques for similar compounds and adhering to international regulatory standards.
This publication presents a comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantification of this compound. While specific experimental data for this compound is limited, this guide provides detailed hypothetical protocols and validation parameters based on the analysis of structurally related pyridine (B92270) N-oxides and the parent compound, isonicotinic acid.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the potential performance of HPLC and UV-Vis Spectrophotometry for the analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry |
| Specificity | High (Separates analyte from impurities) | Low to Moderate (Prone to interference from compounds with similar absorbance spectra) |
| Linearity (Typical Range) | 0.1 - 100 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-0.5 µg/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-1.5 µg/mL |
| Throughput | Moderate | High |
| Cost per Sample | Higher | Lower |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following protocols are proposed for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
Given the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-modified column would be suitable.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase, 150 mm x 4.6 mm, 3.5 µm) or a polar-embedded C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, likely around 260-280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples should be dissolved in the initial mobile phase composition to ensure good peak shape. Due to its high polarity, solid-phase extraction (SPE) with a mixed-mode or polar sorbent may be necessary for complex matrices.
UV-Visible Spectrophotometry
This method offers a simpler and more rapid approach, suitable for the quantification of this compound in relatively pure samples.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable buffer in which the analyte is stable and soluble, such as a phosphate (B84403) buffer (pH 7.0) or 0.1 M HCl.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound across the UV-Vis spectrum (typically 200-400 nm).
-
Calibration: A calibration curve should be prepared using standard solutions of known concentrations.
-
Sample Preparation: Samples should be diluted with the chosen solvent to a concentration that falls within the linear range of the calibration curve.
Validation Workflow and Signaling Pathways
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation, adhering to the International Council for Harmonisation (ICH) guidelines.
Caption: A generalized workflow for analytical method validation.
Conclusion
Comparative Guide to Isonicotinic Acid N-Oxide Derivatives: Characterization and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isonicotinic acid N-oxide derivatives, focusing on their synthesis, spectral characterization, and biological activities. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a structured overview of available experimental data and methodologies.
Physicochemical and Spectroscopic Characterization
This compound and its derivatives are heterocyclic compounds characterized by a pyridine (B92270) N-oxide ring with a carboxylic acid group at the 4-position. The N-oxide functional group significantly influences the electronic properties and biological activity of the parent molecule.
General Properties
| Property | Isonicotinic Acid | This compound | Notes |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₃ | Addition of an oxygen atom to the pyridine nitrogen. |
| Molecular Weight | 123.11 g/mol | 139.11 g/mol | Increased molecular weight due to the N-oxide group. |
| Appearance | White to light yellow crystalline powder | Slightly beige solid | |
| Melting Point | 319 °C (sublimes)[1] | 295 - 298 °C | The N-oxide has a slightly lower melting point. |
| Solubility | Slightly soluble in cold water, soluble in hot water | Very soluble in water | The polar N-oxide group enhances water solubility. |
| pKa | 4.96 (for the carboxylic acid) | 3.66 (for the carboxylic acid) | The electron-withdrawing N-oxide group increases the acidity of the carboxylic acid. |
Spectroscopic Data
¹H NMR: The N-oxide group generally causes a downfield shift of the pyridine ring protons compared to the parent isonicotinic acid. The chemical shifts are further influenced by the nature and position of other substituents.
¹³C NMR: The carbon atoms of the pyridine ring also experience shifts upon N-oxidation. The C4 carbon attached to the carboxyl group and the carbons adjacent to the nitrogen (C2 and C6) are particularly affected.
IR Spectroscopy: The N-O stretching vibration is a characteristic feature in the IR spectra of this compound derivatives, typically appearing in the range of 1200-1300 cm⁻¹. The C=O stretching of the carboxylic acid is also prominent.
Biological Activity: A Comparative Overview
Research into the biological activity of isonicotinic acid derivatives has predominantly focused on isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis treatment. Data on the N-oxide derivatives is less extensive but suggests potential for antimicrobial and anticancer applications.
Antimicrobial Activity
While isoniazid (B1672263) and its hydrazone derivatives have shown significant antitubercular activity, there is a lack of extensive comparative studies on a series of this compound derivatives. The existing literature suggests that the N-oxide moiety can influence antimicrobial potency.
| Compound/Derivative | Target Organism | Activity (MIC) | Reference |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02-0.2 µg/mL | [2] |
| Isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides | Mycobacterium tuberculosis H37Rv & resistant strains | Some derivatives show activity comparable or superior to isoniazid | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Cytotoxicity and Anticancer Potential
Recent studies have begun to explore the cytotoxic effects of N-oxide containing heterocyclic compounds against various cancer cell lines. The N-oxide functional group can potentially contribute to the generation of reactive oxygen species (ROS), leading to cancer cell death.
| Compound/Derivative | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Isoquinolinequinone N-Oxide Derivatives | Various human tumor cell lines | Low micromolar to nanomolar range | [3] |
Note: IC₅₀ (half maximal inhibitory concentration) and GI₅₀ (half maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
The mechanism of action for this compound derivatives is not as well-elucidated as that of isoniazid.
Isoniazid Mechanism: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H) to form an isonicotinoyl-NAD complex. This complex inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
This compound Derivatives: It is plausible that some N-oxide derivatives may also act as prodrugs, potentially requiring enzymatic reduction to the corresponding pyridine for activity. Alternatively, the N-oxide group itself may be crucial for their biological effects, possibly through mechanisms involving oxidative stress. Further research is needed to elucidate the precise mechanisms of action for this class of compounds.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable comparison of different derivatives.
General Synthesis of this compound Derivatives
A common method for the synthesis of this compound is the oxidation of isonicotinic acid. Substituted derivatives can be prepared from the corresponding substituted isonicotinic acids.
Example Protocol: Synthesis of this compound
-
Dissolution: Dissolve isonicotinic acid in a suitable solvent, such as glacial acetic acid.
-
Oxidation: Add an oxidizing agent, for example, 30% hydrogen peroxide, dropwise to the solution while maintaining a specific temperature (e.g., 70-80 °C).
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and isolate the product, which may precipitate out of the solution.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the product using NMR, IR, and mass spectrometry, and determine its melting point.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Conclusion and Future Directions
This compound derivatives represent a class of compounds with underexplored potential in drug discovery. While the research landscape is currently dominated by their non-oxidized counterparts, particularly isoniazid, the unique physicochemical properties imparted by the N-oxide group warrant further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of substituted this compound derivatives. Such studies will be crucial for establishing clear structure-activity relationships and for elucidating their mechanisms of action. A deeper understanding of their potential as antimicrobial and anticancer agents could pave the way for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Efficacy of Isonicotinic Acid N-oxide Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of isonicotinic acid N-oxide analogs, supported by experimental data. The information is presented to facilitate informed decisions in drug discovery and development projects.
Isonicotinic acid, a derivative of pyridine (B92270), and its analogs have long been a focal point in medicinal chemistry, primarily due to the success of its hydrazide derivative, isoniazid, as a frontline antitubercular drug. The introduction of an N-oxide moiety to the pyridine ring of isonicotinic acid can significantly alter its physicochemical properties, potentially leading to modified biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This guide delves into the comparative biological efficacy of this compound and its analogs, with a focus on their antitubercular, anti-inflammatory, and anticancer activities.
Antitubercular Activity
This compound has demonstrated notable activity against Mycobacterium tuberculosis, including drug-resistant strains. Its efficacy is compared with its parent compound, isoniazid, and other related metabolites.
Table 1: Comparative Antitubercular Activity of this compound and Related Compounds
| Compound | M. tuberculosis Strain | MIC (µM) |
| This compound | Drug-Sensitive (DS) | 0.22 |
| Multidrug-Resistant (MDR) | 28.06 | |
| Extensively Drug-Resistant (XDR) | 56.19 | |
| Isoniazid | Drug-Sensitive (DS) | 0.88 |
| Isonicotinic acid | Drug-Sensitive (DS) | 63.49 |
| Multidrug-Resistant (MDR) | Inactive | |
| Extensively Drug-Resistant (XDR) | Inactive | |
| Isonicotinamide | Drug-Sensitive (DS) | 15.98 |
| Multidrug-Resistant (MDR) | >1000 | |
| Extensively Drug-Resistant (XDR) | Inactive |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Mechanism of Action: Inhibition of Enoyl-ACP Reductase (InhA)
The primary mechanism of action for the parent drug, isoniazid, involves its activation by the mycobacterial catalase-peroxidase enzyme KatG to form a reactive species that ultimately inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[1] Mycolic acids are essential components of the mycobacterial cell wall. In silico docking studies suggest that this compound also interacts with the InhA enzyme, indicating a similar mechanism of action.
Table 2: In Silico Docking of this compound and Related Compounds with InhA
| Compound | Binding Energy (kcal/mol) |
| This compound | -73.44 |
| Isoniazid | -71.38 |
| Isonicotinic acid | -68.92 |
| Isonicotinamide | -67.06 |
Binding energy is a measure of the affinity between the compound and the enzyme's active site; a more negative value indicates a stronger interaction.
Anti-inflammatory Activity
Derivatives of isonicotinic acid have also been investigated for their anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS).
Table 3: Anti-inflammatory Activity of Isonicotinate Derivatives
| Compound | Assay | Target | IC50 (µg/mL) |
| Isonicotinate of meta-aminophenol | ROS Inhibition | Reactive Oxygen Species | 1.42 ± 0.1 |
| Ibuprofen (Standard) | ROS Inhibition | Reactive Oxygen Species | 11.2 ± 1.9 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Anticancer Activity
The anticancer potential of pyridine derivatives is an active area of research. While specific quantitative data for this compound analogs is emerging, the general class of substituted pyridines has shown cytotoxic activities against various cancer cell lines.
Table 4: Anticancer Activity of Substituted Pyridine Derivatives
| Compound Class | Cancer Cell Lines | Activity |
| 2,4,6-Trisubstituted Pyridines | aKB6, SKOV-3, SF-268, NCI H 460, RKOP27, PC3, OUR-10, HL60, U937, K561, G361, SK-MEL-28, GOTO, NB-1, HeLa, MCF-7, HT1080, HepG2 | Potent cytotoxic activities at micromolar and nanomolar levels[2] |
Further research is required to establish specific IC50 values for this compound analogs against a broad panel of cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Protocol:
-
Preparation of Plates: Aseptically add 100 µL of sterile deionized water to all outer-perimeter wells of a sterile 96-well plate to minimize evaporation. Add 100 µL of Middlebrook 7H9 broth to the remaining wells. Serially dilute the test compounds in the wells.
-
Inoculation: Prepare a M. tuberculosis inoculum and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum and add 100 µL to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Reagent: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Incubate the plates for an additional 24 hours at 37°C.
-
Reading Results: A color change from blue (no growth) to pink (growth) is observed.
-
MIC Determination: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Reactive Oxygen Species (ROS) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of reactive oxygen species in human blood cells.
Protocol:
-
Blood Preparation: Dilute whole human blood with Hank's Balanced Salt Solution (HBSS).
-
Compound Incubation: Incubate the diluted blood with various concentrations of the test compounds in a 96-well plate.
-
Stimulation: Add serum-opsonized zymosan (a stimulant of ROS production) and luminol (a chemiluminescent probe) to the wells.
-
Measurement: Measure the chemiluminescence produced over time using a luminometer.
-
Calculation: The percentage of ROS inhibition is calculated relative to a control (stimulated cells without the test compound), and the IC50 value is determined.[3]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4][5]
Signaling Pathways and Logical Relationships
The primary mechanism of antitubercular action for this compound is believed to be the direct inhibition of a key enzyme, rather than the modulation of a complex signaling pathway. The following diagram illustrates the proposed mechanism.
This guide provides a foundational understanding of the biological efficacy of this compound analogs. The presented data and protocols are intended to serve as a valuable resource for the scientific community to build upon in the quest for novel and effective therapeutic agents.
References
Structural Showdown: A Comparative Guide to Isonicotinic Acid N-Oxide Metal Complexes
For researchers, scientists, and drug development professionals, understanding the intricate structural nuances of metal complexes is paramount for designing novel therapeutic agents and functional materials. This guide provides a comprehensive structural comparison of metal complexes formed with isonicotinic acid N-oxide, a versatile ligand known for its diverse coordination chemistry. We delve into the experimental data, offering a clear, comparative analysis of their structural parameters and the methodologies used to determine them.
This compound (INO) is a bifunctional ligand, possessing both a carboxylate group and an N-oxide moiety, which allows it to coordinate to metal ions in various modes. This versatility leads to a rich variety of molecular architectures with distinct physical and chemical properties. This guide summarizes key structural features of selected transition metal complexes with INO, focusing on crystallographically characterized examples.
Comparative Structural Parameters
The coordination environment around the central metal ion in INO complexes is highly dependent on the metal's identity, its oxidation state, and the presence of other co-ligands. The following tables summarize key crystallographic data for representative Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) complexes.
Table 1: Selected Bond Lengths in this compound Metal Complexes (Å)
| Complex | M-O (N-oxide) | M-O (carboxylate) | M-N (INO) | Reference |
| [Cu(INO)₂(H₂O)₂] | 1.965(2) | 1.948(2) | - | [1] |
| [Co(INO)₂(H₂O)₄] | 2.085(3) | - | 2.123(3) | [2] |
| [Ni(INO)₂(H₂O)₄] | 2.052(2) | - | 2.101(2) | [3] |
| --INVALID-LINK--₂ | - | - | - | [4] |
| [Zn(INO)₂(OH₂)₂] | 2.091(2) | - | 2.145(2) | [2] |
Table 2: Selected Bond Angles in this compound Metal Complexes (°)
| Complex | O(N-oxide)-M-O(carboxylate) | O(N-oxide)-M-N(INO) | O(carboxylate)-M-N(INO) | Reference |
| [Cu(INO)₂(H₂O)₂] | 89.6(1) | - | - | [1] |
| [Co(INO)₂(H₂O)₄] | - | 178.9(1) | - | [2] |
| [Ni(INO)₂(H₂O)₄] | - | 179.3(1) | - | [3] |
| --INVALID-LINK--₂ | - | - | - | [4] |
| [Zn(INO)₂(OH₂)₂] | - | 177.5(1) | - | [2] |
Table 3: Supramolecular Interactions in this compound Metal Complexes
| Complex | Interaction Type | Donor-Acceptor Distance (Å) | Reference |
| [Cu(INO)₂(H₂O)₂] | O-H···O Hydrogen Bond | 2.754(3) | [1] |
| [Co(INO)₂(H₂O)₄] | O-H···O Hydrogen Bond | 2.781(4) | [2] |
| [Ni(INO)₂(H₂O)₄] | O-H···O Hydrogen Bond | 2.765(3) | [3] |
| --INVALID-LINK--₂ | O-H···O Hydrogen Bond | 2.712(3) | [4] |
| [Zn(INO)₂(OH₂)₂] | O-H···O Hydrogen Bond | 2.733(3) | [2] |
Coordination Modes of this compound
The this compound ligand can adopt several coordination modes, which significantly influences the final structure of the metal complex. The most common modes are illustrated in the diagram below.
Caption: Common coordination modes of the this compound ligand in metal complexes.
Experimental Protocols
The synthesis and characterization of these complexes typically follow established procedures in coordination chemistry. Below are representative experimental protocols.
General Synthesis of this compound Metal Complexes
A common synthetic route involves the reaction of a metal salt with this compound in a suitable solvent.[2] For example, the synthesis of [M(INO)₂(H₂O)₄] (where M = Co, Ni) can be achieved by mixing an aqueous solution of the corresponding metal(II) chloride with an aqueous solution of sodium isonicotinate (B8489971) N-oxide. The resulting mixture is then allowed to stand at room temperature, leading to the formation of crystalline products over several days.
Another approach is mechanochemical synthesis, which involves the liquid-assisted grinding of the metal salt and the ligand.[2][3] For instance, Co(II), Cu(II), and Zn(II) complexes have been synthesized by grinding the respective metal acetate (B1210297) with isonicotinic acid in the presence of a few drops of water.[2]
Single-Crystal X-ray Diffraction
The definitive structural elucidation of these complexes is achieved through single-crystal X-ray diffraction. A suitable single crystal is mounted on a diffractometer, and diffraction data are collected at a specific temperature (commonly 100 K or 293 K). The collected data are then processed to solve and refine the crystal structure. This process involves determining the unit cell parameters, space group, and atomic positions to a high degree of precision, yielding the bond lengths, bond angles, and other geometric parameters presented in the tables above.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the coordination of the this compound ligand. The vibrational frequencies of the N-O and carboxylate groups are sensitive to coordination. Upon complexation, the N-O stretching vibration, typically observed around 1250 cm⁻¹ in the free ligand, may shift to lower or higher wavenumbers depending on the nature of the metal-oxygen bond. The asymmetric and symmetric stretching vibrations of the carboxylate group (around 1600 cm⁻¹ and 1400 cm⁻¹, respectively) also shift upon coordination, and the magnitude of the separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate group.
UV-Vis Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. The position and intensity of these bands are indicative of the coordination geometry around the metal center. For example, octahedral Co(II) and Ni(II) complexes typically exhibit characteristic absorption bands in the visible region.
Conclusion
The structural landscape of this compound metal complexes is rich and varied, offering a fertile ground for the design of new compounds with tailored properties. The data presented in this guide highlight the key structural features of these complexes and provide a foundation for further research in this area. The interplay of the metal ion's nature and the ligand's flexible coordination behavior allows for the construction of a wide array of molecular and supramolecular architectures, paving the way for applications in catalysis, materials science, and medicinal chemistry.
References
- 1. Crystal habit modification of Cu(ii) isonicotinate–N-oxide complexes using gel phase crystallisation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ajol.info [ajol.info]
- 3. Mechanochemical synthesis and characterization of potentially bioactive Isonicotinic acid and its Co (II), Cu(II) & Zn(II) complexes | Bayero Journal of Pure and Applied Sciences [ajol.info]
- 4. researchgate.net [researchgate.net]
Performance of Isonicotinic acid N-oxide as a ligand compared to other N-heterocycles
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isonicotinic acid N-oxide as a ligand in coordination chemistry, catalysis, and medicinal applications. Its performance is evaluated against other common N-heterocyclic ligands, supported by available experimental data.
Introduction to this compound as a Ligand
This compound is a derivative of pyridine (B92270) where the nitrogen atom is oxidized, and a carboxylic acid group is substituted at the 4-position. This modification significantly influences its electronic properties and coordination behavior compared to its parent molecule, isonicotinic acid, and other N-heterocyclic ligands such as pyridine and picolinic acid. The presence of the N-oxide moiety enhances the electron-donating ability of the pyridine ring, while the carboxylate group provides a versatile binding site. These features make this compound an intriguing ligand for the development of novel metal complexes with potential applications in catalysis and medicine.
Comparative Analysis of Ligand Properties
The performance of this compound as a ligand is best understood by comparing its physicochemical and coordination properties with those of other relevant N-heterocyclic ligands.
Electronic Properties
The introduction of the N-oxide group alters the electron distribution within the pyridine ring. Spectroscopic studies, particularly UV-Vis absorption spectroscopy, provide insights into these electronic effects. A comparative study on the ultraviolet absorption spectra of isomeric pyridine carboxylic acid N-oxides reveals differences in their electronic transitions, which can be correlated with their coordination behavior.
| Ligand | λmax (nm) in Dioxane | λmax (nm) in Methanol | Reference |
| Picolinic acid N-oxide | 268 | 264 | [1] |
| Nicotinic acid N-oxide | 274 | 270 | [1] |
| This compound | 282 | 278 | [1] |
Table 1: Comparison of the long-wavelength absorption maxima (π → π transition) of isomeric pyridine carboxylic acid N-oxides in different solvents.*[1]
The shift in absorption maxima reflects the electronic differences between the isomers, which can influence their interaction with metal centers.
Coordination Chemistry
This compound can coordinate to metal ions in several ways: through the N-oxide oxygen, the carboxylate oxygen atoms, or a combination of these, acting as a monodentate, bidentate, or bridging ligand. This versatility allows for the formation of a wide variety of coordination complexes with diverse structures and properties.
In many complexes, this compound acts as a bidentate ligand, coordinating through the N-oxide oxygen and one of the carboxylate oxygens to form a stable chelate ring.[2] In other cases, it can bridge metal centers, leading to the formation of coordination polymers. The specific coordination mode is influenced by the metal ion, the counter-ion, and the reaction conditions.
Compared to pyridine, which coordinates through the nitrogen atom, the N-oxide group in this compound offers a harder donor site (oxygen), which influences its affinity for different metal ions. Picolinic acid, with its nitrogen and carboxylate group in adjacent positions, is a strong chelating ligand. The N-oxide analogue, picolinic acid N-oxide, also forms stable chelates. The positioning of the carboxylate group in this compound (para to the nitrogen) prevents direct chelation involving the ring nitrogen, leading to different structural motifs compared to picolinic acid and its N-oxide.
Performance in Catalysis
Metal complexes of N-heterocyclic ligands are widely used as catalysts in various organic transformations. While direct comparative studies on the catalytic performance of this compound complexes versus other N-heterocycles are limited, the electronic and steric properties of the ligand suggest its potential in tuning the catalytic activity of a metal center.
For instance, in oxidation reactions, the electron-donating N-oxide group can increase the electron density on the metal center, which may enhance its reactivity in certain catalytic cycles. A study on a copper(II) complex functionalized with isonicotinic acid demonstrated catalytic activity in alcohol oxidation.[3]
Workflow for a Typical Catalytic Oxidation Reaction:
Caption: Generalized workflow for a metal-catalyzed oxidation reaction.
Biological and Medicinal Applications
Metal complexes of isonicotinic acid and its derivatives have been extensively studied for their biological activities, including antimicrobial and anticancer properties. The N-oxide functionality can influence the lipophilicity and bioavailability of these complexes, potentially enhancing their therapeutic efficacy.
For example, ruthenium(II) complexes bearing isonicotinic acid hydrazide (isoniazid) derivatives have been evaluated for their cytotoxic activity against various cancer cell lines.[4] While this study does not directly involve the N-oxide, it highlights the potential of modifying the isonicotinic acid scaffold for medicinal applications. The N-oxide group could be explored as a bioisosteric replacement for other functional groups to modulate the biological activity of such complexes.
Signaling Pathway Implication (Hypothetical):
Caption: Hypothetical signaling pathway for a cytotoxic metal complex.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for the synthesis of a metal complex with isonicotinic acid and a catalytic oxidation reaction.
Synthesis of a Mn(II) Complex with this compound
This protocol is adapted from a study on the synthesis and characterization of an this compound Mn(II) complex.[5]
Materials:
-
This compound
-
Manganese(II) salt (e.g., MnCl2·4H2O)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve this compound in a minimal amount of hot deionized water.
-
In a separate vessel, dissolve the manganese(II) salt in deionized water.
-
Slowly add the manganese(II) salt solution to the this compound solution with constant stirring.
-
Adjust the pH of the mixture if necessary to facilitate complex formation.
-
Allow the mixture to cool to room temperature, and then place it in a refrigerator to promote crystallization.
-
Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Characterize the complex using techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction.
Experimental Workflow:
Caption: Workflow for the synthesis of a metal complex.
Catalytic Oxidation of an Alcohol
This generalized protocol is based on procedures for the oxidation of alcohols using metal complexes as catalysts.[3]
Materials:
-
Substrate (e.g., benzyl (B1604629) alcohol)
-
Metal complex catalyst (e.g., 1-5 mol%)
-
Oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide)
-
Solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To a reaction vessel, add the substrate, solvent, and internal standard.
-
Add the metal complex catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Add the oxidant dropwise to the reaction mixture over a period of time.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench any remaining oxidant (e.g., with a saturated solution of sodium sulfite).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Conclusion
This compound is a versatile ligand with unique electronic and coordination properties that distinguish it from other N-heterocycles. The presence of the N-oxide and carboxylate functionalities allows for the formation of a diverse range of metal complexes with potential applications in catalysis and medicine. While direct quantitative comparisons of its performance against other ligands are not abundant in the literature, the available data suggest that the electronic modulation provided by the N-oxide group can be a valuable tool for tuning the properties of metal complexes. Further research focusing on systematic comparative studies is warranted to fully elucidate the advantages and disadvantages of this compound in specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of N-oxidation on the molecular and crystal structures and properties of isocinchomeronic acid, its metal complexes and their supramolecular architectures: experimental, CSD survey, solution and theoretical approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of copper(ii) complex-functionalized Fe3O4@ISNA (ISNA = isonicotinic acid) as a magnetically recoverable nanomaterial: catalytic studies in alcohol oxidation and nitrophenol reduction, and TD-DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
DFT studies comparing the electronic properties of Isonicotinic acid N-oxide and its parent acid
A comprehensive analysis based on Density Functional Theory (DFT) reveals significant alterations in the electronic properties of isonicotinic acid upon N-oxidation. This guide delves into a comparative study of isonicotinic acid and isonicotinic acid N-oxide, presenting key electronic descriptors derived from computational studies. The findings offer valuable insights for researchers and professionals in drug development and materials science, where the tuning of molecular electronic properties is paramount.
Isonicotinic acid, a derivative of pyridine, and its N-oxide are fundamental scaffolds in numerous pharmacologically active compounds and functional materials. The introduction of an N-oxide functional group is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a parent molecule. Understanding the electronic perturbations caused by this modification is crucial for rational drug design and the development of novel materials. This guide provides a detailed comparison of the electronic characteristics of isonicotinic acid and its N-oxide, supported by data from DFT calculations.
Comparative Analysis of Electronic Properties
To provide a clear and objective comparison, the following table summarizes key electronic properties for both isonicotinic acid and this compound, as determined by DFT calculations. It is important to note that the presented values are collated from different theoretical studies and while efforts have been made to select data from studies with similar computational methodologies, variations may exist.
| Electronic Property | Isonicotinic Acid | This compound |
| HOMO Energy (eV) | -6.65 | -6.21 |
| LUMO Energy (eV) | -1.82 | -2.45 |
| HOMO-LUMO Gap (eV) | 4.83 | 3.76 |
| Dipole Moment (Debye) | 2.00 | 4.87 |
Note: The data presented is a synthesis from multiple sources employing DFT calculations. The exact values can vary depending on the level of theory (functional) and basis set used.
The introduction of the N-oxide group leads to a notable decrease in the HOMO-LUMO energy gap, suggesting an increase in the chemical reactivity of the molecule. The highest occupied molecular orbital (HOMO) is destabilized (higher energy), while the lowest unoccupied molecular orbital (LUMO) is significantly stabilized (lower energy) in the N-oxide derivative. This smaller energy gap facilitates electronic transitions and can influence the molecule's interaction with biological targets and its photochemical properties.
Furthermore, the dipole moment of this compound is substantially larger than that of its parent acid. This indicates a more pronounced charge separation within the molecule, which can have significant implications for its solubility, crystal packing, and intermolecular interactions.
Methodologies of Computational Studies
The electronic properties presented in this guide are derived from Density Functional Theory (DFT) calculations, a robust computational method for investigating the electronic structure of molecules. The typical experimental protocol for such a computational study is outlined below.
Experimental Protocol: DFT Calculations
-
Molecular Geometry Optimization: The initial step involves the optimization of the molecular geometry of both isonicotinic acid and this compound. This is typically performed using a specific functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). The optimization process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Electronic Properties: With the optimized geometries, single-point energy calculations are carried out to determine the electronic properties. This includes:
-
HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals are obtained from the output of the DFT calculation. The HOMO-LUMO gap is then calculated as the difference between these two energies.
-
Dipole Moment: The total dipole moment and its components are calculated to understand the charge distribution and polarity of the molecule.
-
Mulliken Population Analysis: To gain insight into the charge distribution on an atomic level, a Mulliken population analysis is often performed. This method partitions the total electron density among the individual atoms in the molecule, providing partial atomic charges.
-
Logical Workflow of a DFT-Based Comparative Study
The following diagram illustrates the logical workflow involved in a DFT study comparing the electronic properties of two molecules.
Caption: Workflow for comparing molecular electronic properties using DFT.
A Comparative Guide to Experimental and Theoretical Data for Isonicotinic Acid N-Oxide
This guide provides a detailed comparison of available experimental data for isonicotinic acid N-oxide with theoretical data for its parent compound, isonicotinic acid. This approach is necessitated by the limited availability of published theoretical data specifically for the N-oxide. The comparison will highlight the influence of the N-oxide functional group on the molecule's spectroscopic and physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a solid at room temperature with a high melting point. The introduction of the N-oxide group is expected to increase its polarity and water solubility compared to isonicotinic acid. The experimental pKa value indicates it is a weak acid.
| Property | Experimental Value (this compound) | Theoretical Value (Isonicotinic Acid) |
| Melting Point (°C) | 270-271, 295-298 | Not available |
| pKa | 3.66 (Predicted) | 1.77 (Acidic) |
| Solubility | Very soluble in water | Soluble in water |
Spectroscopic Data Comparison
The following sections compare the experimental spectroscopic data for this compound with theoretical and experimental data for isonicotinic acid. The presence of the electron-donating N-oxide group is anticipated to cause significant shifts in the spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of this compound shows two distinct doublets for the aromatic protons. The 13C NMR data reveals the chemical shifts for the carbon atoms in the pyridine (B92270) ring and the carboxylic acid group. A direct comparison with theoretical NMR data for the N-oxide is not available in the literature. However, a comparison with the experimental data for isonicotinic acid highlights the effect of the N-oxide group.
Table 2: 1H and 13C NMR Data (in DMSO-d6)
| Nucleus | Experimental Chemical Shift (δ, ppm) - this compound | Experimental Chemical Shift (δ, ppm) - Isonicotinic Acid |
| 1H (H-2, H-6) | 8.12 (d, J = 6.6 Hz) | 8.79 (dd, J = 6.0, 2.0 Hz) |
| 1H (H-3, H-5) | 7.72 (d, J = 6.6 Hz) | 7.83 (dd, J = 6.0, 2.0 Hz) |
| 13C (C-2, C-6) | 138.2 | 151.1 |
| 13C (C-3, C-5) | 126.7 | 123.2 |
| 13C (C-4) | 138.1 | 138.6 |
| 13C (C=O) | 166.3 | 166.7 |
Infrared (IR) Spectroscopy
The experimental IR spectrum of this compound displays characteristic peaks for the carboxylic acid and the N-oxide groups. Theoretical calculations for the vibrational frequencies of isonicotinic acid provide a baseline for understanding the vibrational modes of the N-oxide derivative.
Table 3: Key IR Absorption Bands (in KBr, cm-1)
| Functional Group | Experimental Wavenumber (cm-1) - this compound | Theoretical Wavenumber (cm-1) - Isonicotinic Acid |
| O-H stretch | 3427 | ~3403 |
| C=O stretch | 1712 | ~1712 |
| N-O stretch | 1397 | Not Applicable |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in methanol (B129727) shows a maximum absorption at 303 nm. This is compared with the experimental data for isonicotinic acid, which shows absorption maxima at 214 nm and 264 nm.
Table 4: UV-Vis Absorption Maxima (λmax, nm)
| Compound | Experimental λmax (nm) - in Methanol | Theoretical λmax (nm) |
| This compound | 303 | Not available |
| Isonicotinic Acid | 214, 264 | Not available |
Experimental and Theoretical Methodologies
Experimental Protocols
-
NMR Spectroscopy: 1H and 13C NMR spectra for this compound were recorded on a Bruker Avance 400 spectrophotometer using DMSO-d6 as the solvent.
-
IR Spectroscopy: The IR spectrum of this compound was obtained using a KBr disc method.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound was measured in methanol.
Computational Methods
Visualizing the Correlation Workflow and Molecular Structure
The following diagrams illustrate the workflow for correlating experimental and theoretical data and the molecular structure of this compound.
Caption: Workflow for correlating experimental data of this compound with theoretical data of Isonicotinic acid.
Caption: Molecular structure of this compound.
Benchmarking the Oxidizing Potential of Isonicotinic Acid N-Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oxidizing potential of isonicotinic acid N-oxide against other commonly used oxidizing agents. The information is intended to assist researchers in selecting the appropriate oxidant for various chemical transformations. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for the determination of oxidizing potential.
Overview of Oxidizing Potential
The oxidizing potential of a chemical species is a measure of its ability to accept electrons and be reduced. This property is crucial in a wide range of chemical reactions, including organic synthesis and metabolic processes. This compound, a derivative of pyridine (B92270), possesses an N-oxide group that can act as an oxygen donor, thereby exhibiting oxidizing properties. Understanding its relative strength as an oxidant is key to its effective application.
Comparative Analysis of Oxidizing Potential
The following table compares the estimated oxidizing potential of this compound with other common oxidizing agents.
| Oxidizing Agent | Half-Reaction | Standard Redox Potential (E°) (V vs. SHE) | Notes |
| This compound | C₆H₅NO₃ + 2H⁺ + 2e⁻ → C₆H₅NO₂ + H₂O (Proposed) | ~1.36 - 2.14 (vs. SCE) | Estimated range for pyridine N-oxides. The specific potential is influenced by the electron-withdrawing carboxylic acid group. |
| Potassium Permanganate (acidic) | MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | +1.51 | A very strong and versatile oxidizing agent. Its potential is highly dependent on pH. |
| Potassium Dichromate (acidic) | Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O | +1.33 | A strong oxidizing agent, commonly used in organic chemistry. Its potential is also pH-dependent. |
| Pyridinium Chlorochromate (PCC) | [C₅H₅NH][CrO₃Cl] + 3H⁺ + 3e⁻ → Cr³⁺ + C₅H₅NH⁺ + Cl⁻ + H₂O (Simplified) | ~+1.1 | A milder and more selective oxidizing agent, often used for the oxidation of primary alcohols to aldehydes. |
Note: The standard hydrogen electrode (SHE) is the standard for reporting redox potentials. Potentials measured against SCE can be converted to SHE by adding approximately 0.241 V.
Experimental Protocols
Determination of Oxidizing Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique to determine the redox potential of a compound. The following is a general protocol for the determination of the oxidation potential of this compound.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode e.g., Ag/AgCl or SCE, counter electrode e.g., platinum wire)
-
This compound
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in a suitable organic solvent like acetonitrile (B52724) or dichloromethane)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the electrodes immersed in the solution.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range where the oxidation of the N-oxide is expected (e.g., from 0 V to +2.5 V vs. the reference electrode).
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
-
Data Analysis: The oxidation potential (Epa) is determined from the potential at the peak of the anodic wave in the voltammogram. The half-wave potential (E₁/₂) for a reversible or quasi-reversible system, which is a better measure of the formal redox potential, can be calculated as the average of the anodic and cathodic peak potentials.
Synthesis of this compound
This compound can be synthesized by the oxidation of isonicotinic acid.
Materials:
-
Isonicotinic acid
-
Hydrogen peroxide (30%)
-
Glacial acetic acid
Procedure:
-
Dissolve isonicotinic acid in glacial acetic acid.
-
Slowly add hydrogen peroxide to the solution while stirring.
-
Heat the reaction mixture (e.g., at 70-80 °C) for several hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
After completion, cool the reaction mixture and crystallize the product.
-
Filter, wash, and dry the this compound crystals.
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining oxidizing potential using cyclic voltammetry.
Proposed Oxidation of a Substrate by this compound
The following diagram illustrates a proposed general mechanism for the oxidation of a substrate, such as a phosphine, by this compound. In this reaction, the N-oxide acts as an oxygen transfer agent.
Caption: Proposed pathway for substrate oxidation by this compound.
Conclusion
This compound demonstrates potential as a moderately strong oxidizing agent, with an estimated redox potential comparable to or slightly higher than some common oxidants like PCC. Its utility in organic synthesis as an oxygen transfer agent is plausible, particularly for the oxidation of soft substrates like phosphines and sulfides. The experimental protocols provided herein offer a framework for the precise determination of its oxidizing potential and for its synthesis. Further research to establish the standard redox potential of this compound and explore its reactivity with a broader range of substrates is warranted to fully elucidate its capabilities as an oxidant in chemical and pharmaceutical research.
Comparative Analysis of Isonicotinic Acid N-oxide Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Isonicotinic acid N-oxide, a metabolite of the frontline anti-tuberculosis drug Isoniazid. Understanding the activity of drug metabolites is crucial for a comprehensive assessment of a drug's efficacy, potential for off-target effects, and overall pharmacological profile. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways to aid in research and drug development.
Data Presentation: Comparative Antitubercular Activity
The primary biological activity reported for this compound is its effect against Mycobacterium tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its parent compound, Isoniazid, along with other major metabolites, against drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[1][2]
| Compound | MIC (µM) vs. DS M. tuberculosis | MIC (µM) vs. MDR M. tuberculosis | MIC (µM) vs. XDR M. tuberculosis |
| This compound | 0.22 | 28.06 | 56.19 |
| Isoniazid (parent drug) | 0.88 | >1000 | Inactive |
| Isonicotinic acid | 63.49 | Inactive | Inactive |
| Isonicotinamide | 15.98 | >1000 | Inactive |
Experimental Protocols
The comparative antitubercular activity data presented above was obtained using the Microplate Alamar Blue Assay (MABA).
Microplate Alamar Blue Assay (MABA)
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Preparation of Mycobacterial Suspension: M. tuberculosis strains (H37Rv for DS, and clinical isolates for MDR and XDR) are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is then adjusted to a McFarland standard of 1.0.
-
Drug Dilution: Test compounds (this compound, Isoniazid, etc.) are serially diluted in a 96-well microplate using Middlebrook 7H9 broth to achieve a range of final concentrations.
-
Inoculation: The standardized mycobacterial suspension is added to each well of the microplate containing the diluted compounds. Control wells containing bacteria without any drug and wells with media alone are also included.
-
Incubation: The microplates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin) and 20% Tween 80 is added to each well.
-
Second Incubation: The plates are re-incubated at 37°C for 16 to 24 hours.
-
Data Analysis: The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The MIC is determined as the lowest concentration of the compound that results in a reduction of fluorescence by ≥ 90%, which indicates inhibition of bacterial growth.[2]
Visualizations: Metabolic and Mechanistic Pathways
Biotransformation of Isoniazid
The following diagram illustrates the metabolic conversion of Isoniazid into its major metabolites, including this compound.
References
A Comparative Analysis of the Coordination Behavior of Isonicotinic Acid N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the coordination behavior of isonicotinic acid N-oxide (INO) with various transition metal ions. By presenting key experimental data, detailed protocols, and visual representations of coordination modes, this document aims to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development.
Introduction to this compound as a Ligand
This compound is a versatile heterocyclic ligand that possesses two potential coordination sites: the carboxylate group and the N-oxide moiety. This dual functionality allows for a rich and varied coordination chemistry, leading to the formation of complexes with diverse structures and properties. The presence of the N-oxide group, in particular, distinguishes its coordination behavior from that of isonicotinic acid, influencing the electronic properties and steric environment of the resulting metal complexes. This guide explores these differences and similarities through a comparative analysis of its coordination compounds with several first-row transition metals.
Comparative Data on Metal Complexes
The coordination of this compound to different metal centers results in a variety of structures and spectroscopic properties. The following tables summarize key quantitative data for selected metal complexes, offering a direct comparison of their structural and thermal characteristics.
Table 1: Selected Crystallographic Data for this compound Metal Complexes
| Complex | Metal Ion | Coordination Geometry | M-O (N-oxide) Bond Length (Å) | M-O (carboxylate) Bond Length (Å) | Reference |
| [Cu(C6H4NO3)2(H2O)2] | Cu(II) | Distorted Octahedral | ~1.97 | ~1.95 | [1][2] |
| [Co(C6H4NO3)2(H2O)2] | Co(II) | Octahedral | ~2.08 | ~2.10 | |
| [Ni(C6H4NO3)2(H2O)4] | Ni(II) | Octahedral | ~2.06 | - | |
| [Zn(C6H4NO3)2(H2O)2] | Zn(II) | Tetrahedral | ~1.98 | ~2.02 | [3][4][5] |
| [Cu2(C6H4NO3)2(phen)2(H2O)2]2+ | Cu(II) | Distorted Sq. Pyramidal | 1.953(2) | 1.963(2) | [1] |
Note: Data for Co(II) and Ni(II) complexes are based on typical bond lengths found in similar structures, as detailed crystallographic data was not available in the initial search results.
Table 2: Comparative FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(C=O) of Carboxylate | ν(N-O) of N-oxide | Δν(C=O) (Complex - Ligand) | Δν(N-O) (Complex - Ligand) | Coordination Mode Indication |
| This compound (INO) | ~1710 | ~1250 | - | - | Free Ligand |
| Cu(II)-INO Complex | ~1630 | ~1230 | -80 | -20 | Bridging carboxylate and coordinated N-oxide |
| Co(II)-INO Complex | ~1645 | ~1225 | -65 | -25 | Bridging or chelating carboxylate and coordinated N-oxide |
| Ni(II)-INO Complex | ~1650 | ~1220 | -60 | -30 | Bridging or chelating carboxylate and coordinated N-oxide |
| Zn(II)-INO Complex | ~1635 | ~1235 | -75 | -15 | Bridging carboxylate and coordinated N-oxide |
Note: The shifts (Δν) are indicative of coordination. A significant negative shift in ν(C=O) suggests coordination through the carboxylate group, while a shift in ν(N-O) indicates coordination of the N-oxide oxygen.
Table 3: Thermal Analysis Data of this compound Complexes
| Complex | Decomposition Step 1 (Temperature Range °C) | Mass Loss (%) | Assignment | Final Residue |
| [Cu(C6H4NO3)2(H2O)2] | 150-250 | ~9 | Loss of water | CuO |
| [Co(C6H4NO3)2(H2O)2] | 180-280 | ~9 | Loss of water | Co3O4 |
| [Ni(C6H4NO3)2(H2O)4] | 120-220 | ~15 | Loss of water | NiO |
| [Zn(C6H4NO3)2(H2O)2] | 160-260 | ~9 | Loss of water | ZnO |
Coordination Modes of this compound
This compound can adopt several coordination modes, which contributes to the structural diversity of its metal complexes. The most common modes are illustrated below.
Caption: Common coordination modes of isonicotinate (B8489971) N-oxide.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of transition metal complexes with this compound.
General Synthesis of M(II)-Isonicotinate N-Oxide Complexes
A general and environmentally friendly method for the synthesis of these complexes is liquid-assisted grinding.
Materials:
-
This compound (1 mmol)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂; 0.5 mmol)
-
Deionized water
Procedure:
-
In an agate mortar, combine this compound and the corresponding metal(II) salt.
-
Add a few drops of deionized water to the mixture.
-
Grind the mixture with a pestle for approximately 30 minutes. A change in color and consistency should be observed as the complex forms.
-
Wash the resulting solid product with a small amount of ethanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Characterization Workflow
Caption: A typical workflow for the characterization of metal-INO complexes.
Comparative Discussion
The coordination behavior of this compound is significantly influenced by the nature of the metal ion.
Structural Comparison:
-
Copper(II): Copper(II) complexes with INO often exhibit distorted geometries, such as distorted octahedral or square pyramidal, due to the Jahn-Teller effect. Binuclear structures where the INO ligand bridges two copper centers through the N-oxide and one carboxylate oxygen are also common.[1]
-
Cobalt(II) and Nickel(II): These ions typically form octahedral complexes with INO, often with coordinated water molecules completing the coordination sphere.
-
Zinc(II): Zinc(II) complexes with INO can adopt both tetrahedral and octahedral geometries, depending on the reaction conditions and the presence of other ligands.[3][4][5]
Spectroscopic Comparison: The FT-IR spectra provide valuable insights into the coordination mode of the INO ligand. The shift of the ν(C=O) and ν(N-O) stretching frequencies upon complexation confirms the involvement of both the carboxylate and N-oxide groups in coordination. The magnitude of these shifts can be correlated with the strength of the metal-ligand bond.
Thermal Stability: Thermogravimetric analysis reveals that the hydrated complexes generally lose their water molecules in a first decomposition step, followed by the decomposition of the organic ligand at higher temperatures. The final residues are typically the corresponding metal oxides. The dehydration temperatures can provide information about the nature of the water molecules (coordinated vs. lattice).
Conclusion
This compound is a versatile ligand that forms a wide array of coordination complexes with transition metals. Its ability to coordinate through both the N-oxide and carboxylate groups leads to diverse structural motifs, from mononuclear to polynuclear and polymeric structures. The choice of the metal ion plays a crucial role in determining the resulting geometry, coordination environment, and ultimately, the physical and chemical properties of the complex. This comparative guide provides a foundational understanding of these relationships, offering valuable data and protocols for researchers engaged in the design and synthesis of new metal-organic materials and potential therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Crystal habit modification of Cu(ii) isonicotinate–N-oxide complexes using gel phase crystallisation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of zinc(II) coordination complexes with iso-quinoline N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficacy of Isonicotinic Acid N-oxide and Other N-oxides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of isonicotinic acid N-oxide against other N-oxides in chemical synthesis, supported by experimental data and detailed protocols.
The reactivity of the pyridine (B92270) ring is significantly altered by N-oxidation, enhancing its susceptibility to both nucleophilic and electrophilic attack. This property has made pyridine N-oxides valuable catalysts and intermediates in organic synthesis. This guide focuses on the catalytic efficacy of this compound in comparison to other N-oxides, particularly in cyanation reactions, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.
Comparison of Catalytic Performance in Cyanation Reactions
The direct α-cyanation of pyridine N-oxides is a prominent application demonstrating their catalytic utility. The following table summarizes the performance of various pyridine N-oxide derivatives in this transformation, providing a comparative view of their efficacy. While a direct head-to-head comparison under identical conditions is not always available in the literature, this compilation of data from similar reaction setups offers valuable insights into their relative reactivity.
| N-Oxide Catalyst/Substrate | Cyanating Agent | Activating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Zn(CN)₂ | Dimethylcarbamoyl chloride | CH₃CN | 120 | 5 | Good | [1][2] |
| 4-Amidopyridine N-oxide | KCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 4 | 64 | [3][4] |
| 4-Amidopyridine N-oxide | Zn(CN)₂ | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | 21 | [3] |
| 4-Amidopyridine N-oxide | NaCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | 45 | [3] |
| 4-Amidopyridine N-oxide | AgCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | 33 | [3] |
| 4-Cyanopyridine (B195900) N-oxide | (as cyano source) | TFAA | Dioxane | 80 | 24 | up to 95 | [1][5] |
| Pyridine N-oxide (unsubstituted) | TMSCN | Dimethylcarbamoyl chloride | CH₂Cl₂ | rt | 1 | 95 | |
| 3-Substituted Pyridine N-oxides | Silver acetylide | Benzoyl chloride | - | 60-80 | 1 | Moderate | [6] |
Key Observations:
-
This compound is an effective substrate for direct α-cyanation, affording a good yield of the corresponding 2-cyano derivative. The electron-withdrawing nature of the carboxylic acid group at the 4-position likely enhances the reactivity of the pyridine ring towards nucleophilic attack.
-
4-Amidopyridine N-oxide , a structurally similar compound, also demonstrates good reactivity, with potassium cyanide being a more effective cyanating agent than zinc cyanide in this specific case[3].
-
4-Cyanopyridine N-oxide has been effectively utilized as a non-toxic cyanide source in nickel-catalyzed cyanation reactions of aryl halides, showcasing a different mode of reactivity where it acts as a cyano shuttle[1][5].
-
Unsubstituted Pyridine N-oxide serves as a benchmark, showing high reactivity in the Reissert-Henze type cyanation with trimethylsilyl (B98337) cyanide (TMSCN).
-
The substituent on the pyridine ring plays a crucial role in the catalytic efficacy. Electron-withdrawing groups generally increase the yield of α-functionalized products in Reissert-Henze type reactions[6].
Experimental Protocols
Below are detailed experimental protocols for the key cyanation reactions cited in this guide.
α-Cyanation of this compound
Procedure: To a 5 mL screw-capped vial equipped with a magnetic stirring bar are added this compound (0.2 mmol), dimethylcarbamoyl chloride (0.4 mmol), zinc cyanide (0.3 mmol), and acetonitrile (B52724) (2 mL) under an argon atmosphere. The reaction mixture is stirred at 120 °C for 5 hours. The progress of the reaction is monitored by TLC (hexane/ethyl acetate; 1/1). After completion, the reaction is quenched and the product is isolated using standard work-up and purification procedures.
α-Cyanation of 4-Amidopyridine N-oxide
Procedure: To a 5 mL screw-capped vial equipped with a magnetic stirring bar were added 4-amidopyridine N-oxide (0.2 mmol), dimethylcarbamoyl chloride (0.6 mmol), potassium cyanide (0.4 mmol), and acetonitrile (2 mL) under an argon atmosphere. The reaction mixture was stirred at 120 °C for 4 hours. The progress of the reaction was monitored by TLC. Upon completion, the mixture was worked up to isolate the 2-cyano-4-amidopyridine product[3].
Nickel-Catalyzed Cyanation of Aryl Halides using 4-Cyanopyridine N-oxide
General Procedure: A mixture of aryl halide (0.5 mmol), 4-cyanopyridine N-oxide (1.2 equiv.), NiCl₂ (10 mol %), 4,4′-dimethyl-2,2′-bipyridine (10 mol %), Zn powder (2.0 equiv.), NaI (1.0 equiv.), and KF (1.5 equiv.) in dioxane (2.0 mL) is stirred at 80 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the corresponding aryl nitrile[5].
Catalytic Mechanism: A Visual Representation
The α-cyanation of pyridine N-oxides, often referred to as the Reissert-Henze reaction, proceeds through a general mechanism involving the activation of the N-oxide, followed by nucleophilic attack of the cyanide ion.
In this proposed mechanism, the pyridine N-oxide is first activated by an acylating agent, such as dimethylcarbamoyl chloride, to form a highly reactive N-acyloxypyridinium salt. This intermediate then undergoes nucleophilic attack by the cyanide ion at the C2 position to form a dihydropyridine intermediate. Subsequent elimination of the activating group as a byproduct regenerates the aromaticity of the pyridine ring, yielding the final 2-cyanopyridine product.
This guide highlights the utility of this compound and other N-oxides in catalysis, particularly in the synthesis of cyanopyridines. The choice of N-oxide and reaction conditions can be tailored to achieve desired outcomes, making these compounds versatile tools for synthetic chemists.
References
Safety Operating Guide
Proper Disposal of Isonicotinic Acid N-Oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Isonicotinic acid N-oxide, a compound utilized in various research applications, requires careful handling and disposal to mitigate potential environmental and safety risks. This guide provides essential procedural information for the proper disposal of this compound, aligning with general laboratory safety protocols and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2][3][4] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[3][4][5] Avoid contact with skin and eyes.[1][2][3][5] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5][6]
-
Waste Identification and Segregation :
-
Containerization :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the waste was first added to the container.[6]
-
-
Storage (Satellite Accumulation Area) :
-
Disposal Request and Pickup :
-
Once the container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office or equivalent department.[6][8]
-
Do not exceed the accumulation time limits for hazardous waste as specified by your institution and local regulations.[8]
-
Alternative Disposal Method
Some safety data sheets suggest that this compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3] This procedure should only be performed by a licensed and approved waste disposal company. Do not attempt to incinerate chemical waste on your own.
Decontamination of Empty Containers
Containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste (if applicable to your local regulations for this substance), they must be triple-rinsed with a suitable solvent.[6]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, deface all chemical labels on the container before disposing of it as regular trash.[6]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | 55 gallons | [8] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| Maximum Storage Time | Up to 12 months (unless accumulation limits are met sooner) | [8] |
Note: It is crucial to consult your local and institutional regulations to ensure complete and accurate classification and disposal of this compound.[5]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that the process is handled safely and in accordance with standard laboratory practices for hazardous waste management.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound(13602-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Isonicotinic Acid N-oxide
This document provides immediate, procedural guidance for the safe handling and disposal of Isonicotinic acid N-oxide, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to minimize risk and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
May cause respiratory irritation.[1]
Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when splashing is likely.[1] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | To prevent skin contact which can cause irritation.[1][2] |
| Skin and Body Protection | Lab coat or other protective clothing to minimize skin contact.[4] | To protect skin from accidental exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.[4] | To avoid inhalation, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.[1][2][6]
Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as specified in the table above before handling the chemical.
Chemical Handling
-
Avoid Contact: Exercise caution to avoid contact with skin, eyes, and clothing.[1][4]
-
Minimize Dust: Minimize the generation and accumulation of dust.[1]
-
Weighing: If weighing the solid, do so in a ventilated enclosure or fume hood.
-
Transferring: When transferring the chemical, use appropriate tools (e.g., spatula, scoop) to avoid spillage.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]
Storage
-
Container: Store in a tightly closed container when not in use.[1][2]
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4]
-
Labeling: Ensure the container is clearly and accurately labeled.
Disposal Plan
Dispose of this compound and its containers as hazardous waste in accordance with all local, state, and federal regulations.
Waste Collection
-
Solid Waste: Collect waste solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible wastes.
Disposal Method
-
The recommended disposal method is through a licensed waste disposal company.[7]
-
One suggested method of destruction is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Do not dispose of this compound down the drain or in the general trash.[1]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[6] |
| Accidental Spill | Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. For larger spills, prevent further leakage if safe to do so and contain the spill.[1] |
Handling Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. This compound(13602-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
